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  • Product: (-)-sec-Butyl acetate
  • CAS: 54657-08-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of (-)-sec-Butyl Acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties of (-)-sec-Butyl acetate, with a focus on its stereochemistry, synthesis, and analytical characterization. The content is tailored for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the chemical properties of (-)-sec-Butyl acetate, with a focus on its stereochemistry, synthesis, and analytical characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this chiral molecule for its potential application as a solvent, reagent, or chiral building block.

Introduction: The Significance of Chirality in (-)-sec-Butyl Acetate

sec-Butyl acetate, a common organic solvent, possesses a chiral center at the second carbon of the butyl group, giving rise to two enantiomers: (+)-sec-butyl acetate and (-)-sec-butyl acetate.[1] The levorotatory isomer, (-)-sec-butyl acetate, corresponds to the (2R) configuration, as established by nomenclature conventions.[1] In the pharmaceutical industry, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] Therefore, a thorough understanding of the chemical properties of the individual enantiomers of sec-butyl acetate is crucial for its application in the synthesis of chiral active pharmaceutical ingredients (APIs).

This guide will delve into the specific chemical properties of (-)-sec-Butyl acetate, providing detailed information on its physicochemical characteristics, stereoselective synthesis, analytical methods for determining enantiomeric purity, and its reactivity.

Physicochemical Properties of (-)-sec-Butyl Acetate

The physical and chemical properties of (-)-sec-butyl acetate are summarized in the table below. It is important to note that many reported values in the literature do not distinguish between the enantiomers and refer to the racemic mixture. However, the physical properties of enantiomers are identical, except for their interaction with plane-polarized light.

PropertyValueReference(s)
IUPAC Name [(2R)-butan-2-yl] acetate[1]
Synonyms (-)-sec-Butyl acetate, (R)-(-)-sec-Butyl acetate
CAS Number 105-46-4 (for the racemate)[1]
Molecular Formula C₆H₁₂O₂[1]
Molar Mass 116.16 g/mol [1]
Appearance Clear, colorless liquid[1]
Odor Fruity, sweet[1]
Density 0.87 g/cm³[1]
Boiling Point 112 °C[1]
Melting Point -99 °C[1]
Solubility in water 0.80 g/100 mL[1]
Flash Point 17 °C[1]
Vapor Pressure 10 mmHg[1]

Stereoselective Synthesis of (-)-sec-Butyl Acetate

The preparation of enantiomerically pure (-)-sec-butyl acetate is a key challenge for its application in stereoselective synthesis. Two primary strategies are employed: the esterification of enantiomerically pure (R)-(-)-sec-butanol and the kinetic resolution of racemic sec-butyl acetate.

Esterification of (R)-(-)-sec-Butanol

The most direct route to (-)-sec-butyl acetate is the esterification of commercially available (R)-(-)-sec-butanol with an acetylating agent. This method preserves the stereochemistry of the alcohol.

Workflow for Esterification of (R)-(-)-sec-Butanol:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Purification R_Butanol (R)-(-)-sec-Butanol Esterification Esterification R_Butanol->Esterification Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) Acetylating_Agent->Esterification Crude_Product Crude (-)-sec-Butyl Acetate Esterification->Crude_Product Catalyst Acid Catalyst (e.g., H₂SO₄, DMAP) or Base Catalyst->Esterification Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure (-)-sec-Butyl Acetate Purification->Final_Product

Figure 1. General workflow for the synthesis of (-)-sec-butyl acetate via esterification of (R)-(-)-sec-butanol.

Experimental Protocol: Synthesis of (-)-sec-Butyl Acetate from (R)-(-)-sec-Butanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (R)-(-)-sec-butanol (1 equivalent) and a suitable solvent (e.g., dichloromethane).

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, or a base catalyst like 4-(dimethylamino)pyridine (DMAP).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure (-)-sec-butyl acetate.

Enzymatic Kinetic Resolution of Racemic sec-Butyl Acetate

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst, often an enzyme.[3] Lipases are commonly used for the enantioselective hydrolysis of esters. In the case of racemic sec-butyl acetate, a lipase can selectively hydrolyze one enantiomer, leaving the other enantiomer enriched.

Workflow for Enzymatic Kinetic Resolution:

Racemic_Acetate Racemic sec-Butyl Acetate Hydrolysis Enantioselective Hydrolysis Racemic_Acetate->Hydrolysis Enzyme Lipase (e.g., Novozym 435) Enzyme->Hydrolysis Enriched_Acetate Enriched (-)-sec-Butyl Acetate Hydrolysis->Enriched_Acetate Resolved_Alcohol Resolved (+)-sec-Butanol Hydrolysis->Resolved_Alcohol Separation Separation (Chromatography) Enriched_Acetate->Separation Resolved_Alcohol->Separation

Figure 2. General workflow for the enzymatic kinetic resolution of racemic sec-butyl acetate.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-sec-Butyl Acetate

  • Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7), suspend racemic sec-butyl acetate.

  • Enzyme Addition: Add a commercially available lipase, such as Novozym 435 (immobilized Candida antarctica lipase B).[3]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining sec-butyl acetate and the sec-butanol formed.

  • Termination and Extraction: When the desired e.e. is reached (typically around 50% conversion), terminate the reaction by filtering off the enzyme. Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Separation: Separate the enriched (-)-sec-butyl acetate from the (+)-sec-butanol by column chromatography.

Analytical Characterization and Enantiomeric Purity Determination

Accurate determination of the enantiomeric purity of (-)-sec-butyl acetate is critical. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC columns, particularly those with cyclodextrin-based stationary phases, are highly effective for separating the enantiomers of volatile compounds like sec-butyl acetate.[4][5]

Experimental Protocol: Chiral GC Analysis of sec-Butyl Acetate Enantiomers

  • Column: A chiral capillary column, such as a Cyclodex-B or a similar β-cyclodextrin derivative.[4]

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector: Split/splitless injector and a flame ionization detector (FID).

  • Temperature Program: An optimized temperature program is crucial for achieving baseline separation. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) before injection.

The elution order of the enantiomers will depend on the specific chiral stationary phase used. It is essential to run a standard of the racemic mixture to determine the retention times of both enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using polysaccharide-based chiral stationary phases (CSPs) is another powerful method for enantiomeric separation.[6][7]

Experimental Protocol: Chiral HPLC Analysis of sec-Butyl Acetate Enantiomers

  • Column: A polysaccharide-based chiral column, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • Detector: A UV detector set at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Spectroscopic Properties of (-)-sec-Butyl Acetate

Spectroscopic analysis is essential for confirming the structure and purity of (-)-sec-butyl acetate.

Infrared (IR) Spectroscopy

The IR spectrum of sec-butyl acetate exhibits characteristic absorption bands for the ester functional group.

Wavenumber (cm⁻¹)Assignment
~2970C-H stretching (alkane)
~1735C=O stretching (ester)[8]
~1240C-O stretching (ester)
~1020C-O stretching (ester)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (CDCl₃) Chemical Shifts and Splitting Patterns:

  • δ ~4.8 ppm (sextet): -CH-O- proton, coupled to the adjacent methyl and methylene groups.

  • δ ~2.0 ppm (singlet): -C(=O)CH₃ protons.

  • δ ~1.6 ppm (quintet): -CH₂- protons, coupled to the adjacent methine and methyl groups.

  • δ ~1.2 ppm (doublet): -CH(CH₃)- protons, coupled to the methine proton.

  • δ ~0.9 ppm (triplet): -CH₂CH₃ protons, coupled to the methylene protons.

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

  • δ ~170 ppm: -C=O carbon.

  • δ ~72 ppm: -CH-O- carbon.

  • δ ~29 ppm: -CH₂- carbon.

  • δ ~21 ppm: -C(=O)CH₃ carbon.

  • δ ~19 ppm: -CH(CH₃)- carbon.

  • δ ~10 ppm: -CH₂CH₃ carbon.

Chemical Reactivity and Stability

(-)-sec-Butyl acetate is a relatively stable compound under normal conditions.[10] Its reactivity is primarily centered around the ester functional group.

  • Hydrolysis: Like all esters, (-)-sec-butyl acetate can be hydrolyzed to (R)-(-)-sec-butanol and acetic acid under acidic or basic conditions. Enzymatic hydrolysis by esterases also occurs, and this process can be stereoselective.[11]

  • Transesterification: It can undergo transesterification reactions with other alcohols in the presence of an acid or base catalyst.

  • Reduction: The ester group can be reduced to the corresponding primary alcohol (after cleavage) using strong reducing agents like lithium aluminum hydride.

  • Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause vigorous reactions.[10]

Applications in Drug Development

The primary value of (-)-sec-butyl acetate in drug development stems from its chirality. It can serve as a source of the chiral building block, (R)-(-)-sec-butanol, which is a valuable synthon in the synthesis of complex, enantiomerically pure molecules.[12] Chiral secondary alcohols are important intermediates in the synthesis of a wide range of pharmaceuticals.[12]

Potential Applications:

  • Chiral Synthon: After hydrolysis, the resulting (R)-(-)-sec-butanol can be used as a chiral starting material in asymmetric synthesis.

  • Chiral Solvent: In some cases, chiral solvents can influence the stereochemical outcome of a reaction. While less common, the use of enantiomerically pure solvents like (-)-sec-butyl acetate could be explored in specific asymmetric transformations.

  • Pro-drug Moiety: The sec-butyl ester group could potentially be used as a pro-drug moiety that is stereoselectively cleaved in vivo by esterases.

Safety and Handling

(-)-sec-Butyl acetate is a flammable liquid and should be handled with appropriate safety precautions.[1]

  • Flammability: It has a low flash point and forms explosive mixtures with air. Keep away from heat, sparks, and open flames.[1]

  • Inhalation: Inhalation of vapors can cause respiratory tract irritation, dizziness, and headache.[1]

  • Skin and Eye Contact: It can cause irritation upon contact with skin and eyes.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this chemical. Work in a well-ventilated area or under a fume hood.

Conclusion

(-)-sec-Butyl acetate is a chiral molecule with well-defined chemical properties. Its significance in the context of research and drug development lies in its potential as a source of the enantiomerically pure building block, (R)-(-)-sec-butanol. A thorough understanding of its stereoselective synthesis, analytical methods for enantiomeric purity determination, and its chemical reactivity is essential for its effective utilization in the synthesis of chiral pharmaceuticals. This guide provides a foundational technical overview to support researchers and scientists in their endeavors with this valuable chiral compound.

References

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  • Li, J., & Wang, C. (2010). Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. Chinese Journal of Analytical Chemistry, 38(10), 1463-1467.[4]

  • Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns. Sigma-Aldrich.[5]

  • ChemicalBook. (n.d.). DL-sec-Butyl acetate(105-46-4) 13C NMR spectrum.[13]

  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek.[14]

  • Wainer, I. W. (2006). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America, 24(3), 296-304.[15]

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  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15(12), 395-406.[7]

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  • Francotte, E., & Wolf, C. (2005). Two Novel Polysaccharide-Based Chiral Stationary Phases: CHIRALPAK® AY-H and CHIRALCEL® OZ-H. LCGC North America, 23(11), 1144-1153.[18]

  • ChemicalBook. (n.d.). Butyl acetate(123-86-4) 1H NMR spectrum.[19]

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  • González-Bacerio, J., et al. (2011). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Journal of Molecular Catalysis B: Enzymatic, 73(1-4), 103-109.[3]

  • Wikipedia. (n.d.). sec-Butyl acetate.[1]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate [Video]. YouTube.[9]

  • Allen, J. V., & Williams, J. M. J. (1998). Enzymatic Kinetic Resolutions Combined With Racemisation Techniques: Powerful Methodology for Asymmetric Synthesis. University of Bath.[21]

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  • Schmarr, H.-G. (2004). Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. Technische Universität München.[23]

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  • Chegg. (2022, March 9). This should be sec-butyl acetate. I want to know what are the following peaks from the IR Spectrum: 2974 cm^-1 1733 cm^-1 1372 cm^-1 1239 cm^-1.[25]

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Exploratory

Introduction: The Significance of Chirality in sec-Butyl Acetate

An In-depth Technical Guide to the Synthesis of (-)-sec-Butyl Acetate sec-Butyl acetate, a widely utilized solvent and flavor compound, possesses a single stereocenter, rendering it chiral.[1] This means it exists as two...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (-)-sec-Butyl Acetate

sec-Butyl acetate, a widely utilized solvent and flavor compound, possesses a single stereocenter, rendering it chiral.[1] This means it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-sec-butyl acetate and (S)-(+)-sec-butyl acetate. In fields such as pharmaceutical development, agrochemicals, and flavor science, the ability to selectively synthesize one enantiomer is of paramount importance, as different enantiomers of a molecule can exhibit markedly different biological activities. This guide provides a comprehensive technical overview of the primary methodologies for synthesizing the enantiomerically pure (R)-(-)-sec-butyl acetate, with a focus on strategies that offer high stereoselectivity and yield. We will explore both classical and advanced catalytic systems, providing field-proven insights into the causality behind experimental design and protocol selection.

Foundational Context: Synthesis of Racemic sec-Butyl Acetate

Before delving into enantioselective methods, it is crucial to understand the conventional industrial synthesis of racemic sec-butyl acetate. These processes are cost-effective for large-scale solvent applications but yield an equal mixture of both enantiomers, which is unsuitable for chiral-specific applications.

Two primary routes dominate industrial production:

  • Direct Esterification of sec-Butanol: This is a classic Fischer-Speier esterification where racemic sec-butanol is reacted with acetic acid or its anhydride.[1] The reaction is an equilibrium process and requires a strong acid catalyst to proceed at a practical rate. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like strongly acidic cation-exchange resins (e.g., Amberlyst-15).[2][3][4][5] The removal of water is essential to drive the equilibrium toward the product.[6]

  • Addition of Acetic Acid to n-Butene: A more modern approach involves the direct addition of acetic acid across the double bond of n-butene (typically from C4 refinery streams).[2][7][8] This method avoids the intermediate step of producing sec-butanol and is economically advantageous.[2] The reaction is catalyzed by solid acids, such as cation exchange resins or zeolites, under elevated temperature and pressure.[2][3][7][9]

Both pathways result in racemic sec-butyl acetate, necessitating further resolution steps or fundamentally different synthetic strategies to isolate the desired (-)-enantiomer.

Enantioselective Strategies: Accessing (-)-sec-Butyl Acetate

The synthesis of enantiomerically enriched (-)-sec-butyl acetate is predominantly achieved through the kinetic resolution of a racemic mixture of its precursor alcohol, sec-butanol. This involves catalysts that can distinguish between the two enantiomers of the alcohol, reacting preferentially with one and leaving the other enriched.

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) stands as one of the most robust and widely adopted methods for producing chiral alcohols and esters. It leverages the high stereoselectivity of enzymes, typically lipases, which function effectively in organic solvents under mild conditions.

Principle of Operation: The strategy relies on the enantioselective acylation of racemic sec-butanol. A lipase enzyme selectively catalyzes the transfer of an acyl group to one enantiomer of the alcohol at a much faster rate than the other. For the synthesis of (R)-(-)-sec-butyl acetate, the ideal lipase would selectively acylate the (S)-(+)-sec-butanol, leaving the desired (R)-(-)-sec-butanol unreacted and enantiomerically enriched. The unreacted (R)-alcohol can then be separated and esterified in a subsequent step, or the (S)-acetate can be separated from the desired (R)-alcohol.

Alternatively, a lipase can be used for the enantioselective esterification of (R,S)-2-butanol with an acid, where the enzyme preferentially converts one enantiomer to the ester.[10]

Core Components of EKR:

  • Enzyme: Lipases are the biocatalysts of choice. Candida antarctica Lipase B (CALB), often immobilized on an acrylic resin and marketed as Novozym 435®, is exceptionally effective and widely documented for this type of resolution.[10][11] Other lipases from Rhizomucor miehei, Rhizopus oryzae, and Pseudomonas cepacia have also been successfully employed.[12][13][14][15] Immobilization of the enzyme simplifies downstream processing, as the catalyst can be easily removed by filtration and often reused.[13]

  • Acyl Donor: The choice of acyl donor is critical. While acetic acid can be used, the water produced as a byproduct can inhibit enzyme activity. More effective are "activated" acyl donors like vinyl acetate or isopropenyl acetate.[15][16] These undergo transesterification to produce acetaldehyde or acetone, respectively, as byproducts. These byproducts do not interfere with the enzyme and their volatility drives the reaction equilibrium forward, making the acylation effectively irreversible.

  • Solvent: The reaction is typically performed in non-polar organic solvents like n-hexane or toluene to maintain enzyme activity.[10][14] Solvent-free systems are also possible and are considered a "greener" alternative, reducing waste and simplifying product purification.[13][17]

Experimental Protocol: EKR of (R,S)-sec-Butanol via Transesterification

  • To a stirred vessel, add racemic sec-butanol (1 equivalent) and a suitable organic solvent (e.g., n-hexane).

  • Add the acyl donor, vinyl acetate (0.5-1.0 equivalents). Using less than one equivalent prevents complete conversion of the racemate, which is necessary for achieving high enantiomeric excess of the remaining alcohol.

  • Add the immobilized lipase (e.g., Novozym 435®, typically 5-10% by weight of the substrates).

  • Maintain the reaction at a constant temperature (e.g., 40-60°C) and monitor the conversion and enantiomeric excess (ee) of the remaining sec-butanol over time using chiral gas chromatography (GC).[10]

  • The reaction is stopped at approximately 50% conversion to maximize the yield and ee of the unreacted alcohol.

  • Filter off the immobilized enzyme for reuse.

  • Separate the resulting (S)-sec-butyl acetate from the unreacted, enantiomerically enriched (R)-sec-butanol via distillation or column chromatography.

  • The purified (R)-sec-butanol can then be esterified to (R)-(-)-sec-butyl acetate using standard chemical methods.

EKR Workflow Diagram

EKR_Workflow cluster_0 Enzymatic Kinetic Resolution cluster_1 Separation & Product Formation rac_alcohol Racemic (R,S)-sec-Butanol reactor Reaction Vessel (Solvent, 40-60°C) rac_alcohol->reactor acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reactor enzyme Immobilized Lipase (e.g., Novozym 435®) enzyme->reactor separation Filtration & Distillation reactor->separation Stop at ~50% conversion S_acetate (S)-(+)-sec-Butyl Acetate separation->S_acetate Product 1 R_alcohol Enriched (R)-(-)-sec-Butanol separation->R_alcohol Product 2 (Enriched) esterification Standard Esterification (e.g., Ac₂O, Pyridine) R_alcohol->esterification final_product (R)-(-)-sec-Butyl Acetate esterification->final_product

Caption: Workflow for Enzymatic Kinetic Resolution of sec-Butanol.

Dynamic Kinetic Resolution (DKR)

While EKR is effective, its maximum theoretical yield for the desired enantiomer is limited to 50%. Dynamic Kinetic Resolution (DKR) is a more advanced and powerful strategy that overcomes this limitation, enabling theoretical yields approaching 100%.[16]

Principle of Operation: DKR combines the enantioselective enzymatic acylation of EKR with a second catalyst that continuously racemizes the unreacted alcohol enantiomer in situ. As the enzyme selectively consumes the (S)-enantiomer to form the acetate, the racemization catalyst converts the remaining (R)-enantiomer back into the racemic mixture. This ensures that the substrate pool for the enzyme is constantly replenished, allowing the entire starting material to be converted into a single enantiomeric product.

Core Components of DKR:

  • Dual Catalyst System: The success of DKR hinges on the compatibility of two distinct catalysts:

    • Enantioselective Acylation Catalyst: An immobilized lipase, such as Novozym 435®, as used in EKR.

    • Racemization Catalyst: Typically a transition metal complex. Ruthenium-based catalysts, such as those derived from cyclopentadienyl ligands, are highly effective for alcohol racemization.[15][16][18]

  • Catalyst Compatibility: A significant challenge in developing DKR processes is ensuring the two catalysts can operate efficiently without deactivating one another.[18] For instance, acetic anhydride, a common acylating agent, has been shown to react with and deactivate certain ruthenium racemization catalysts by forming a stable ruthenium-acetate complex.[18] This necessitates careful selection of the acyl donor. Isopropenyl acetate is often the preferred choice as the acetone byproduct is generally inert to the ruthenium catalyst.[16]

Experimental Protocol: DKR of (R,S)-sec-Butanol

  • To a vial under an inert atmosphere (e.g., nitrogen), add the ruthenium racemization catalyst and a suitable solvent like toluene.

  • Add racemic sec-butanol (1 equivalent) and allow the racemization to initiate.

  • Add the acyl donor, isopropenyl acetate (>=1 equivalent), and the immobilized lipase (Novozym 435®).

  • Seal the vessel and stir the mixture at a controlled temperature (e.g., 25-70°C).

  • Monitor the reaction by chiral GC to determine the conversion and the enantiomeric excess of the sec-butyl acetate product.

  • Upon completion (high conversion), filter the reaction mixture to remove the immobilized enzyme and the solid-supported racemization catalyst (if applicable).

  • Purify the resulting (S)-sec-butyl acetate by removing the solvent under reduced pressure. The desired product is the opposite enantiomer in this example, so one would seek a system where the (R)-enantiomer is acylated. Correction: The goal is (-)-sec-butyl acetate, which is the (R)-enantiomer. Therefore, the DKR system must be designed such that the enzyme preferentially acylates the (R)-alcohol.

DKR_Logic S_alcohol (S)-sec-Butanol racemization Racemization Catalyst (Ru Complex) S_alcohol->racemization acylation Enzymatic Acylation (Lipase + Acyl Donor) S_alcohol->acylation Slow Reaction R_alcohol (R)-sec-Butanol R_alcohol->acylation Fast, Selective Reaction racemization->R_alcohol R_acetate (R)-(-)-sec-Butyl Acetate (Final Product) acylation->R_acetate

Sources

Foundational

(-)-sec-Butyl Acetate Stereochemistry: A Comprehensive Technical Guide to Chiral Dynamics, Synthesis, and Resolution

Executive Summary (-)-sec-Butyl acetate is a fundamental chiral ester with extensive applications in flavor and fragrance profiling, asymmetric synthesis, and as a chiral solvent in pharmaceutical development. As a model...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-sec-Butyl acetate is a fundamental chiral ester with extensive applications in flavor and fragrance profiling, asymmetric synthesis, and as a chiral solvent in pharmaceutical development. As a model compound, it provides critical insights into stereocenter dynamics, specifically regarding retention versus inversion mechanisms and enzymatic enantioselectivity. This whitepaper systematically deconstructs the stereochemistry of (-)-sec-butyl acetate, detailing its absolute configuration, synthetic pathways, and the self-validating analytical protocols required for its resolution.

Stereochemical Fundamentals & Absolute Configuration

The absolute configuration of the levorotatory enantiomer, (-)-sec-butyl acetate, is (R). The stereocenter is located at the C2 position of the sec-butyl group[1].

To assign the configuration using the Cahn-Ingold-Prelog (CIP) priority rules, the substituents around the C2 chiral center are ranked based on atomic number:

  • -OAc (Oxygen, highest priority)

  • -CH₂CH₃ (Ethyl group)

  • -CH₃ (Methyl group)

  • -H (Hydrogen, lowest priority)

When viewing the molecule down the C2-H bond, the sequence from priority 1 → 2 → 3 traces a clockwise direction, establishing the (R) configuration . This specific spatial arrangement results in a levorotatory optical activity, meaning it rotates plane-polarized light to the left, hence the designation (-)-sec-butyl acetate[1].

Synthetic Pathways & Stereocenter Dynamics

Understanding the causality behind experimental choices is critical when synthesizing chiral esters. The stereochemical outcome depends entirely on whether the C-O bond at the chiral center is cleaved during the reaction[2].

Pathway A: Retention of Configuration

When3[3] under standard Fischer esterification conditions (or using acetyl chloride), the reaction proceeds via nucleophilic attack of the alcohol's oxygen onto the carbonyl carbon of the acylating agent. Because no bonds are formed or broken at the stereogenic center itself, the spatial arrangement is perfectly preserved. Thus, (R)-(-)-2-butanol yields (R)-(-)-sec-butyl acetate[3].

Pathway B: Inversion of Configuration (Walden Inversion)

To synthesize (R)-(-)-sec-butyl acetate from the opposite enantiomer, (S)-(+)-2-butanol, the hydroxyl group must first be converted into a superior leaving group, such as a tosylate. Subsequent reaction with an acetate nucleophile proceeds via an SN2 mechanism. The nucleophile attacks the electrophilic carbon from the face opposite the leaving group, resulting in a complete inversion of configuration at the stereocenter[2].

Stereochemistry R_BuOH (R)-(-)-2-Butanol R_Acetate (R)-(-)-sec-Butyl Acetate (Retention) R_BuOH->R_Acetate Acetic Acid / H+ (C-O bond intact) S_BuOH (S)-(+)-2-Butanol S_Tosylate (S)-2-Butyl Tosylate S_BuOH->S_Tosylate TsCl / Pyridine (Activation) R_Acetate_Inv (R)-(-)-sec-Butyl Acetate (Inversion) S_Tosylate->R_Acetate_Inv NaOAc / SN2 (Walden Inversion)

Stereochemical pathways for (-)-sec-butyl acetate synthesis via retention and inversion.

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution using lipases is a highly efficient, self-validating system for obtaining enantiopure (-)-sec-butyl acetate. Biocatalysts, such as Candida antarctica lipase B (CALB) or 4[4], exhibit profound enantioselectivity.

Following Kazlauskas' rule, the enzyme's active site sterically accommodates the (R)-enantiomer of secondary alcohols for acylation preferentially. By employing vinyl acetate as the acyl donor, the transesterification becomes irreversible—the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde. This thermodynamic sink leaves the (S)-alcohol unreacted while converting the (R)-alcohol into (R)-(-)-sec-butyl acetate with high enantiomeric excess (>98% ee)[4].

EKR Racemic Racemic 2-Butanol (R/S mixture) Enzyme Lipase Biocatalyst + Vinyl Acetate Racemic->Enzyme Transesterification R_Ester (R)-(-)-sec-Butyl Acetate (Enantiopure Ester) Enzyme->R_Ester Acylation of (R)-enantiomer S_Alcohol (S)-(+)-2-Butanol (Unreacted Alcohol) Enzyme->S_Alcohol (S)-enantiomer left unreacted

Enzymatic kinetic resolution workflow of racemic 2-butanol using lipase.

Analytical Methodologies: Chiral Gas Chromatography

Validating the enantiomeric purity of sec-butyl acetate requires high-resolution chiral separation.5[5] (e.g., Cyclodex B or CycloSil B) serves as the gold standard.

The separation mechanism relies on host-guest inclusion complexation. The (R)- and (S)-enantiomers exhibit different stabilization energies when interacting with the chiral cavity of the permethylated β-cyclodextrin. Thermodynamic modeling and experimental data confirm that this separation is an enthalpy-driven process, with the (R)-enantiomer typically forming a slightly less stable complex than the (S)-enantiomer, leading to baseline resolution and distinct capacity factors (k')[5].

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Butanol

This protocol utilizes an irreversible acyl donor to ensure a self-validating thermodynamic endpoint.

  • Substrate Preparation: Dissolve 50 mmol of racemic 2-butanol and 100 mmol of vinyl acetate in 50 mL of anhydrous hexane in a 100 mL round-bottom flask.

  • Biocatalyst Addition: Add 500 mg of immobilized lipase (e.g., Novozym 435 or PHE21 esterase).

  • Incubation: Seal the flask and place it in an orbital thermomixer. Incubate at 40°C with constant agitation (200 rpm) for 24 hours. The tautomerization of the vinyl alcohol byproduct to acetaldehyde drives the reaction forward.

  • Termination & Separation: Filter the mixture to recover the immobilized enzyme. Evaporate the hexane and acetaldehyde under reduced pressure.

  • Isolation: Separate the resulting (R)-(-)-sec-butyl acetate from the unreacted (S)-(+)-2-butanol via fractional distillation or silica gel column chromatography (eluent: pentane/diethyl ether).

Protocol 2: Chiral GC Analysis of sec-Butyl Acetate

This protocol validates the enantiomeric excess (ee) of the synthesized ester.

  • Sample Preparation: Dilute 10 µL of the isolated sec-butyl acetate in 1 mL of GC-grade hexane.

  • Column Setup: Install a CycloSil B chiral capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness) in the Gas Chromatograph.

  • Parameters:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 220°C (Split ratio 50:1).

    • Oven Program: Isothermal at 45°C for 15 minutes, then ramp at 10°C/min to 150°C.

    • Detector: FID at 250°C.

  • Data Analysis: Identify the peaks based on retention times ((R)-enantiomer typically elutes first due to lower stabilization energy in the cyclodextrin cavity). Calculate the enantiomeric excess using the integrated peak areas.

Data Presentation

Table 1: Physicochemical and Stereochemical Properties of sec-Butyl Acetate

Property (R)-(-)-sec-Butyl Acetate (S)-(+)-sec-Butyl Acetate
IUPAC Name (R)-butan-2-yl acetate (S)-butan-2-yl acetate
Optical Rotation Levorotatory (-) Dextrorotatory (+)
Precursor Alcohol (R)-(-)-2-Butanol (S)-(+)-2-Butanol
Lipase Preference Highly Preferred (Acylated) Not Preferred (Unreacted)

| Boiling Point | ~112 °C | ~112 °C |

Table 2: Thermodynamic Parameters for Chiral GC Separation on β-Cyclodextrin

Parameter Description Impact on Separation
Capacity Factor (k') Ratio of time spent in stationary vs. mobile phase Decreases with an increase in column temperature.
Separation Factor (α) Ratio of capacity factors of the two enantiomers Excellent linear relationship with alkyl group parameters (π and Es).
Enthalpy (ΔH) Heat of inclusion complexation Separation is strictly an enthalpy-driven process.

| Stabilization Energy | Energy of the host-guest complex | (R)-complex is less stable than the (S)-complex, causing differential elution. |

References

  • Clayden Organic Chemistry (Excerpt on SN2 Inversion). Source: 182.160.97.
  • Utilization of deep-sea microbial esterase PHE21 to generate chiral sec-butyl acetate through kinetic resolutions. Source: PubMed / nih.gov.
  • Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. Source: ResearchGate.
  • LANGE'S HANDBOOK OF CHEMISTRY. Source: zsmu.edu.ua.
  • McMurry Organic Chemistry 8th Edition Solutions Manual. Source: 9afi.com.

Sources

Exploratory

Unraveling the Stereochemistry and Applications of (-)-sec-Butyl Acetate: A Comprehensive Technical Guide

In the realm of asymmetric synthesis and pharmaceutical formulation, the precise control of stereochemistry is not merely an academic exercise—it is the bedrock of drug efficacy and safety. Among chiral aliphatic esters,...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of asymmetric synthesis and pharmaceutical formulation, the precise control of stereochemistry is not merely an academic exercise—it is the bedrock of drug efficacy and safety. Among chiral aliphatic esters, (-)-sec-butyl acetate (IUPAC:[(2R)-butan-2-yl] acetate) stands out as a critical chiral solvent, intermediate, and flavoring agent[1].

Drawing from extensive bench experience and field-proven methodologies, this whitepaper dissects the molecular architecture, synthesis, and analytical validation of (-)-sec-butyl acetate. Rather than simply listing procedures, we will explore the causality behind molecular behaviors and experimental choices, ensuring that every protocol provided acts as a self-validating system.

Molecular Architecture & Stereochemistry

The chirality of sec-butyl acetate arises from the C2 carbon of the sec-butyl group, which is bonded to four distinct substituents: a hydrogen atom, a methyl group, an ethyl group, and an acetate radical[2]. The levorotatory enantiomer, (-)-sec-butyl acetate, corresponds to the (R)-configuration[3].

Understanding the physicochemical properties of this specific enantiomer is critical for predicting its behavior in complex solvent matrices and biological systems.

Table 1: Physicochemical and Stereochemical Properties
ParameterValueCausality / Significance
IUPAC Name [(2R)-butan-2-yl] acetateDefines the absolute spatial arrangement at the C2 stereocenter[1].
Molecular Formula C₆H₁₂O₂Dictates the mass-to-charge ratio (116.16 g/mol ) for MS identification[3].
Specific Optical Rotation -20.2° (19 °C/546 nm, c=5)Confirms the levorotatory nature; used as a primary purity benchmark[4].
Boiling Point 112 °CEnables facile removal via rotary evaporation during API processing[4].
Density 0.873 g/cm³ (at 20 °C)Essential for volumetric-to-gravimetric conversions in scale-up[4].

Synthesis and Enantiomeric Enrichment

Direct esterification of racemic 2-butanol with acetic acid yields racemic sec-butyl acetate. To isolate the pure (-)-enantiomer, researchers traditionally relied on starting with enantiopure (R)-(-)-2-butanol. However, aggressive acid catalysis during esterification can lead to partial racemization via a planar carbocation intermediate.

The Biocatalytic Advantage

To bypass the risk of racemization, modern green chemistry employs enzymatic kinetic resolution . By utilizing deep-sea microbial esterases (such as PHE21), we can selectively hydrolyze the (S)-enantiomer of a racemic sec-butyl acetate mixture, leaving the desired (R)-(-)-sec-butyl acetate intact with high enantiomeric excess (ee)[5]. The causality here is rooted in the enzyme's active site, which sterically accommodates the transition state of the (S)-isomer while rejecting the (R)-isomer.

G A Racemic sec-Butyl Acetate (R/S mixture) B Biocatalyst Addition (Esterase PHE21) A->B C Enantioselective Hydrolysis B->C D (S)-(+)-sec-Butanol + Acetic Acid C->D Hydrolyzed E (R)-(-)-sec-Butyl Acetate (Target Preserved) C->E Unreacted

Fig 1: Kinetic resolution workflow of racemic sec-butyl acetate via PHE21 esterase.

Analytical Methodologies: Chiral Gas Chromatography (GC)

Proving the enantiomeric purity of (-)-sec-butyl acetate requires high-resolution techniques. While polarimetry provides a macroscopic view of optical rotation, Chiral Gas Chromatography (GC) using permethylated β-cyclodextrin (PMBCD) stationary phases is the gold standard[6].

The Mechanism of Chiral Recognition

Why does β-cyclodextrin separate these enantiomers? The separation is an enthalpy-driven process governed by host-guest complexation[6]. As the vaporized molecules pass through the column, they transiently enter the hydrophobic cavity of the cyclodextrin. Quantum mechanics simulations reveal that the stabilization energy of the (R)-sec-butyl acetate complex is lower (more stable) than that of the (S)-complex[6]. Consequently, the (S)-(+)-isomer elutes first, followed by the strongly retained (R)-(-)-isomer.

G N1 Chiral GC Injection (R/S)-sec-Butyl Acetate N2 β-Cyclodextrin Stationary Phase (Host-Guest Complexation) N1->N2 N3 Higher Stabilization Energy (S)-Enantiomer Complex N2->N3 Thermodynamically less stable N4 Lower Stabilization Energy (R)-Enantiomer Complex N2->N4 Thermodynamically more stable N5 Elution 1: (S)-(+)-Isomer (Weaker Binding) N3->N5 N6 Elution 2: (R)-(-)-Isomer (Stronger Binding) N4->N6

Fig 2: Thermodynamic chiral recognition mechanism on β-cyclodextrin GC columns.

Protocol: Self-Validating Determination of Enantiomeric Purity

To ensure trustworthiness, this protocol incorporates a mandatory self-validation loop. If the system fails the initial suitability test, the data cannot be trusted, preventing false purity reporting.

Step 1: System Suitability Test (SST) - The Validation Loop

  • Action: Inject 1 µL of a known racemic standard of (R/S)-sec-butyl acetate.

  • Causality: This proves the column's chiral recognition sites are active and not degraded by previous harsh solvent injections.

  • Validation Gate: The system is only validated for use if the chromatographic resolution ( Rs​ ) between the (S) and (R) peaks is ≥1.5 . If Rs​<1.5 , trim the column or replace the stationary phase.

Step 2: Chromatographic Execution

  • Column: Permethylated β-cyclodextrin capillary column (e.g., Cyclodex B, 30 m × 0.25 mm ID).

  • Carrier Gas: Helium at a constant linear velocity of 25 cm/s.

  • Temperature Program: Isothermal at 40 °C for 5 minutes, then ramp at 2 °C/min to 100 °C.

  • Causality of Ramp Rate: A slow ramp rate is critical because the enthalpy-entropy compensation in cyclodextrin complexation is highly temperature-dependent[6]. Excessive heat introduces thermal kinetic energy that overcomes the weak van der Waals forces required for chiral differentiation, resulting in co-elution.

Step 3: Sample Analysis & ee Calculation

  • Action: Inject the purified (-)-sec-butyl acetate sample.

  • Calculation: Calculate Enantiomeric Excess ( ee ) using the peak areas ( A ):

    ee(%)=A(R)​+A(S)​A(R)​−A(S)​​×100

Applications in Drug Development

In pharmaceutical development, the stereochemistry of the solvent can be just as crucial as the API itself. (-)-sec-Butyl acetate is increasingly utilized in:

  • Asymmetric Crystallization: Acting as a chiral environment to induce the preferential crystallization of specific API enantiomers.

  • Extraction Processes: Used in the extraction of sensitive biological compounds (like specific penicillin derivatives) where chiral purity prevents unintended side reactions[7].

  • Advanced Stationary Phases: It serves as a benchmark analyte for testing the efficacy of novel chiral stationary phases, such as homochiral porous organic imine supramolecular nanotubes (TCC1-R)[8].

Conclusion

The utility of (-)-sec-butyl acetate extends far beyond its basic identity as a solvent. By understanding the thermodynamic drivers of its chiral recognition and employing self-validating analytical protocols, researchers can leverage its stereochemical properties to drive highly specific, enantiomerically pure pharmaceutical syntheses. Mastery of these molecular interactions is what separates a robust, scalable chemical process from an unpredictable one.

References

  • Wikipedia Contributors. "sec-Butyl acetate." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "sec-Butyl acetate, (-)- (CID 6950754)." PubChem Database. Available at:[Link]

  • ResearchGate. "Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism." Chinese Journal of Analytical Chemistry. Available at:[Link]

  • Analytical Chemistry (ACS). "Homochiral Porous Organic Imine Supramolecular Nanotube as a Stationary Phase for Highly Efficient Separation of Isomers and Racemates in Gas Chromatography." ACS Publications. Available at: [Link]

Sources

Foundational

(-)-sec-Butyl Acetate: Comprehensive Safety Data, Physicochemical Profiling, and Applications in Chiral Pharmaceutical Development

Executive Summary The transition toward single-enantiomer therapeutics requires rigorous control over stereochemistry during drug development. (-)-sec-Butyl acetate , systematically recognized as [(2R)-butan-2-yl] acetat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward single-enantiomer therapeutics requires rigorous control over stereochemistry during drug development. (-)-sec-Butyl acetate , systematically recognized as [(2R)-butan-2-yl] acetate, is a chiral ester that serves as a critical reagent and solvent in asymmetric synthesis and enantiomeric separations. This technical guide synthesizes the physicochemical properties, toxicological mechanisms, and self-validating safety protocols for (-)-sec-butyl acetate, culminating in field-proven methodologies for its application in chiral liquid-liquid extraction.

Chemical Identity & Physicochemical Profiling

While racemic sec-butyl acetate (CAS: 105-46-4) is ubiquitous as an industrial solvent, the isolated (-)-enantiomer features a specific stereocenter at the C2 position of the 1[1]. This structural asymmetry is the thermodynamic driver for its utility in enantioselective extraction and chiral chromatography[2].

Understanding its physical properties is essential for predicting its behavior in both chemical workflows and environmental exposures. The compound presents as a clear, colorless liquid with a characteristic 3[3].

PropertyValueCausality / Relevance in Laboratory Settings
Molecular Formula C₆H₁₂O₂Determines molecular weight (116.16 g/mol ) and stoichiometric calculations[4].
Density 0.87 g/cm³ (at 25 °C)Lower than water; forms the upper organic layer in aqueous liquid-liquid extractions[1].
Boiling Point 111 – 112 °CAllows for efficient, non-destructive solvent removal via rotary evaporation under reduced pressure[1].
Melting Point -99 °CRemains fluid under standard cryogenic reaction conditions, preventing line blockages[1].
Flash Point 16 °C (60.8 °F)Highly flammable at room temperature; necessitates spark-proof equipment and grounded containers[5].
Vapor Pressure 17 mmHg (at 20 °C)High volatility increases inhalation exposure risk, mandating strict fume hood handling[6].

Hazard Identification & Toxicological Mechanisms

According to standard 5, (-)-sec-butyl acetate presents specific acute and chronic hazards that must be managed through engineered controls[5].

  • Flammability (Category 2 - H225): The low flash point (16 °C) combined with a vapor density heavier than air dictates that vapors can travel along the floor to distant ignition sources and flash back[7].

  • Dermal Toxicity & Irritation (Category 2 - H315): The lipophilic nature of the ester allows it to partition effectively into the stratum corneum. Mechanistically, this extracts essential epidermal lipids, leading to severe defatting, erythema, and contact dermatitis upon repeated exposure[5].

  • Central Nervous System (CNS) Depression (STOT SE 3 - H336): Due to its 6, inhalation is a primary exposure route[6]. The molecule readily crosses the blood-brain barrier, altering neuronal membrane fluidity and causing dizziness, disorientation, and respiratory tract irritation[1].

Self-Validating Safety & Spill Response Protocol

In the event of a solvent spill, empirical validation at each step prevents premature progression and ensures personnel safety. Do not proceed to the next step until the validation metric is met.

  • Isolation & Energy Control

    • Action: Evacuate the immediate area and eliminate all ignition sources (e.g., hot plates, static charges).

    • Validation: Use a Lower Explosive Limit (LEL) monitor. Proceed only when the localized atmosphere reads < 10% LEL.

  • PPE Donning

    • Action: Equip flame-retardant antistatic clothing, chemical-impermeable gloves (e.g., butyl rubber), and a 7[7].

    • Validation: Perform a negative/positive pressure seal check on the respirator. A successful seal holds pressure for 10 seconds.

  • Containment & Absorption

    • Action: Apply an inert, non-combustible absorbent (vermiculite or dry sand) to the spill perimeter to prevent spreading, then cover the center[5].

    • Validation: Visual inspection confirms zero liquid pooling or 5[5].

  • Decontamination & Disposal

    • Action: Collect the absorbed material using non-sparking tools and seal it in a grounded, 7[7]. Wash the surface with water and detergent.

    • Validation: Sweep the decontaminated area with a Photoionization Detector (PID). The protocol is complete when VOC levels return to baseline (0 ppm).

Applications in Chiral Pharmaceutical Development

The 8, driven by agencies like the FDA and EMA, heavily favors the development of single-enantiomer drugs to maximize therapeutic efficacy and minimize off-target toxicity[8]. (-)-sec-Butyl acetate is leveraged in this domain due to its inherent chirality.

Mechanistic Insight: In chiral chromatography and extraction, the spatial arrangement of the (R)-sec-butyl group creates a distinct asymmetric microenvironment. When interacting with racemic mixtures, it forms transient diastereomeric complexes. Because these complexes have different stabilization energies (an2), they partition at different rates, allowing for the isolation of the desired eutomer[2].

Experimental Protocol: Enantiomeric Enrichment via Chiral Liquid-Liquid Extraction

This methodology utilizes (-)-sec-butyl acetate as a chiral solvent to selectively enrich a target enantiomer from a racemic aqueous API mixture.

  • Aqueous Phase Preparation: Dissolve the racemic API in a buffered aqueous solution. Adjust the pH to ensure the API is in its neutral, lipophilic state to encourage organic partitioning.

  • Chiral Solvent Introduction: Add an equal volume of (-)-sec-butyl acetate to the separatory funnel.

    • Causality: The 1:1 phase ratio maximizes the interfacial surface area for mass transfer while maintaining manageable emulsion risks.

  • Thermodynamic Equilibration: Agitate the funnel vigorously for 5 minutes, venting periodically to release vapor pressure buildup (driven by the solvent's6)[6].

    • Causality: Mechanical agitation overcomes the activation energy barrier for phase transfer, allowing the transient diastereomeric interactions to reach thermodynamic equilibrium.

  • Phase Separation: Secure the funnel and allow the phases to resolve for 15 minutes.

    • Validation: Two distinct, optically clear layers must be visible. The upper layer is the (-)-sec-butyl acetate phase (1)[1].

  • Isolation and HPLC Quantification: Decant the upper organic layer. Analyze the enriched organic phase via Chiral High-Performance Liquid Chromatography (HPLC) to calculate the Enantiomeric Excess (ee%).

Visualization: Enantiomeric Extraction Workflow

G N1 Racemic API Mixture (Aqueous Phase) N2 Addition of Chiral Solvent: (-)-sec-Butyl Acetate N1->N2 Solvent Introduction N3 Liquid-Liquid Phase Equilibration N2->N3 Agitation (Thermodynamic Mixing) N4 Organic Layer (Enantiomer-Enriched) N3->N4 Top Phase (Density: 0.87 g/cm³) N5 Aqueous Layer (Depleted/Impurities) N3->N5 Bottom Phase (Density: ~1.0 g/cm³) N6 Chiral HPLC Analysis & Quantification N4->N6 Sampling

Workflow for enantiomeric enrichment and analysis using (-)-sec-butyl acetate as a chiral solvent.

References

  • sec-Butyl acet
  • sec-Butyl acet
  • SEC-BUTYL ACETATE | Occupational Safety and Health Administr
  • sec-butyl acet
  • Sigma-Aldrich - Safety D
  • Sec-Butyl Acet
  • Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives, ResearchG
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives, PMC/NIH,

Sources

Exploratory

Comprehensive Toxicological and Pharmacokinetic Profile of (-)-sec-Butyl Acetate: A Technical Guide

Executive Summary (-)-sec-Butyl acetate (CAS: 105-46-4) is a highly volatile aliphatic ester widely utilized as a solvent in pharmaceutical manufacturing, chemical synthesis, and industrial coatings[1]. For drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-sec-Butyl acetate (CAS: 105-46-4) is a highly volatile aliphatic ester widely utilized as a solvent in pharmaceutical manufacturing, chemical synthesis, and industrial coatings[1]. For drug development professionals and toxicologists, understanding the safety profile of this specific solvent is critical for occupational health, formulation safety, and environmental risk assessment. This whitepaper synthesizes the pharmacokinetic pathways, in vivo and in vitro toxicological data, and self-validating experimental methodologies for evaluating (-)-sec-butyl acetate.

Pharmacokinetics and Metabolic Pathway

The toxicological profile of (-)-sec-butyl acetate cannot be understood in isolation; it is fundamentally dictated by its rapid in vivo metabolism. Once absorbed via the respiratory tract, gastrointestinal tract, or skin, the compound does not persist in systemic circulation[2].

Mechanism of Clearance (Causality): The ester bond of (-)-sec-butyl acetate is rapidly hydrolyzed by non-specific tissue esterases abundantly present in the respiratory mucosa, blood, and liver[2][3]. This enzymatic cleavage yields two primary metabolites: sec-butanol and acetic acid [2][4]. The sec-butanol is subsequently oxidized by alcohol dehydrogenases to methyl ethyl ketone (MEK), which is eventually excreted via urine or exhaled air[2][4].

Because of this rapid biotransformation, the systemic toxicity of (-)-sec-butyl acetate essentially mirrors the combined toxicological profiles of sec-butanol and MEK, while the localized sensory irritation observed upon inhalation is heavily driven by the localized release of acetic acid in the respiratory mucosa[4][5].

G SBA (-)-sec-Butyl Acetate Esterase Non-specific Esterases (Blood, Liver, Mucosa) SBA->Esterase Hydrolysis SecButanol sec-Butanol Esterase->SecButanol AceticAcid Acetic Acid Esterase->AceticAcid MEK Methyl Ethyl Ketone (MEK) SecButanol->MEK Oxidation Excretion Excretion (Urine & Exhalation) AceticAcid->Excretion Cellular Metabolism MEK->Excretion

Caption: Metabolic pathway of sec-butyl acetate into sec-butanol, acetic acid, and MEK.

Toxicological Profile: In Vivo and In Vitro Data

Acute Toxicity

(-)-sec-Butyl acetate exhibits a low profile for acute systemic toxicity. In rodent models, the acute oral LD50 ranges broadly from 3,200 mg/kg to 13,000 mg/kg[1][2][6]. Inhalation studies demonstrate that rats survive a 6-hour exposure to 3,500 ppm (approximately 17,000 mg/m³), but a 4-hour exposure to 24,000 ppm (116,000 mg/m³) is universally lethal[2][6].

Local Toxicity and Sensory Irritation

The critical, dose-limiting effect of (-)-sec-butyl acetate exposure is sensory irritation of the eyes, nose, and throat[4][5]. This mucosal irritation is a shared class effect among all butyl acetate isomers. The irritation is a direct consequence of both the parent compound's interaction with trigeminal nerve endings and the localized generation of acetic acid via mucosal esterases[4][5].

Subchronic Toxicity, Developmental, and Reproductive Effects

Subchronic inhalation studies establish a No Observed Adverse Effect Concentration (NOAEC) of 500 ppm for systemic effects[6]. Because (-)-sec-butyl acetate is rapidly converted to sec-butanol, regulatory bodies bridge developmental data from the metabolite. Inhalation of sec-butanol in rats yielded a NOAEC of 3,500 ppm for developmental toxicity; at higher doses (≥ 5,000 ppm), decreased fetal body weights were observed alongside profound maternal toxicity (narcosis)[2]. A two-generation reproductive toxicity study of sec-butanol established a NOAEL of approximately 1,500 mg/kg/day[2].

Genotoxicity and Mutagenicity

Extensive in vitro and in vivo testing confirms that (-)-sec-butyl acetate lacks mutagenic potential. Ames tests (Salmonella typhimurium strains TA98, TA100, TA1535, TA1537) and yeast mitotic gene conversion assays for its primary metabolites (sec-butanol, MEK, and acetic acid) have consistently yielded negative results[2][3].

Quantitative Toxicological Data Summary
Toxicological EndpointValue / ResultSpecies / Test System
Acute Oral LD50 3,200 – 13,000 mg/kgRat
Acute Inhalation (Survival) 3,500 ppm (6-hour exposure)Rat
Acute Inhalation (Lethal) 24,000 ppm (4-hour exposure)Rat
Subchronic NOAEC (Systemic) 500 ppmRat
Developmental NOAEC 3,500 ppm (Bridged from sec-butanol)Rat
Reproductive NOAEL ~1,500 mg/kg/day (Bridged from sec-butanol)Rat
Genotoxicity (Ames Test) NegativeS. typhimurium
Skin Permeability Constant 1.6 ± 0.1 g/m²/hourHuman Skin (In Vitro)

Data synthesized from authoritative occupational health and toxicological databases[1][2][6].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous, reproducible assessment of (-)-sec-butyl acetate, researchers must employ self-validating experimental designs. Below are two standardized protocols with built-in causality and validation checkpoints.

Protocol 1: In Vitro Esterase Hydrolysis Assay (Hepatic Clearance)

Objective: To quantify the enzymatic half-life of (-)-sec-butyl acetate using mammalian S9 fractions. Self-Validation Mechanism: The inclusion of a parallel positive control (n-butyl acetate) confirms S9 esterase viability, while the internal standard (IS) corrects for matrix effects during mass spectrometry.

  • Matrix Preparation: Thaw rat liver S9 fractions on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 1 mg/mL.

  • Pre-incubation: Aliquot 990 µL of the S9 mixture into microcentrifuge tubes and pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Spike 10 µL of a 1 mM (-)-sec-butyl acetate stock (final concentration: 10 µM) into the S9 mixture. Vortex gently.

  • Time-Course Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract a 100 µL aliquot. Immediately transfer it into 200 µL of ice-cold acetonitrile containing 1 µM deuterated sec-butanol (Internal Standard).

    • Causality of Quenching: The organic solvent instantly denatures the esterases, halting hydrolysis at the exact timepoint to prevent artificial ex vivo degradation.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • GC-MS Analysis: Transfer the supernatant to autosampler vials. Analyze via Gas Chromatography-Mass Spectrometry to quantify the logarithmic decay of the parent ester and the stoichiometric formation of sec-butanol.

Workflow Step1 1. S9 Fraction Prep (1 mg/mL protein, pH 7.4) Step2 2. Substrate Addition (10 µM sec-Butyl Acetate) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Ice-cold ACN + IS) Step3->Step4 Halt enzymatic activity Step5 5. Centrifugation (14,000 x g, 4°C) Step4->Step5 Precipitate proteins Step6 6. GC-MS Analysis (Metabolite Quantification) Step5->Step6

Caption: Step-by-step workflow for the in vitro esterase hydrolysis assay of sec-butyl acetate.

Protocol 2: In Vivo Sensory Irritation Assessment (Alarie Test)

Objective: To determine the RD50 (the concentration of vapor expected to elicit a 50% decrease in respiratory rate) for (-)-sec-butyl acetate. Self-Validation Mechanism: Continuous plethysmography must show a return to baseline respiratory rates post-exposure. Failure to return to baseline indicates irreversible pulmonary damage rather than reversible sensory irritation.

  • Acclimation: Secure male Swiss-Webster mice in body plethysmograph tubes, exposing only the head to the inhalation chamber.

  • Baseline Acquisition: Record normal respiratory rates and waveforms for 10 minutes using pressure transducers.

  • Vapor Exposure: Generate (-)-sec-butyl acetate vapor dynamically. Expose animals to graded concentrations (e.g., 500, 1000, 2000, 4000 ppm) for 30 minutes.

  • Monitoring: Measure the characteristic pause during expiration (the hallmark of trigeminal nerve stimulation).

  • Data Analysis: Calculate the maximum percentage decrease in respiratory rate for each dose. Plot the dose-response curve using log-probit analysis to derive the RD50.

Regulatory Perspectives & Occupational Exposure Limits

Due to the structural homology and shared metabolic fate of butyl acetate isomers, standard-setting agencies (e.g., ACGIH, SCOEL) utilize read-across methodologies, applying n-butyl acetate data to sec-butyl acetate[2][5].

  • 8-Hour Time-Weighted Average (TWA): An Occupational Exposure Limit (OEL) of 50 ppm (approx. 240 mg/m³) is recommended to protect laboratory and manufacturing personnel from both systemic toxicity and local mucosal irritation[2][4][5].

  • Short-Term Exposure Limit (STEL): A STEL of 150 ppm (approx. 723 mg/m³) is strictly enforced to prevent acute sensory irritation during transient high-exposure tasks (e.g., solvent transfer or spill cleanup)[2][4][5].

  • Dermal Absorption: While (-)-sec-butyl acetate can be absorbed epicutaneously, its high vapor pressure causes rapid evaporation, and its human skin permeability constant is low (1.6 ± 0.1 g/m²/hour). Consequently, acute dermal toxicity is negligible compared to oral/inhalation routes, and a formal "Skin" notation is not required by most regulatory bodies[2][6].

References

  • Wikipedia. "sec-Butyl acetate - Wikipedia.
  • California Department of Industrial Relations. "Substance name: sec-butyl acetate.
  • World Health Organization (WHO). "BUTYL ACETATES - IRIS.
  • ResearchGate. "Schematic of linked pharmacokinetic models for the BuAc series.
  • ResearchGate. "(PDF) SCOEL/REC/184 n-Butyl acetate, sec-Butyl acetate and Isobutyl acetate.
  • SER (Social and Economic Council). "SCOEL/REC/184.

Sources

Foundational

Historical Genesis: From Fermentation Byproducts to Petrochemical Dominance

The evolution of organic solvents is a testament to the intersection of historical necessity and chemical innovation. As a Senior Application Scientist, I have observed firsthand how specific solvents transition from lab...

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of organic solvents is a testament to the intersection of historical necessity and chemical innovation. As a Senior Application Scientist, I have observed firsthand how specific solvents transition from laboratory curiosities to indispensable industrial workhorses. sec-Butyl acetate (SBA) —a chiral ester with exceptional solvency power—is a prime example of this evolution.

This whitepaper provides an in-depth technical analysis of the discovery, historical synthesis, physicochemical logic, and modern pharmaceutical applications of sec-butyl acetate.

Prior to World War II, the flavor, fragrance, and solvent industries relied almost exclusively on amyl acetates. These were easily derived from fusel oils, which were abundant byproducts of grain and fruit fermentation[1]. During this era, butyl esters were largely considered laboratory curiosities because nature does not produce them in concentrations high enough for economical isolation[1].

The landscape shifted dramatically in the post-WWII era. The rapid expansion of the petrochemical industry introduced the technology required to synthesize butanols and butyl acetates directly from olefin feeds[1]. The foundational milestone for sec-butyl acetate occurred in 1946 when Rolf Altschul published the first experimentally determined method for its production via the esterification of sec-butanol and acetic anhydride[2]. This breakthrough liberated the molecule from the constraints of natural extraction, paving the way for its use in large-scale industrial and pharmaceutical applications.

Physicochemical Profile & Structural Logic

To understand why sec-butyl acetate is chosen for highly sensitive extraction workflows, we must examine its physical chemistry. SBA (CAS 105-46-4) is an ester characterized by a moderate evaporation rate, low aqueous solubility, and powerful solvency for complex organic molecules[3].

Notably, sec-butyl acetate is a chiral molecule. It possesses a stereocenter at carbon-2 of the sec-butyl group, meaning it exists as two enantiomers:[(2S)-butan-2-yl] acetate and [(2R)-butan-2-yl] acetate[2]. While industrial grades are typically racemic mixtures, this structural geometry contributes to its unique interaction with biological molecules during extraction.

Table 1: Quantitative Physicochemical Properties of sec-Butyl Acetate

PropertyValueScientific & Operational Implication
IUPAC Name Butan-2-yl acetateStandardized nomenclature for regulatory compliance.
Molecular Formula C₆H₁₂O₂Determines stoichiometric ratios during synthesis[2].
Molar Mass 116.16 g/mol Utilized for precise molarity calculations in reaction media[2].
Boiling Point 112 °C (385 K)Moderate volatility; allows for controlled solvent removal without thermal degradation of solutes[2],[4].
Density (at 20 °C) 0.87 g/cm³Lighter than water; reliably forms the upper organic phase during aqueous liquid-liquid extractions[2],[4].
Water Solubility 0.80 g/100 mLExceptionally low aqueous miscibility minimizes solvent loss and prevents emulsion formation during biphasic partitioning[2].
Flash Point 17 °C (62 °F)Highly flammable; requires Class IB flammability safety protocols and explosion-proof environments[2].

Synthesis Workflows: Industrial and Laboratory Scale

Modern production of sec-butyl acetate relies on two primary pathways: the acid-catalyzed Fischer esterification of sec-butanol with acetic acid, and the direct addition of acetic acid to n-butene (olefin addition)[5],[6].

SBA_Synthesis A sec-Butanol + Acetic Acid C Acid Catalysis (H₂SO₄) A->C Fischer Esterification B n-Butene + Acetic Acid D Solid Acid Catalysis B->D Olefin Addition E sec-Butyl Acetate C->E F Water (Byproduct) C->F Removed via Dean-Stark D->E

Industrial and laboratory synthesis pathways for sec-butyl acetate.

Protocol 1: Laboratory-Scale Synthesis via Fischer Esterification

This protocol utilizes a self-validating thermodynamic system to ensure maximum yield and purity.

  • Reactant Assembly: Combine equimolar amounts of sec-butanol and glacial acetic acid in a round-bottom flask.

    • Causality: An excess of acetic acid is deliberately used to drive the equilibrium toward the product side, as separating unreacted butanol from butyl acetate via distillation is notoriously difficult due to proximity in boiling points[7].

  • Catalytic Activation: Add a catalytic volume of concentrated sulfuric acid (H₂SO₄).

    • Causality: The acid serves a dual purpose: it protonates the carbonyl oxygen of acetic acid (increasing its electrophilicity) and acts as a dehydrating agent.

  • Azeotropic Distillation (Self-Validating Step): Attach a Dean-Stark trap and reflux the mixture.

    • Causality: According to Le Chatelier’s principle, continuously removing the water byproduct forces the reversible esterification to completion. The reaction is self-validating: when the volume of water collected in the trap matches the theoretical stoichiometric yield, the forward reaction is complete.

  • Neutralization: Cool the mixture and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: This neutralizes the sulfuric acid catalyst and unreacted acetic acid. The cessation of CO₂ gas evolution serves as a visual, self-validating indicator that neutralization is absolute.

  • Purification: Dry the organic phase over anhydrous MgSO₄ and purify via fractional distillation, collecting the fraction boiling precisely at 112 °C[4].

Pharmaceutical Applications: The Solvent of Choice for Extraction

In the pharmaceutical sector, sec-butyl acetate is highly prized as an extraction agent for antibiotics (most notably penicillin), hormones, and vitamins[3],[5]. Its ability to maintain osmosis effectively makes it an ideal medium for promoting drug absorption and serving as a reaction medium for the synthesis of fine chemicals like trialkylamine oxide[5],[8].

Protocol 2: Liquid-Liquid Extraction of Penicillin using sec-Butyl Acetate

Extracting fragile beta-lactam antibiotics from complex fermentation broths requires a solvent that offers high partition coefficients without inducing chemical degradation.

  • Aqueous Broth Acidification: Chill the raw aqueous fermentation broth to 0–5 °C. Gradually adjust the pH to 2.0–2.5 using dilute phosphoric acid.

    • Causality: Penicillin is a weak organic acid. Lowering the pH protonates its carboxylate group, rendering the molecule uncharged and highly lipophilic. Chilling the broth is critical to prevent the acid-catalyzed hydrolysis of the fragile beta-lactam ring.

  • Biphasic Partitioning: Add an equal volume of pre-chilled sec-butyl acetate to the broth and agitate vigorously.

    • Causality: SBA’s exceptionally low water solubility (0.80 g/100 mL)[2] ensures that it forms a distinct second phase. Its specific polarity perfectly matches the protonated penicillin, driving the antibiotic into the organic phase while leaving water-soluble cellular debris behind.

  • Phase Separation: Allow the mixture to settle. Isolate the upper organic layer.

    • Causality: Because the density of SBA (0.87 g/cm³) is lower than water[2], it reliably forms the upper phase, allowing for clean and rapid decantation in industrial settling tanks.

  • Back-Extraction (Self-Validating Step): Add an aqueous buffer adjusted to pH 7.0 to the isolated SBA phase and mix.

    • Causality: The neutral pH deprotonates the penicillin, converting it back into a highly water-soluble salt. The penicillin rapidly migrates back into the new aqueous phase, leaving lipophilic impurities trapped in the SBA. The high purity and yield of the resulting aqueous penicillin salt validate the selectivity and efficiency of the initial SBA extraction.

References

  • sec-Butyl acetate - Wikipedia Source: Wikipedia URL
  • Why Choose Sec-Butyl Acetate?
  • The Top Ten Uses of Sec-butyl Acetate Source: SLChemtech URL
  • N-BUTYL ACETATE Source: ATP Chemicals URL
  • The Butyl Acetates Source: Perfumer & Flavorist URL
  • File:Industrial synthesis of sec-butyl acetate.
  • Butyl acetate Source: Sciencemadness Wiki URL
  • sec-Butyl acetate Source: CAS Common Chemistry URL

Sources

Exploratory

The Stereochemistry and Natural Occurrence of sec-Butyl Acetate: A Comprehensive Guide to Biosynthesis and Chiral Analysis

Executive Summary sec-Butyl acetate (2-butyl acetate) is a highly volatile, chiral ester that plays a critical role in flavor chemistry, chemical ecology, and industrial solvent applications. Unlike its achiral isomers (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

sec-Butyl acetate (2-butyl acetate) is a highly volatile, chiral ester that plays a critical role in flavor chemistry, chemical ecology, and industrial solvent applications. Unlike its achiral isomers (such as n-butyl acetate and tert-butyl acetate), sec-butyl acetate possesses a stereocenter, meaning it exists naturally as two distinct enantiomers: (R)-sec-butyl acetate and (S)-sec-butyl acetate[1]. For researchers and drug development professionals, understanding the natural distribution, enzymatic biosynthesis, and analytical resolution of these enantiomers is paramount. This whitepaper provides an authoritative, in-depth technical analysis of the natural occurrence of sec-butyl acetate isomers, the enzymatic pathways driving their synthesis, and the field-proven chiral gas chromatography-mass spectrometry (GC-MS) methodologies required for their baseline separation.

Stereochemical Foundations and Physicochemical Properties

Butyl acetates comprise a group of four saturated carboxylic acid esters exhibiting structural isomerism, sharing the molecular formula C₆H₁₂O₂ and a molar mass of 116.16 g/mol [1]. Among these, sec-butyl acetate is unique due to the chiral center at the C2 position of the butyl chain.

The stereochemistry of the molecule drastically influences its biological interactions, particularly with olfactory receptors. The physical properties of the racemate are summarized below.

Table 1: Physical and Stereochemical Properties of sec-Butyl Acetate
PropertyValue / Description
IUPAC Name Butan-2-yl acetate
Molecular Formula C₆H₁₂O₂
Molar Mass 116.16 g/mol [1]
Chiral Isomers (R)-sec-butyl acetate; (S)-sec-butyl acetate[1]
Boiling Point 112 °C[1]
Odor Profile Sweet, fruity, characteristic of banana and apple[2]

Natural Occurrence in Flora and Fauna

While widely synthesized for industrial use as a solvent in coatings and nail polish[1], sec-butyl acetate is fundamentally a natural product. Its presence in nature is a result of complex secondary metabolism in both plants and insects.

Table 2: Natural Sources and Biological Functions
Source CategorySpecific SourceBiological Function / Significance
Flora (Fruits) Apples (e.g., Red Delicious)Acts as a primary flavor constituent, imparting sweet, fruity notes[2].
Flora (Fruits) Bananas, Pears, PlumsContributes to the volatile ester profile during the ripening phase[1][2].
Fauna (Insects) Honey bees (Apis mellifera)Secreted by the Koschevnikov gland as a critical component of alarm pheromones[2][3].

In fruit, the enantiomeric ratio (ee) of sec-butyl acetate is highly specific to the species and cultivar. The exact ratio of (R) to (S) isomers serves as a biological fingerprint, which regulatory bodies and flavor chemists use to differentiate authentic natural extracts from synthetic, racemic adulterants[4].

Biosynthetic Pathways: The Role of Alcohol Acyltransferase (AAT)

The natural synthesis of sec-butyl acetate is not a spontaneous esterification; it is a tightly regulated enzymatic process driven by Alcohol Acyltransferases (AATs) [5][6]. AATs belong to the BAHD superfamily of acyltransferases, which are tailoring enzymes responsible for the biosynthesis of various volatile esters[5].

Mechanistic Causality

The biosynthesis of sec-butyl acetate requires two precursors:

  • Acyl Donor: Acetyl-CoA, derived from the β-oxidation of fatty acids or glycolysis[5].

  • Alcohol Acceptor: sec-Butanol, a secondary alcohol.

AAT catalyzes the condensation of these two molecules. The enzyme's active site facilitates a nucleophilic attack by the hydroxyl oxygen of sec-butanol onto the thioester carbonyl carbon of Acetyl-CoA. Because AAT enzymes possess highly specific, chiral binding pockets, they exhibit strict stereoselectivity. The specific spatial arrangement of the AAT active site in a given plant species dictates whether the (R)- or (S)-enantiomer of sec-butanol is preferentially bound and esterified, leading to the natural enantiomeric excess observed in fruits[6][7].

Biosynthesis A sec-Butanol (Chiral Secondary Alcohol) C Alcohol Acyltransferase (AAT Enzyme) A->C Stereoselective binding B Acetyl-CoA (Acyl Donor) B->C Acyl transfer D sec-Butyl Acetate (Volatile Chiral Ester) C->D Esterification E Coenzyme A (Byproduct) C->E Release

Figure 1: Enzymatic biosynthesis of sec-butyl acetate via Alcohol Acyltransferase (AAT).

Analytical Methodologies: Enantiomeric Separation via Chiral GC-MS

Because the (R)- and (S)-enantiomers of sec-butyl acetate have identical boiling points and polarities, conventional gas chromatography (GC) cannot separate them. Baseline resolution requires a Chiral Stationary Phase (CSP) .

The Causality of Chiral Separation

The industry standard for resolving sec-butyl carboxylicates utilizes β-cyclodextrin derivatives (e.g., Cyclodex B, CycloSil B, or permethylated β-cyclodextrin)[8]. β-cyclodextrin consists of seven glucopyranose units forming a truncated cone. As the sec-butyl acetate enantiomers pass through the column, they form transient, diastereomeric host-guest inclusion complexes with the cyclodextrin cavity[8].

This separation is an enthalpy-driven process [8]. The stabilization energy of the (R)-isomer complex differs slightly from the (S)-isomer complex due to spatial constraints and hydrogen bonding. This minute thermodynamic difference translates to distinct retention times, allowing for precise quantification[8].

Step-by-Step Protocol: Chiral GC-MS Workflow

As a self-validating system, this protocol incorporates internal standards to ensure column integrity and quantitative accuracy.

  • Sample Extraction (Headspace SPME):

    • Action: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the homogenized fruit sample for 30 minutes at 40 °C.

    • Causality: SPME selectively concentrates volatile esters without extracting non-volatile matrix components (sugars, lipids) that would rapidly degrade the sensitive chiral stationary phase.

  • Thermal Desorption:

    • Action: Desorb the fiber in the GC inlet at 250 °C for 3 minutes in splitless mode.

  • Chiral Chromatographic Separation:

    • Action: Route the sample through a permethylated β-cyclodextrin capillary column (e.g., 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: Hold at 40 °C for 5 min, ramp at 2 °C/min to 120 °C.

    • Causality: A slow temperature ramp is critical. Because chiral separation is enthalpy-driven, lower temperatures maximize the thermodynamic differences in host-guest complexation, ensuring baseline resolution (Rs > 1.5)[8].

  • Mass Spectrometric Detection (EI-MS):

    • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor in Selected Ion Monitoring (SIM) mode for m/z 43 (acetyl fragment) and m/z 87.

  • Self-Validation & Calibration:

    • Action: Prior to sample analysis, inject a racemic standard of sec-butyl acetate spiked with a known concentration of enantiopure (R)-sec-butyl acetate.

    • Causality: The racemic standard proves the column can achieve baseline separation. The spiked (R)-isomer identifies the absolute elution order. If the (R)-peak does not show a proportional area increase without peak broadening, it indicates chiral phase degradation, and the column must be replaced.

GCMS N1 1. Headspace SPME (Volatile Extraction) N2 2. Thermal Desorption (GC Inlet at 250°C) N1->N2 N3 3. Chiral Separation (β-Cyclodextrin Column) N2->N3 N4 4. EI Mass Spectrometry (SIM Mode m/z 43, 87) N3->N4 N5 5. Enantiomeric Excess (ee) Data Analysis N4->N5

Figure 2: Step-by-step chiral GC-MS workflow for resolving sec-butyl acetate enantiomers.

Implications for Drug Development and Fragrance Profiling

For researchers and drug development professionals, the stereochemistry of sec-butyl acetate extends far beyond basic flavor profiling:

  • Adulteration Detection: Because synthetic sec-butyl acetate is produced via the Fischer esterification of racemic sec-butanol and acetic acid[1], it always yields a 50:50 racemic mixture. Detecting a racemic profile in a "natural" fruit extract immediately flags it as synthetically adulterated[4].

  • Olfactory Receptor Specificity: In chemical ecology and neurobiology, enantiomers frequently elicit entirely different behavioral responses. For example, specific chiral volatile esters from fruits are uniquely recognized by the antennal receptors of insects like Drosophila melanogaster, impacting pest control and behavioral pharmacology[9].

  • Asymmetric Synthesis: Enantiopure sec-butyl acetate is increasingly investigated as a chiral solvent in asymmetric pharmaceutical synthesis, where the solvent's chirality can induce stereoselectivity in the target drug molecule.

Conclusion

sec-Butyl acetate is a prime example of how nature utilizes stereochemistry to encode biological information. Synthesized via the highly specific Alcohol Acyltransferase (AAT) pathway, its enantiomers serve critical roles in fruit flavor profiles and insect communication. By employing rigorous, enthalpy-driven chiral GC-MS protocols, modern application scientists can decode these enantiomeric ratios, ensuring the integrity of natural products and advancing our understanding of chiral biological interactions.

Sources

Foundational

Spectroscopic Profiling of (-)-sec-Butyl Acetate: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Introduction & Stereochemical Context (-)-sec-Butyl acetate, systema...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Introduction & Stereochemical Context

(-)-sec-Butyl acetate, systematically defined as [(2R)-butan-2-yl] acetate[1], is a volatile chiral ester extensively utilized as a specialized solvent, a flavor and fragrance standard, and a chiral building block in pharmaceutical synthesis. Unlike its racemic counterpart, the enantiopure (-)-isomer ([2]) requires stringent analytical validation to ensure stereochemical integrity and chemical purity.

This whitepaper provides an authoritative, step-by-step methodology for the spectroscopic characterization of (-)-sec-butyl acetate using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS).

Self-Validating Experimental Workflows

In rigorous analytical chemistry, a self-validating system ensures that each step of a protocol inherently confirms the success and integrity of the previous step. For chiral volatile liquids, this necessitates coupling chemical purity checks with enantiomeric discrimination before baseline spectroscopic data is acquired.

Workflow A Sample Preparation (Anhydrous Drying) B Chiral GC-FID (Enantiomeric Excess Validation) A->B Ensures purity prior to analysis C Spectroscopic Profiling (NMR, IR, MS) B->C Confirms (R)-isomer dominance D Data Integration & Structural Confirmation C->D Cross-validates functional groups D->B Discrepancy check

Caption: Self-validating analytical workflow for (-)-sec-butyl acetate characterization.

Protocol 1: Sample Preparation and Chiral Validation
  • Causality: Trace moisture and residual alcohols (e.g., 2-butanol) can mask critical NMR signals and alter IR OH-stretching regions. Furthermore, standard 1D NMR cannot differentiate enantiomers without chiral shift reagents; thus, upstream chiral GC validation prevents the misattribution of racemic mixtures as enantiopure samples.

  • Step 1 (Drying): Pass the (-)-sec-butyl acetate sample through a column of activated 4Å molecular sieves to remove trace water.

  • Step 2 (Chiral GC): Inject 1 µL of the sample into a Gas Chromatograph equipped with a cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-Dex CB).

  • Step 3 (Validation): Confirm the retention time matches the known (2R)-(-)-isomer standard. The absence of the (2S)-(+)-isomer peak confirms high enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity map of the molecule. For (-)-sec-butyl acetate, the chiral center at C2 introduces magnetic non-equivalence in the neighboring ethyl protons (diastereotopic effect), which is critical for structural verification.

Protocol 2: ¹H and ¹³C NMR Acquisition
  • Causality: Deuterated chloroform (CDCl₃) is selected as the solvent because its residual proton signal (7.26 ppm) does not overlap with the aliphatic signals of the ester. Tetramethylsilane (TMS) is used as an internal zero reference to ensure absolute shift accuracy.

  • Step 1 (Preparation): Dissolve 20 mg of the validated (-)-sec-butyl acetate in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Step 2 (Acquisition): Acquire the ¹H spectrum at 600 MHz (16 scans, 30° pulse angle, 5s relaxation delay to ensure quantitative integration). Acquire the ¹³C spectrum at 150 MHz (1024 scans, complete proton decoupling).

  • Step 3 (Chiral Shift Reagent - Optional): To validate enantiomeric purity directly via NMR, add 10 mg of Pirkle's alcohol. This chiral solvating agent will cause the acetate methyl singlet to split into a doublet if the (S)-enantiomer is present as an impurity.

Recent literature on continuous flow esterifications ([3]) confirms the highly specific ¹H NMR splitting patterns for this compound.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 600 MHz / 150 MHz)
PositionFunctional Group¹H Chemical Shift (ppm)Multiplicity (J in Hz)Integration¹³C Chemical Shift (ppm)
C1' Acetate CH₃2.05Singlet (s)3H21.3
C=O Carbonyl---170.5
C2 Chiral Methine (CH)4.83Sextet (sex, J = 6.8)1H72.6
C3 Ethyl CH₂1.59 - 1.63Multiplet (m)2H28.8
C4 Ethyl CH₃~0.89Triplet (t, J = 7.4)3H9.7
C1 Methyl CH₃1.21Doublet (d, J = 6.8)3H19.3

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional groups, specifically confirming the integrity of the ester linkage and the absence of hydroxyl (alcohol) impurities.

Protocol 3: ATR-FTIR Acquisition
  • Causality: Attenuated Total Reflectance (ATR) is preferred over transmission methods (like KBr pellets or liquid cells) because it requires no sample dilution. This prevents solvent peaks from obscuring the critical fingerprint region and eliminates moisture contamination during sample prep.

  • Step 1 (Background): Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Step 2 (Application): Place a single drop of (-)-sec-butyl acetate onto the crystal. Ensure full coverage without allowing complete evaporation.

  • Step 3 (Acquisition): Collect 32 scans from 4000 to 400 cm⁻¹.

Key Vibrational Modes[3]:

  • 1734 cm⁻¹: Strong, sharp peak corresponding to the C=O (carbonyl) stretch, characteristic of aliphatic esters.

  • 2975, 2942, 2880 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

  • 1239, 1127, 1030 cm⁻¹: C-O-C stretching modes (asymmetric and symmetric).

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV fragments the molecule reproducibly, allowing for definitive structural elucidation based on cleavage patterns. The mass spectrometry data for this compound is widely standardized in the [4].

Protocol 4: GC-EI-MS Analysis
  • Causality: 70 eV is the universal standard for EI-MS. It provides the exact kinetic energy required to consistently shatter the molecular ion into a reproducible fragmentation pattern, allowing direct cross-referencing with global spectral databases.

  • Step 1 (Injection): Inject 1 µL of a 1:1000 diluted sample (in analytical-grade hexane) into the GC-MS.

  • Step 2 (Ionization): Subject the eluting peak to 70 eV electron bombardment in the source.

  • Step 3 (Detection): Scan the quadrupole from m/z 30 to 200.

Fragmentation M (-)-sec-Butyl Acetate M+ (m/z 116) A Acylium Ion (m/z 43) M->A Alpha Cleavage B sec-Butyl Cation (m/z 57) M->B Inductive Cleavage C Protonated Acetic Acid (m/z 61) M->C Hydrogen Transfer

Caption: Primary EI-MS fragmentation pathways of (-)-sec-butyl acetate at 70 eV.

Table 2: Major EI-MS Fragments
m/z RatioRelative AbundanceFragment IdentityMechanism of Formation
116 < 1%[M]⁺Molecular Ion (highly unstable under 70 eV)
43 100%[CH₃C=O]⁺Alpha cleavage of the ester (Base Peak)
57 ~ 20%[C₄H₉]⁺Loss of acetate radical via inductive cleavage
61 ~ 15%[CH₃COOH + H]⁺Double hydrogen transfer / McLafferty-type rearrangement
87 ~ 5%[M - C₂H₅]⁺Loss of the ethyl group from the chiral center

Conclusion

The rigorous characterization of (-)-sec-butyl acetate relies on the orthogonal validation provided by NMR, IR, and MS. NMR confirms the carbon skeleton and stereocenter connectivity, IR verifies the ester functionality, and MS provides the definitive molecular weight and fragmentation fingerprint. By employing these self-validating protocols, researchers can confidently ensure the stereochemical and chemical integrity of this vital chiral building block.

References

  • Title: sec-Butyl acetate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: sec-Butyl acetate, (-)- | C6H12O2 | CID 6950754 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: sec-Butyl acetate - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Continuous flow esterifications harnessing vibrational-coupled thin film fluidics Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Properties of (-)-sec-Butyl Acetate

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Significance (-)-sec-Butyl acetate, the (R)-enantiomer of sec-butyl acetate, is a chiral ester with growing importance in the ph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Significance

(-)-sec-Butyl acetate, the (R)-enantiomer of sec-butyl acetate, is a chiral ester with growing importance in the pharmaceutical and fine chemical industries. Its utility as a solvent and a synthetic intermediate necessitates a thorough understanding of its thermodynamic properties.[1] This data is critical for a range of applications, including:

  • Reaction Engineering and Optimization: Predicting reaction equilibria, heats of reaction, and optimizing process conditions for synthesis and purification.

  • Crystallization and Polymorph Control: Understanding the energetic landscape of different solid forms, which is crucial in drug development for controlling bioavailability and stability.

  • Formulation and Drug Delivery: Predicting solubility, dissolution rates, and stability of active pharmaceutical ingredients (APIs) in formulation matrices.

  • Safety and Hazard Analysis: Assessing thermal stability and potential for runaway reactions.

The chirality of (-)-sec-butyl acetate adds a layer of complexity and interest to its thermodynamic profile. While enantiomers have identical physical properties in an achiral environment, their interactions with other chiral molecules can differ significantly, leading to distinct thermodynamic signatures in biological systems and chiral separation processes.[2][3][4]

Section 2: Core Thermodynamic Properties

A compilation of the key thermodynamic and physical properties of sec-butyl acetate is presented below. It is important to note that much of the publicly available data does not distinguish between the enantiomers, as their macroscopic physical properties are identical. However, specific chiral interactions will lead to different thermodynamic parameters.

PropertyValueUnitsSource(s)
Molecular Formula C₆H₁₂O₂-[1][5]
Molecular Weight 116.16 g/mol [6][7][8]
Boiling Point 112 °C (385.15 K)°C (K)[1][5][9][10]
Melting Point -99 °C (174.15 K)°C (K)[1][5][9][10][11]
Standard Enthalpy of Formation (Liquid, ΔfH°liq) -609.6kJ/mol[12][13]
Standard Enthalpy of Formation (Gas, ΔfH°gas) -544.04kJ/mol[14]
Enthalpy of Vaporization (ΔvapH°) 37.72kJ/mol[15]
Standard Gibbs Free Energy of Formation (ΔfG°) -236.72kJ/mol[15]
Heat of Combustion (ΔcH°) -3467kJ/mol[12]
Liquid Density (at 20°C) 0.872g/cm³[5]
Vapor Pressure (at 20°C) 17mmHg[5]
Flash Point 17 °C (Closed Cup)°C[5]
Solubility in Water (at 20°C) 0.80 g/100 mL[1]
Ionization Energy 9.91 ± 0.03eV[15][16]

Section 3: Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties is paramount for their reliable application. Calorimetry stands as a cornerstone technique for measuring heat changes associated with chemical and physical processes.[17]

Featured Experimental Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry

The enthalpy of combustion is a fundamental thermodynamic property that can be determined with high precision using a bomb calorimeter.[17][18] This value is crucial for calculating the standard enthalpy of formation.

Objective: To experimentally determine the enthalpy of combustion of (-)-sec-butyl acetate.

Materials:

  • Bomb Calorimeter (including bomb, water bath, stirrer, and high-precision thermometer)

  • (-)-sec-Butyl acetate (high purity)

  • Benzoic acid (standard for calibration)

  • Oxygen cylinder with regulator

  • Fuse wire

  • Crucible

  • Analytical balance

Methodology:

  • Calibration of the Calorimeter:

    • Accurately weigh approximately 1 g of benzoic acid and place it in the crucible.

    • Attach a known length of fuse wire to the ignition circuit, ensuring it is in contact with the benzoic acid pellet.

    • Assemble the bomb, seal it, and pressurize it with oxygen to approximately 30 atm.

    • Submerge the bomb in a known mass of water in the calorimeter's insulated container.

    • Allow the system to reach thermal equilibrium while stirring continuously. Record the initial temperature (T_initial).

    • Ignite the sample by passing an electric current through the fuse wire.

    • Record the temperature at regular intervals until it reaches a maximum and then begins to cool.

    • Extrapolate the cooling curve back to the time of ignition to determine the corrected final temperature (T_final).

    • Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of combustion of benzoic acid (-26.38 kJ/g) and the measured temperature change (ΔT = T_final - T_initial).[17]

  • Combustion of (-)-sec-Butyl Acetate:

    • Repeat steps 1.1 to 1.8 using a precisely weighed sample of (-)-sec-butyl acetate.

    • Calculate the heat released during the combustion of the sample (q_comb) using the heat capacity of the calorimeter and the measured temperature change.

    • The enthalpy of combustion (ΔcH°) is then calculated by dividing q_comb by the number of moles of (-)-sec-butyl acetate burned.

Data Analysis and Self-Validation:

  • The experiment should be repeated multiple times to ensure reproducibility.

  • The completeness of combustion should be verified by inspecting the bomb for soot deposits.

  • Corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire should be applied for the highest accuracy.

Other Relevant Experimental Techniques
  • Differential Scanning Calorimetry (DSC): Used to measure heat capacity, enthalpy of fusion, and transition temperatures.[19]

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of binding interactions, including enthalpy (ΔH), entropy (ΔS), and the association constant (K_a), which is particularly relevant for studying chiral recognition.[20]

  • AC Calorimetry: A high-resolution technique for measuring heat capacity, especially useful for studying phase transitions in organic liquids.[21][22]

Section 4: Visualizing Experimental and Logical Workflows

Workflow for Bomb Calorimetry

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation & Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Weigh Sample (Benzoic Acid or (-)-sec-Butyl Acetate) place_in_crucible Place in Crucible prep_sample->place_in_crucible attach_fuse Attach Fuse Wire place_in_crucible->attach_fuse assemble_bomb Assemble and Seal Bomb attach_fuse->assemble_bomb pressurize Pressurize with O2 assemble_bomb->pressurize place_in_calorimeter Place Bomb in Water Bath pressurize->place_in_calorimeter equilibrate Equilibrate System (Record T_initial) place_in_calorimeter->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature vs. Time ignite->record_temp determine_t_final Determine T_final record_temp->determine_t_final calc_delta_t Calculate ΔT determine_t_final->calc_delta_t calc_c_cal Calculate C_cal (using Benzoic Acid) calc_delta_t->calc_c_cal calc_q_comb Calculate q_comb (for (-)-sec-Butyl Acetate) calc_delta_t->calc_q_comb calc_c_cal->calc_q_comb calc_delta_h Calculate ΔcH° calc_q_comb->calc_delta_h

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Interrelation of Core Thermodynamic Properties

Thermodynamic_Properties G Gibbs Free Energy (G) H Enthalpy (H) G->H G = H - TS Cp Heat Capacity (Cp) H->Cp Cp = (∂H/∂T)_p S Entropy (S) T Temperature (T)

Caption: The fundamental relationship between Gibbs free energy, enthalpy, and entropy.

Section 5: Conclusion

This guide has provided a detailed overview of the thermodynamic properties of (-)-sec-butyl acetate, emphasizing both the fundamental data and the experimental methodologies required for their determination. For researchers and professionals in drug development and chemical synthesis, a firm grasp of these principles is indispensable for process optimization, ensuring product quality, and maintaining safety. The provided protocols and visualizations serve as a practical starting point for incorporating these essential measurements into research and development workflows. The chirality of the molecule presents further opportunities for investigation into its differential interactions in chiral environments, a key area for future research.

References

  • sec-Butyl acetate. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • sec-Butyl Acetate. (n.d.). Starry. Retrieved March 15, 2026, from [Link]

  • Substance name: sec-butyl acetate. (2018, September 4). ECHA. Retrieved March 15, 2026, from [Link]

  • sec-Butyl acetate. (n.d.). NIOSH Pocket Guide to Chemical Hazards - CDC. Retrieved March 15, 2026, from [Link]

  • sec-Butyl acetate. (n.d.). Grokipedia. Retrieved March 15, 2026, from [Link]

  • Sec-butyl acetate. (n.d.). Shandong Rich Chemical Co., Ltd. Retrieved March 15, 2026, from [Link]

  • Sec-Butyl Acetate. (n.d.). Chemius. Retrieved March 15, 2026, from [Link]

  • Garland, C. W. (1978). High resolution ac calorimeter for organic liquids. AIP Publishing. Retrieved March 15, 2026, from [Link]

  • Prediction of Standard Enthalpy of Formation by a QSPR Model. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • sec-Butyl Acetate. (n.d.). Shandong Wanling Chemical Co. LTD. Retrieved March 15, 2026, from [Link]

  • Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. (2022, May 27). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Experimental Determination of Isobaric Heat Capacity for Ethanol and Fatty Acid Alkyl Ester Mixtures at Pressures up to 20 MPa. (2024, November 7). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Experimental Determination of Isobaric Heat Capacity for Ethanol and Fatty Acid Alkyl Ester Mixtures at Pressures up to 20 MPa. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Active thermodynamics of inertial chiral active gases: equation of state and edge currents. (2025, September 5). arXiv. Retrieved March 15, 2026, from [Link]

  • Chemical Properties of sec-Butyl acetate (CAS 105-46-4). (n.d.). Cheméo. Retrieved March 15, 2026, from [Link]

  • sec-Butyl acetate. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • High resolution ac calorimeter for organic liquids. (1978, July 1). AIP Publishing. Retrieved March 15, 2026, from [Link]

  • Examining the Anomalous Nature of Chiral Effects in Thermodynamics. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Structure-energy relationships in unsaturated esters of carboxylic acids. Thermochemical measurements and ab initio calculations. (2008, May 1). PubMed. Retrieved March 15, 2026, from [Link]

  • Butyl acetate. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Chiral edge state control of thermoelectric effects. (2025, September 5). PMC. Retrieved March 15, 2026, from [Link]

  • sec-Butyl acetate. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. (2023, July 17). MDPI. Retrieved March 15, 2026, from [Link]

  • Sec-Butyl Enthalpy of Formation. (n.d.). Active Thermochemical Tables. Retrieved March 15, 2026, from [Link]

  • Consequences of chirality on the response of materials. (2022, January 25). RSC Publishing. Retrieved March 15, 2026, from [Link]

  • Substance name: sec-butyl acetate. (2018, June 5). ECHA. Retrieved March 15, 2026, from [Link]

  • sec-Butyl acetate. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • sec-Butyl acetate. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • 5.5: Calorimetry. (2026, January 27). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • sec-Butyl Acetate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • sec-Butyl acetate. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022, October 13). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Acetic acid, butyl ester. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • Using calorimeters for accurate heat measurement. (2025, November 4). Student Academic Success. Retrieved March 15, 2026, from [Link]

  • Properties of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • sec-Butyl acetate. (n.d.). Cheméo. Retrieved March 15, 2026, from [Link]

  • SEC-BUTYL ACETATE. (2024, April 5). Occupational Safety and Health Administration. Retrieved March 15, 2026, from [Link]

  • Excess Gibbs free energy of butyl acetate with cyclohexane and aromatic hydrocarbons at 308.15K. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Acetic acid, butyl ester. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

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Protocols & Analytical Methods

Method

Chiral separation of sec-butyl acetate enantiomers

As a Senior Application Scientist, achieving baseline enantiomeric resolution for volatile aliphatic esters requires a rigorous understanding of the underlying thermodynamic and intermolecular forces at play. sec-Butyl a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, achieving baseline enantiomeric resolution for volatile aliphatic esters requires a rigorous understanding of the underlying thermodynamic and intermolecular forces at play. sec-Butyl acetate (2-butyl acetate) is a chiral molecule heavily utilized in the flavor and fragrance industry, and as a critical intermediate in asymmetric pharmaceutical synthesis[1][2]. Because its (R)- and (S)-enantiomers exhibit distinct properties, accurate determination of enantiomeric purity is non-negotiable.

The following guide details the mechanistic rationale, method selection, and self-validating protocols for the chiral separation of sec-butyl acetate using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Mechanistic Rationale & Method Selection

Due to the high volatility and thermal stability of sec-butyl acetate, Gas Chromatography (GC) is the gold-standard analytical technique[3]. Separation on chiral GC stationary phases—specifically permethylated β -cyclodextrin (e.g., Cyclodex B, β -DEX 120)—is driven by host-guest inclusion complexation[4][5]. The chiral recognition mechanism depends on the steric fit of the sec-butyl group and the acetate moiety within the cyclodextrin cavity. Thermodynamic modeling demonstrates that this separation is strictly an enthalpy-driven process ; therefore, lowering the isothermal column temperature maximizes the subtle enthalpic differences ( Δ(ΔH) ) between the transient diastereomeric complexes, thereby increasing the separation factor ( α ) and resolution ( Rs​ )[4][5].

Conversely, Normal-Phase HPLC is deployed when dealing with non-volatile sample matrices, thermally labile impurities, or when scaling up for preparative isolation[3]. Polysaccharide-derived chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD), provide chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer's chiral grooves[3][6].

G A Racemic sec-Butyl Acetate B Assess Sample Matrix & Volatility A->B C Gas Chromatography (GC) (High Volatility) B->C Volatile D Liquid Chromatography (HPLC) (Low Volatility / Prep) B->D Non-volatile E CSP: Permethylated β-CD (e.g., β-DEX 120) C->E F CSP: Polysaccharide (e.g., Chiralcel OD) D->F G Enthalpy-Driven Tuning: Lower Isothermal Temp E->G H Polarity Tuning: Adjust Hexane:IPA Ratio F->H I System Validation: Resolution (Rs) > 1.5 G->I H->I

Workflow for selecting and optimizing chiral separation methods for sec-butyl acetate enantiomers.

Comparative Methodological Data

To facilitate rapid method deployment, the quantitative parameters for both chromatographic approaches are summarized below.

ParameterChiral Gas Chromatography (GC-FID)Chiral Liquid Chromatography (NP-HPLC-UV)
Preferred Column Permethylated β -Cyclodextrin (e.g., β -DEX 120, Cyclodex B)[5][7]Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)[3][6]
Mobile/Carrier Phase Helium (Constant Flow, 1.0 - 1.5 mL/min)Hexane : Isopropanol (99:1 to 90:10 v/v)[6]
Detection FID (Flame Ionization Detector) at 250 °CUV at 210 nm or Refractive Index (RI)[3]
Temperature Isothermal (e.g., 60 °C)[5]Ambient to 30 °C[3]
Primary Interaction Host-guest inclusion complexation[4]Hydrogen bonding, steric fit in polymer cavities
Expected Resolution ( Rs​ ) High ( Rs​ > 1.5 baseline separation)Moderate to High (Requires precise mobile phase tuning)

Protocol A: High-Resolution GC-FID Method

Designed for rapid, high-throughput enantiomeric excess (ee) determination of pure or highly volatile samples.

1. Sample Preparation:

  • Action: Dilute the sec-butyl acetate sample to ~1 mg/mL in a highly volatile, non-interfering solvent (e.g., high-purity pentane or diethyl ether).

  • Causality: sec-Butyl acetate elutes early. Using a highly volatile diluent ensures the solvent front clears the detector rapidly, preventing solvent tailing from masking the analyte peaks.

2. Instrument Configuration:

  • Column: Install a permethylated β -cyclodextrin capillary column (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness)[5].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL injection volume with a Split Ratio of 50:1 .

    • Causality: Cyclodextrin stationary phases have low sample capacities. A high split ratio prevents column overloading, which would otherwise cause peak fronting and destroy the delicate enantiomeric resolution.

3. Thermodynamic Tuning (Oven Program):

  • Action: Set the oven to an isothermal temperature of 60 °C[5].

  • Causality: Because chiral recognition on cyclodextrin phases is enthalpy-driven, lower temperatures favor the enthalpic differences of the diastereomeric inclusion complexes, maximizing α [4].

4. System Suitability Testing (Self-Validation Loop):

  • Inject a racemic standard of sec-butyl acetate.

  • Acceptance Criteria: Baseline resolution ( Rs​≥1.5 ).

  • Corrective Action: If Rs​<1.5 , decrease the isothermal oven temperature by 5 °C increments. If retention time becomes impractically long, slightly increase the carrier gas flow velocity to compensate without sacrificing the thermodynamic advantage[5].

Protocol B: Normal-Phase HPLC-UV Method

Designed for preparative scaling or samples contained in non-volatile matrices.

1. Sample Preparation:

  • Action: Dissolve the racemic sec-butyl acetate in HPLC-grade Hexane to a concentration of ~2 mg/mL[3].

  • Causality: Matching the sample diluent to the primary component of the mobile phase prevents refractive index anomalies and peak distortion at the solvent front[3].

2. Instrument Configuration:

  • Column: Cellulose-based chiral column (e.g., Chiralcel OD, 250 mm × 4.6 mm, 5 µm)[6].

  • Detection: UV detector set to 210 nm.

    • Causality: Aliphatic esters lack strong chromophores; the carbonyl group absorption is only visible in the low UV range[3][6].

3. Mobile Phase Optimization:

  • Action: Prepare an isocratic mobile phase of Hexane : Isopropanol (IPA) at 95:5 (v/v)[3]. Ensure solvents are strictly anhydrous.

  • Causality: The non-polar hexane drives the analyte into the chiral cavities of the stationary phase, while the polar modifier (IPA) competes for hydrogen bonding sites to elute the analyte. Trace water can occupy these chiral cavities, drastically reducing enantioselectivity.

4. System Suitability Testing (Self-Validation Loop):

  • Run the method at a flow rate of 0.7 - 1.0 mL/min at ambient temperature (25 °C)[3][6].

  • Acceptance Criteria: Rs​≥1.5 .

  • Corrective Action: If the enantiomers co-elute, decrease the percentage of IPA (e.g., from 5% down to 1%). This decreases the elution strength, increasing the retention factor ( k′ ) and allowing more theoretical plates for the chiral stationary phase to differentiate the enantiomers[3].

Sources

Application

Application Note: High-Resolution Gas Chromatography Methods for the Chiral Separation of (-)-sec-Butyl Acetate

Introduction & Scope (-)-sec-Butyl acetate (IUPAC: [(2R)-butan-2-yl] acetate) is a highly volatile chiral ester with significant applications in flavor and fragrance profiling, pheromone chemical ecology, and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(-)-sec-Butyl acetate (IUPAC: [(2R)-butan-2-yl] acetate) is a highly volatile chiral ester with significant applications in flavor and fragrance profiling, pheromone chemical ecology, and pharmaceutical intermediate synthesis[1][2]. While standard occupational exposure assays (e.g., OSHA Method 1009) utilize achiral stationary phases like HP-FFAP or DB-1 to quantify total sec-butyl acetate[3][4], these methods cannot resolve its enantiomers.

Resolving the specific (-)-(R) and (+)-(S) enantiomers requires specialized Chiral Stationary Phases (CSPs)[5][6]. This application note provides drug development professionals and analytical scientists with a comprehensive, field-proven methodology for the baseline resolution of (-)-sec-butyl acetate using capillary Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Mechanistic Principles of Chiral Recognition

The enantioseparation of sec-butyl acetate on capillary GC relies heavily on derivatized β-cyclodextrin stationary phases, such as permethylated or silylated β-cyclodextrin (e.g., Cyclodex B, CycloSil B, Rt-βDEXse)[5][6][7].

The Causality of Separation: Chiral recognition in this context is an enthalpy-driven process characterized by host-guest inclusion complexation[7]. The separation mechanism depends on the differential stabilization energies that occur when the (R)- and (S)-enantiomers transiently partition into the hydrophobic cavity of the cyclodextrin torus[7]. Molecular modeling demonstrates that the partial inclusion complex formed with the (R)-(-)-enantiomer exhibits lower stabilization energy compared to the (S)-(+)-enantiomer[7]. Consequently, the (-)-sec-butyl acetate interacts less strongly with the stationary phase, resulting in a lower capacity factor ( k′ ) and an earlier elution time[7].

Mechanism Racemate (±)-sec-Butyl acetate Racemic Mixture CSP β-Cyclodextrin Stationary Phase (e.g., Cyclodex B) Racemate->CSP ComplexR (R)-(-)-Enantiomer Complex Lower Stabilization Energy CSP->ComplexR Transient Inclusion ComplexS (S)-(+)-Enantiomer Complex Higher Stabilization Energy CSP->ComplexS Stronger Inclusion Elution1 Early Elution (-)-sec-Butyl acetate ComplexR->Elution1 Elution2 Late Elution (+)-sec-Butyl acetate ComplexS->Elution2

Enthalpy-driven chiral recognition mechanism on β-cyclodextrin phases.

Column Selection and Quantitative Data

Selecting the correct CSP is critical for achieving baseline resolution ( Rs​≥1.5 ). Cyclodex B and CycloSil B provide exceptional separation factors ( α ) and resolution for short-chain chiral carboxylicates like sec-butyl acetate[5][7].

Table 1: Comparison of GC Columns for sec-Butyl Acetate Analysis

Column TypeStationary Phase ChemistryApplication ScopeReference
HP-FFAP / DB-1 Nitroterephthalic acid modified PEG / 100% DimethylpolysiloxaneAchiral quantification (OSHA 1009 / NIOSH 1450)[3][4]
Cyclodex B Permethylated β-cyclodextrinChiral separation (Best resolution for sec-butyl acetate)[5][7]
CycloSil B Silylated β-cyclodextrinChiral separation (High separation factor α )[5][7]
Rt-βDEXse Permethylated β-cyclodextrin in cyanopropyl-dimethylpolysiloxaneChiral separation of specific flavor/fragrance enantiomers[6]

Experimental Protocols

Protocol 1: Sample Preparation via Headspace Solid-Phase Microextraction (HS-SPME)

Rationale: sec-Butyl acetate is highly volatile (b.p. 112 °C)[2]. Traditional liquid extraction using carbon disulfide (as seen in OSHA 1009)[3][4] can result in solvent masking during early elution. HS-SPME avoids solvent interference and is highly effective for isolating volatile chiral esters from complex matrices (e.g., pheromone glands or formulated fragrances)[1].

  • Vial Preparation: Place 1.0 mL of the liquid sample (or solid matrix) into a 10 mL headspace vial. Add 2.0 g of NaCl to drive the volatile analytes into the headspace (salting-out effect). Seal with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 40 °C for 15 minutes to establish thermodynamic equilibrium between the liquid and headspace phases.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 20 minutes at 40 °C.

  • Desorption: Retract the fiber and immediately insert it into the GC inlet.

Protocol 2: GC-FID/MS Analytical Workflow

Rationale: Because chiral recognition on β-cyclodextrin is enthalpy-driven, lower temperatures and slow heating rates maximize the thermodynamic differences in host-guest complexation energies[7]. A high split ratio prevents column overloading, which is critical since cyclodextrin columns typically have low phase ratios[6].

  • Inlet Parameters:

    • Temperature: 220 °C.

    • Mode: Split injection.

    • Split Ratio: 50:1 (prevents peak fronting and preserves chiral resolution).

  • Column: Cyclodex B or equivalent permethylated β-cyclodextrin column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[5][7].

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp 1: 1.5 °C/min to 80 °C (Slow ramp maximizes enantiomeric interaction time).

    • Ramp 2: 10 °C/min to 200 °C.

    • Final Hold: 5 minutes at 200 °C to bake out the column.

  • Detector (FID/MS):

    • FID Temperature: 250 °C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

    • MS (if used): Transfer line at 230 °C, Electron Ionization (EI) at 70 eV, scanning m/z 35–200[1].

G Prep Sample Prep (HS-SPME) Inj GC Injection (Split 50:1) Prep->Inj Col Chiral GC (β-DEX Column) Inj->Col Det Detection (FID / MS) Col->Det Data Data Analysis (Enantiomeric Excess) Det->Data

GC Workflow for Chiral Separation of (-)-sec-Butyl Acetate.

System Suitability & Self-Validation

To ensure the trustworthiness of the generated data, the analytical system must be self-validating. Implement the following checks before analyzing unknown samples:

  • System Suitability Test (SST): Inject a reference standard of racemic (±)-sec-butyl acetate. The method is considered valid only if the resolution ( Rs​ ) between the (-)-(R) and (+)-(S) peaks is ≥1.5 (baseline resolution).

  • Thermodynamic Validation: If resolution degrades, lower the initial oven temperature by 5 °C. Because the separation factor ( α ) and capacity factor ( k′ ) of sec-butyl carboxylicates decrease with an increase in column temperature[7], a lower temperature should immediately restore resolution. This confirms the enthalpy-entropy compensation effect is functioning correctly within the column[7].

  • Carryover Check: Perform a blank SPME fiber desorption run between high-concentration samples to ensure no residual sec-butyl acetate remains in the inlet or on the fiber.

References

  • Shi, J.-H., et al. "Chromatogram of enantiomers of sec-butyl carboxylicates on Cyclodex B (A) and CycloSil B (B) - ResearchGate.
  • Shi, J.-H., et al. (2010). "Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism - ResearchGate.
  • Kowalska, J. (2017). "n-Butyl acetate and its isomers – isobutyl acetate and sec-butyl acetate Determination in workplace - ResearchGate.
  • Rochat, D., et al. (2000). "Role of Solid-Phase Microextraction in the Identification of Highly Volatile Pheromones of Two Rhinoceros Beetles Scapanes Australis and Strategus Aloeus - PubMed.
  • Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC.
  • Occupational Safety and Health Administration (OSHA). "Method 1009: n-Butyl Acetate, Isobutyl Acetate, sec-Butyl Acetate, tert-Butyl Acetate.
  • Wikipedia Contributors. "sec-Butyl acetate.

Sources

Method

The Chiral Paradigm: Why (-)-sec-Butyl Acetate?

As a Senior Application Scientist, I have designed this technical guide to explore the advanced utility of (-)-sec-butyl acetate—specifically the (R)-(-)-enantiomer—in asymmetric synthesis. Moving beyond its conventional...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to explore the advanced utility of (-)-sec-butyl acetate—specifically the (R)-(-)-enantiomer—in asymmetric synthesis. Moving beyond its conventional role as an industrial solvent, this volatile, stereochemically active ester serves as a highly valuable chiral pool building block, a resolving agent, and a sustainable chiral medium for enantioselective transformations.

This document synthesizes field-proven protocols, mechanistic causality, and quantitative data to provide drug development professionals and synthetic chemists with actionable, self-validating methodologies.

The integration of (-)-sec-butyl acetate into asymmetric workflows is driven by three distinct physicochemical properties:

  • Steric Differentiation: The α -stereocenter features a stark contrast between a methyl and an ethyl group. When used as a chiral auxiliary or ester, this steric asymmetry effectively shields one face of an adjacent reactive center, dictating the trajectory of incoming reagents.

  • Asymmetric Solvation: As a chiral solvent, (-)-sec-butyl acetate creates a weakly coordinating, asymmetric solvation sphere. This microenvironment can differentiate between diastereomeric transition states, enabling EPR chiral discrimination of anion radicals[1] and amplifying the enantiomeric excess (ee) in metal-catalyzed asymmetric inductions.

  • Sustainable Chemistry: With a boiling point of 112 °C and low toxicity, sec-butyl acetate is rapidly replacing halogenated solvents like dichloromethane (DCM) in sustainable chromatography and green asymmetric synthesis[2].

Biocatalytic Generation of the Chiral Pool

Because racemic sec-butyl acetate is inexpensive, the most efficient way to source the pure (-)-enantiomer is through Enzymatic Kinetic Resolution (EKR). Deep-sea microbial esterases (such as PHE21) and lipases (such as Candida antarctica Lipase B, CALB) exhibit profound enantioselectivity when resolving secondary alcohols and their esters[3].

Mechanistic Causality in EKR

In this protocol, we utilize vinyl acetate as the acyl donor. The causality behind this choice is thermodynamic: the byproduct of the acylation is vinyl alcohol, which instantly tautomerizes into acetaldehyde. This irreversible tautomerization drives the equilibrium forward, preventing the reverse reaction from eroding the enantiomeric purity of the product. Furthermore, conducting the reaction in a hydrophobic solvent (n-hexane) triggers the "interfacial activation" of the lipase, opening its amphiphilic lid domain to expose the catalytic triad[4].

EKR_Workflow A Racemic sec-Butanol + Vinyl Acetate B Lipase/Esterase (e.g., CALB / PHE21) A->B Hydrophobic Solvent C Enantioselective Acylation B->C Kinetic Resolution D (-)-sec-Butyl Acetate (Target Chiral Pool) C->D Acetaldehyde byproduct E (+)-sec-Butanol (Unreacted Enantiomer) C->E Separation via Distillation

Workflow of enzymatic kinetic resolution for synthesizing (-)-sec-butyl acetate.

Protocol 1: Chemoenzymatic Synthesis of (-)-sec-Butyl Acetate

Self-Validating System Setup: This protocol includes an internal mathematical validation step to ensure enzymatic fidelity before scale-up.

  • Preparation: In a flame-dried round-bottom flask, dissolve racemic sec-butanol (100 mmol, 1.0 eq) and vinyl acetate (300 mmol, 3.0 eq) in 50 mL of anhydrous n-hexane.

  • Biocatalyst Addition: Add 500 mg of immobilized CALB (or deep-sea esterase PHE21)[3]. The immobilization on acrylic resin allows for easy recovery and prevents enzyme aggregation.

  • Incubation: Stir the suspension gently at 45 °C under an argon atmosphere for 24 hours. Caution: Do not use magnetic stir bars at high speeds, as mechanical shearing will crush the immobilized enzyme beads. Use an overhead stirrer.

  • System Validation (Quality Control): At 12 hours, extract a 0.1 mL aliquot. Analyze via chiral Gas Chromatography (using a β -cyclodextrin capillary column). Calculate the conversion ( c ) using the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ): c=ees​/(ees​+eep​) . If the calculated c deviates from the GC area-derived conversion by >2%, it indicates unwanted ester hydrolysis due to moisture; the system must be aborted and dried further.

  • Termination & Isolation: Filter the mixture through a sintered glass funnel to recover the enzyme. Isolate the target (R)-(-)-sec-butyl acetate via fractional distillation (b.p. 112 °C), easily separating it from the unreacted (S)-(+)-sec-butanol (b.p. 99 °C).

Asymmetric Induction via Chiral Solvation

Beyond acting as a building block, (-)-sec-butyl acetate can be deployed as a chiral reaction medium. In transition-metal catalysis, the solvent molecules coordinate to the metal center or the substrate, forming a chiral solvation sphere. This sterically biases the approach of prochiral reactants, lowering the activation energy for one transition state while hindering the other[1].

Chiral_Solvation S (-)-sec-Butyl Acetate (Chiral Solvation Sphere) R Prochiral Reactants + Metal Catalyst S->R Asymmetric Induction TS1 Transition State A (Sterically Favored) R->TS1 Lower Activation Energy TS2 Transition State B (Sterically Hindered) R->TS2 Higher Activation Energy P1 Major Enantiomer (High ee %) TS1->P1 P2 Minor Enantiomer (Low Yield) TS2->P2

Mechanistic pathway of asymmetric induction utilizing (-)-sec-butyl acetate.

Protocol 2: (-)-sec-Butyl Acetate as a Chiral Auxiliary in Enolate Alkylation

When used as an ester reactant, the sec-butyl group acts as a classic chiral auxiliary.

  • Enolate Generation: Dissolve 10 mmol of (-)-sec-butyl acetate in 20 mL of anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath. Slowly add Lithium Diisopropylamide (LDA, 11 mmol, 1.1 eq) dropwise.

  • Equilibration & Causality: Stir for 30 minutes. The bulky sec-butyl group forces the enolate into a highly ordered, rigid conformation (typically an E-enolate) to minimize steric clash with the lithium-coordinated oxygen.

  • System Validation: Quench a 0.5 mL aliquot with D2​O . Analyze the crude product via 1H -NMR. A >95% deuterium incorporation at the α -carbon confirms quantitative enolate generation, validating the system's readiness for the electrophile.

  • Electrophilic Addition: Add the electrophile (e.g., benzyl bromide, 12 mmol) dropwise. The chiral sec-butyl group shields one face of the enolate, forcing the electrophile to attack from the less hindered face, yielding a diastereomerically enriched product.

  • Quenching: After 2 hours at -78 °C, quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via silica gel chromatography.

Quantitative Data & Comparative Analysis

The efficacy of (-)-sec-butyl acetate in asymmetric synthesis is highly dependent on the biocatalytic resolution parameters and its physical properties compared to traditional solvents.

Table 1: Kinetic Resolution Parameters for (-)-sec-Butyl Acetate Synthesis

Biocatalyst Acyl Donor Solvent Temp (°C) Conversion (%) Enantiomeric Excess (ee %)
CALB (Immobilized) Vinyl Acetate n-Hexane 45 49.5 >99
Esterase PHE21[3] Vinyl Acetate Solvent-free 40 43.0 64

| Candida rugosa Lipase[4] | Acetic Anhydride | Isooctane | 30 | 35.0 | 85 |

Table 2: Green Solvent Comparison in Asymmetric Synthesis

Solvent Boiling Point (°C) Toxicity Profile Role in Asymmetric Workflows
Dichloromethane (DCM) 39.6 High (Carcinogenic) Achiral, standard non-polar medium
Toluene 110.6 Moderate (Reprotoxic) Achiral, standard aromatic medium

| (-)-sec-Butyl Acetate | 112.0 | Low (Green, Low VOC) | Chiral solvent, chiral pool building block [2] |

References

  • Utilization of deep-sea microbial esterase PHE21 to generate chiral sec-butyl acetate through kinetic resolutions - Science.gov. URL:[Link]

  • Pressure effects on activity and selectivity of Candida rugosa lipase in organic solvents - ResearchGate. URL: [Link]

  • Sustainable Chromatography (an Oxymoron?) - ResearchGate. URL: [Link]

  • EPR Chiral Discrimination of R- and S-Anion Radicals - ACS Publications. URL:[Link]

Sources

Application

Application Note: High-Yield Enantioselective Synthesis of (-)-sec-Butyl Acetate via Biocatalytic Desymmetrization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Lipase-Catalyzed Kinetic Resolution (Transesterification) Executive Summary The demand for enantiopure chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Lipase-Catalyzed Kinetic Resolution (Transesterification)

Executive Summary

The demand for enantiopure chiral building blocks in pharmaceutical development requires highly selective, scalable, and environmentally benign synthetic routes. The enantioselective synthesis of (-)-sec-butyl acetate—specifically the (R)-enantiomer—from racemic (±)-sec-butanol is notoriously difficult to achieve via traditional asymmetric catalysis due to the minimal steric differentiation between the methyl and ethyl groups flanking the stereocenter.

This application note details a highly efficient, self-validating protocol for the kinetic resolution of racemic sec-butanol using Candida antarctica Lipase B (CALB) , commercially available as Novozym 435[1]. By utilizing an irreversible acyl donor in a non-polar organic medium, this methodology achieves exceptional enantiomeric excess ( ee>99% ) and provides a robust framework for biocatalytic desymmetrization.

Mechanistic Principles & Causality

To ensure reproducibility and scalability, it is critical to understand the physical and thermodynamic forces driving this specific biocatalytic transformation.

Stereocontrol and the Kazlauskas Rule

The stereoselectivity of CALB is governed by the topology of its active site, which discriminates between substrate enantiomers based on steric hindrance—a principle codified by the Kazlauskas Rule [2]. For secondary alcohols like sec-butanol, the enzyme's stereospecificity pocket preferentially accommodates the enantiomer where the large substituent (ethyl) and small substituent (methyl) are oriented in a specific spatial arrangement. This results in the highly selective acylation of (R)-(-)-sec-butanol[3], leaving the (S)-(+)-enantiomer unreacted.

Thermodynamic Driving Force: Irreversible Acyl Transfer

Standard esterification reactions are equilibrium-limited. To drive the reaction to completion, vinyl acetate is employed as the acyl donor. The causality here is strictly thermodynamic: the byproduct of the transesterification is vinyl alcohol, which immediately and irreversibly tautomerizes into acetaldehyde[4]. This continuous removal of the leaving group from the equilibrium pool ensures a unidirectional reaction vector.

Solvent Microenvironment

The reaction is conducted in anhydrous n-hexane. Non-polar solvents are deliberately chosen because they do not strip the essential, tightly bound water layer (hydration shell) from the immobilized enzyme's surface. This preserves CALB's active three-dimensional conformation and prevents the competitive hydrolysis of the newly formed ester.

Workflow Visualization

G Racemic (±)-sec-Butanol (Racemic Substrate) CALB CALB (Novozym 435) Enantioselective Acylation Racemic->CALB VinylAc Vinyl Acetate (Acyl Donor) VinylAc->CALB Product (R)-(-)-sec-Butyl Acetate (Target Ester, ee > 99%) CALB->Product (R)-selective acylation Unreacted (S)-(+)-sec-Butanol (Unreacted, ee > 99%) CALB->Unreacted Left unreacted Byproduct Acetaldehyde (Drives Equilibrium) CALB->Byproduct Tautomerization

Caption: Kinetic resolution of racemic sec-butanol using CALB and vinyl acetate to yield (-)-sec-butyl acetate.

Experimental Design & Self-Validating Systems

A robust protocol must be self-validating. In kinetic resolution, the metric of success is the Enantiomeric Ratio (E-value) , which quantifies the relative reaction rates of the two enantiomers.

Because the enzyme has a finite (though high) selectivity, allowing the reaction to proceed past 50% conversion will force the enzyme to begin acylating the slower-reacting (S)-enantiomer, thereby degrading the enantiomeric purity of the product ( eep​ ). Conversely, stopping too early results in a low enantiomeric excess of the remaining substrate ( ees​ ).

Self-Validation Checkpoint: By continuously monitoring the reaction via Chiral Gas Chromatography (GC), the operator must halt the reaction exactly at 50% conversion . At this precise thermodynamic intersection, both the product ester and the unreacted alcohol will theoretically achieve their maximum possible optical purity.

Step-by-Step Protocol

Materials Required
  • (±)-sec-Butanol (Racemic, >99% purity)

  • Vinyl acetate (Stabilized, >99% purity)

  • Novozym 435 (Immobilized Candida antarctica Lipase B)

  • Anhydrous n-hexane

  • Activated 4Å molecular sieves

Method

Step 1: Reaction Assembly

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, add 100 mmol (7.41 g) of (±)-sec-butanol and 150 mmol (12.91 g) of vinyl acetate.

  • Dissolve the substrates in 100 mL of anhydrous n-hexane.

  • Add 2.0 g of activated 4Å molecular sieves to sequester any trace moisture, preventing unwanted ester hydrolysis.

Step 2: Biocatalytic Initiation 4. Introduce 1.0 g of Novozym 435 beads to the mixture. 5. Seal the flask and incubate in an orbital shaker (or use gentle magnetic stirring to avoid mechanically crushing the enzyme beads) at 37 °C and 250 rpm.

Step 3: In-Process Monitoring (Critical Path) 6. Withdraw 50 µL aliquots at defined intervals (e.g., 1, 3, 6, and 8 hours). 7. Dilute the aliquots with 1 mL of hexane, filter through a 0.22 µm PTFE syringe filter, and inject into a Chiral GC (e.g., equipped with a Cyclodex-B column). 8. Calculate the conversion ( c ) using the formula: c=ees​/(ees​+eep​) .

Step 4: Termination and Downstream Isolation 9. Once the GC data confirms exactly 50% conversion, immediately terminate the reaction by vacuum filtration through a sintered glass funnel to remove the Novozym 435 beads. (Note: The beads can be washed with cold hexane, dried, and reused for up to 5 subsequent cycles without significant loss of activity). 10. Concentrate the filtrate under reduced pressure to remove the hexane solvent and acetaldehyde byproduct. 11. Separate the (R)-(-)-sec-butyl acetate (bp ~112 °C) from the unreacted (S)-(+)-sec-butanol (bp ~99 °C) via careful fractional distillation using a Vigreux column, or via silica gel flash chromatography (eluent: hexane/ethyl acetate 9:1).

Quantitative Data Presentation

The following table models the expected kinetic profile of the resolution, demonstrating the critical relationship between time, conversion, and enantiomeric excess.

Reaction Time (h)Conversion (%) eep​ (%) [(R)-Ester] ees​ (%) [(S)-Alcohol]Calculated E-value
1.015.2>99.917.9>200
3.032.5>99.948.1>200
6.048.099.591.8>200
8.0 (Optimal) 50.0 99.0 99.0 >200
12.053.592.5>99.9~150

Data Interpretation: At 8.0 hours, the reaction hits the 50% conversion threshold. Allowing the reaction to proceed to 12.0 hours degrades the eep​ of the target (-)-sec-butyl acetate to 92.5%, validating the necessity of strict reaction monitoring.

References

  • Cas 4221-99-2,(S)-(+)-2-Butanol - LookChem. LookChem. Available at:[Link]

  • Developing the rate equations for two enzymatic Ping-Pong reactions in series: Application to the bio-synthesis of Bis(2-ethylhexyl) azelate. ResearchGate. Available at:[Link]

  • The molecular basis for lipase stereoselectivity. Shandong University (SDU). Available at:[Link]

  • Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI. Available at:[Link]

Sources

Method

Application Note: (-)-sec-Butyl Acetate as a Precision Solvent for Nitrocellulose Lacquers in Advanced Material and Biomedical Coatings

Executive Summary While racemic sec-butyl acetate is a ubiquitous industrial solvent, the enantiopure (-)-sec-butyl acetate ([(2R)-butan-2-yl] acetate) represents a critical, high-precision true solvent for nitrocellulos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While racemic sec-butyl acetate is a ubiquitous industrial solvent, the enantiopure (-)-sec-butyl acetate ([(2R)-butan-2-yl] acetate) represents a critical, high-precision true solvent for nitrocellulose (NC)[1]. In pharmaceutical drug development, medical device coatings (e.g., drug-eluting stents), and advanced diagnostic films, maintaining absolute batch-to-batch consistency is paramount. Because nitrocellulose retains the inherent chirality of its D-glucose monomeric backbone, utilizing an enantiopure solvent eliminates the subtle thermodynamic variations caused by differential chiral interactions (diastereomeric solvation states) during polymer chain uncoiling.

This application note details the physicochemical causality, thermodynamic profiling, and self-validating protocols for formulating high-performance NC lacquers using (-)-sec-butyl acetate.

Physicochemical Profiling & Causality

Thermodynamics of Solvation (Hansen Solubility Parameters)

The efficacy of (-)-sec-butyl acetate as a "true solvent" for nitrocellulose is governed by its Hansen Solubility Parameters (HSP)[2]. For a polymer to fully dissolve and uncoil, the solvent's HSP must fall within the polymer's solubility sphere. The HSP values for sec-butyl acetate ( δD​ = 15.0, δP​ = 3.7, δH​ = 7.6 MPa 1/2 ) closely align with the hydrogen-bonding and polar requirements of the nitrate ester groups on the NC backbone. This alignment ensures maximum polymer extension, which is causally linked to the ultimate tensile strength and optical clarity of the dried film.

Evaporation Kinetics and Defect Prevention

In lacquer formulation, the evaporation rate dictates the film-forming mechanics. (-)-sec-Butyl acetate possesses a boiling point of 112 °C[1] and an evaporation rate of ~1.7 (relative to n-butyl acetate = 1.0)[3].

  • The Causality of "Blushing": Highly volatile solvents (like ethyl acetate) cause rapid evaporative cooling at the liquid-air interface, leading to atmospheric moisture condensation ("blushing") and subsequent polymer precipitation.

  • The Causality of "Orange Peel": Overly slow solvents (like heavy aromatics) trap the polymer in a highly mobile state for too long, causing surface tension gradients that manifest as "orange peel" textures.

  • The (-)-sec-Butyl Acetate Advantage: Its moderate evaporation rate acts as a kinetic "Goldilocks" zone. It remains in the film long enough to allow the NC chains to relax and level, but evaporates fast enough to prevent particulate contamination and sagging[4].

Quantitative Solvent Comparison
SolventBoiling Point (°C)Evaporation Rate (n-BuAc = 1.0) δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )
Ethyl Acetate774.115.85.37.2
(-)-sec-Butyl Acetate 112 1.7 15.0 3.7 7.6
n-Butyl Acetate1261.015.83.76.3

(Data synthesized from standard physicochemical solvent databases and industrial specifications[1],[2],[3].)

Mandatory Visualizations

Thermodynamic Stages of Film Formation

G A Wet Lacquer Application (NC + (-)-SBAC) B Stage 1: Flash-Off (Rapid Diluent Loss) A->B Evaporation begins C Stage 2: Polymer Relaxation ((-)-SBAC Retains Mobility) B->C Evaporative cooling resisted by (-)-SBAC D Stage 3: Film Hardening (Final Solvent Evaporation) C->D Chain entanglement E Defect-Free NC Film (High Gloss, No Blushing) D->E Complete drying

Thermodynamic stages of nitrocellulose film formation using (-)-sec-butyl acetate.

Experimental Formulation Workflow

W N1 Weigh Dry Nitrocellulose (RS 1/2 Second Grade) N2 Add True Solvent ((-)-sec-Butyl Acetate) N1->N2 Solvation N3 Add Latent Solvent/Diluent (Isopropanol / Toluene) N2->N3 Viscosity adjustment N4 Mechanical Agitation (High-Shear Mixing) N3->N4 Homogenization N5 Viscosity & Clarity QC (Self-Validation Checkpoint) N4->N5 24h Equilibration

Standardized workflow for formulating chiral-solvent nitrocellulose lacquers.

Experimental Protocols

The following protocols are designed as self-validating systems. Any deviation in the expected physical state serves as an immediate diagnostic indicator of formulation failure.

Protocol 1: Preparation of a Standardized NC Lacquer Base

Objective: To formulate a 20% w/w nitrocellulose lacquer utilizing (-)-sec-butyl acetate as the primary true solvent.

  • Material Preparation: Weigh 20.0 g of dry-equivalent Nitrocellulose (RS 1/2 second grade). Caution: NC is highly flammable; ensure it is properly wetted with isopropanol (typically 30% w/w) prior to handling.

  • Primary Solvation: Transfer the NC to a high-shear mixing vessel. Slowly add 50.0 g of (-)-sec-butyl acetate under continuous agitation (300 RPM).

  • Latent Solvent/Diluent Addition: Once a homogeneous, highly viscous gel forms, incrementally add 15.0 g of Isopropanol (latent solvent) and 15.0 g of Toluene (diluent).

  • Homogenization: Increase agitation to 600 RPM for 45 minutes. Seal the vessel to prevent premature solvent volatilization.

  • Equilibration & Self-Validation Checkpoint: Allow the solution to rest in a sealed, dark environment for 24 hours to allow trapped air bubbles to escape and polymer chains to fully uncoil.

    • Validation Check: Inspect the solution against a strong backlight. If the solution exhibits turbidity or a bluish haze , the solvent-to-diluent ratio has crossed the solubility threshold. This validates that either the true solvent concentration is too low, or the system has absorbed atmospheric moisture. A perfectly clear, slightly amber syrup validates successful solvation.

Protocol 2: Film Casting and Gravimetric Evaporation Analysis

Objective: To quantify the evaporation kinetics and verify the absence of blushing.

  • Substrate Preparation: Clean a standard glass precision plate (150 mm x 150 mm) with acetone and dry with compressed nitrogen.

  • Film Application: Using a Baker film applicator (Bird-type drawdown bar), cast a wet film of the lacquer prepared in Protocol 1 at a standardized thickness of 100 µm.

  • Gravimetric Tracking: Immediately place the plate on a precision analytical balance (0.001 g resolution) inside a controlled environmental chamber (25 °C, 50% Relative Humidity).

  • Data Acquisition: Record the mass every 30 seconds until the mass stabilizes (indicating complete solvent flash-off).

  • Optical Profiling & Self-Validation Checkpoint: Once the mass has stabilized, examine the film under a stereomicroscope.

    • Validation Check: The film must be completely transparent and glossy. If micro-fissures or a milky opacity ("blushing") are observed, it indicates that the local humidity exceeded the dew point during the evaporation of the (-)-sec-butyl acetate. Because (-)-sec-butyl acetate's evaporation rate (1.7) is optimized to prevent this[3], blushing here validates an environmental control failure (RH > 65%) rather than a formulation failure.

References

  • Wikipedia Contributors. "sec-Butyl acetate." Wikipedia, The Free Encyclopedia. Verified landing page detailing CAS 105-46-4, enantiomeric structures, and baseline boiling point parameters. URL:[Link]

  • Prof. Steven Abbott. "HSP Basics | Practical Solubility Science." Steven Abbott Practical Solubility. Verified source for Hansen Solubility Parameters (HSP) of sec-Butyl Acetate. URL:[Link]

  • Haz-Map / NIOSH. "sec-Butyl acetate - Hazardous Agents." Haz-Map. Verified occupational safety and application data for nitrocellulose lacquers. URL:[Link]

Sources

Application

Protocol for enzymatic resolution of sec-butyl acetate

Application Note: Enzymatic Kinetic Resolution of sec-Butyl Acetate Using Deep-Sea Microbial Esterase PHE21 Introduction & Rationale The synthesis of enantiopure chiral secondary alcohols and their corresponding esters i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Kinetic Resolution of sec-Butyl Acetate Using Deep-Sea Microbial Esterase PHE21

Introduction & Rationale

The synthesis of enantiopure chiral secondary alcohols and their corresponding esters is a critical bottleneck in the development of fine chemicals, pheromones, and active pharmaceutical ingredients (APIs). While primary alcohols are easily resolved using standard industrial lipases such as Candida antarctica lipase B (CALB) ([1]), the kinetic resolution of small, sterically hindered secondary alcohols like sec-butanol and its ester derivatives (e.g., sec-butyl acetate) remains notoriously difficult due to low enantioselectivity and poor conversion rates ([2]).

To overcome this limitation, recent advances in marine biotechnology have identified PHE21, a novel microbial esterase cloned from the genome of Pseudomonas oryzihabitans HUP022, isolated from deep-sea sediments in the Western Pacific ([3]). PHE21 exhibits remarkable robustness against organic solvents, high salinity, and metal ions, making it an ideal green biocatalyst for industrial-scale kinetic resolutions. This application note details the validated protocols for utilizing PHE21 to generate highly enantiopure (S)- and (R)-sec-butyl acetate through two distinct stereoselective pathways: hydrolytic resolution and asymmetric transesterification.

Mechanistic Overview & Causality

The efficacy of PHE21 lies in its strict (R)-enantiopreference within its catalytic active site. This stereobias dictates the causality of the two distinct protocols:

  • Hydrolytic Kinetic Resolution: When racemic sec-butyl acetate is subjected to aqueous hydrolysis, PHE21 selectively attacks the carbonyl carbon of the (R)-enantiomer, hydrolyzing it into (R)-sec-butanol and acetic acid. The unreacted substrate left behind is the desired (S)-sec-butyl acetate ([2]). Continuous neutralization of the generated acetic acid is critical to prevent pH-induced denaturation of the enzyme and to maintain the reaction equilibrium.

  • Asymmetric Transesterification: Conversely, when racemic sec-butanol is reacted with an acyl donor (e.g., vinyl acetate) in an organic solvent, PHE21 selectively esterifies the (R)-alcohol to form (R)-sec-butyl acetate, leaving (S)-sec-butanol unreacted ([2]). Vinyl acetate is specifically chosen as the acyl donor because its leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This renders the transesterification strictly irreversible, driving the reaction to the thermodynamic optimum without product inhibition.

Workflow Visualization

G cluster_hydrolysis Protocol A: Hydrolytic Resolution cluster_transesterification Protocol B: Asymmetric Transesterification RacEster Racemic sec-Butyl Acetate PHE21_A PHE21 Esterase (Hydrolysis) RacEster->PHE21_A + H2O S_Ester (S)-sec-Butyl Acetate (Unreacted, 98% ee) PHE21_A->S_Ester 52% Conv. R_Alcohol (R)-sec-Butanol (Hydrolyzed) PHE21_A->R_Alcohol RacAlcohol Racemic sec-Butanol PHE21_B PHE21 Esterase (Transesterification) RacAlcohol->PHE21_B + Vinyl Acetate R_Ester_B (R)-sec-Butyl Acetate (Esterified, 64% ee) PHE21_B->R_Ester_B 43% Conv. S_Alcohol_B (S)-sec-Butanol (Unreacted) PHE21_B->S_Alcohol_B

Figure 1: Reaction pathways for kinetic resolution of sec-butyl acetate and sec-butanol via PHE21.

Materials and Reagents

  • Biocatalyst: Purified recombinant PHE21 esterase (expressed in E. coli BL21(DE3) and purified via Ni-NTA affinity chromatography).

  • Substrates: Racemic sec-butyl acetate (≥99% purity), Racemic sec-butanol (≥99% purity).

  • Reagents: Vinyl acetate (acyl donor), Sodium phosphate buffer (50 mM, pH 7.5), n-hexane (HPLC grade), 0.5 M NaOH (titrant).

  • Equipment: Thermostatic orbital shaker, pH-stat titrator, Gas Chromatograph (GC) equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB) and Flame Ionization Detector (FID).

Experimental Protocols

Protocol A: Generation of (S)-sec-Butyl Acetate via Hydrolytic Resolution

Objective: Isolate the (S)-enantiomer by selectively hydrolyzing the (R)-enantiomer.

  • System Preparation: In a 50 mL reaction vessel, add 20 mL of 50 mM sodium phosphate buffer (pH 7.5).

  • Substrate Addition: Introduce racemic sec-butyl acetate to achieve a final substrate concentration of 100 mM. Emulsify the biphasic mixture using magnetic stirring at 400 rpm.

  • Biocatalyst Introduction: Add 5 mg of purified PHE21 esterase to initiate the hydrolysis.

  • Incubation & pH Control: Incubate the reaction at 35°C. Self-Validating Step: As the (R)-ester is hydrolyzed, acetic acid is released. Use a pH-stat titrator with 0.5 M NaOH to maintain the pH strictly at 7.5. The volume of NaOH consumed directly correlates to the degree of conversion, providing real-time kinetic validation.

  • Termination: Monitor the reaction via chiral GC. Once the conversion reaches exactly 52% (slight over-conversion past the 50% theoretical maximum ensures near-perfect enantiomeric excess of the remaining substrate), terminate the reaction by extracting the mixture with equal volumes of ethyl acetate (3 × 20 mL).

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and isolate the highly pure unreacted (S)-sec-butyl acetate.

Protocol B: Generation of (R)-sec-Butyl Acetate via Asymmetric Transesterification

Objective: Synthesize the (R)-ester by selectively acylating (R)-sec-butanol.

  • Solvent Preparation: In a sealed 25 mL flask, prepare a reaction medium consisting of 10 mL anhydrous n-hexane. Causality: Using a non-polar solvent minimizes water activity ( aw​ ), heavily shifting the thermodynamic equilibrium toward ester synthesis rather than hydrolysis.

  • Reactant Addition: Add racemic sec-butanol (100 mM) and vinyl acetate (300 mM). The 1:3 molar ratio ensures a sufficient excess of the acyl donor to drive the reaction forward.

  • Biocatalyst Introduction: Add 10 mg of lyophilized PHE21 (lyophilization or immobilization is required to enhance structural stability in organic media).

  • Incubation: Incubate the mixture in a thermostatic shaker at 40°C and 200 rpm.

  • Termination & Analysis: Monitor the reaction via chiral GC. At 43% conversion, terminate the reaction by physically filtering out the solid biocatalyst.

  • Recovery: Evaporate the solvent and the highly volatile byproducts (unreacted vinyl acetate and acetaldehyde) under a gentle nitrogen stream to isolate the resulting (R)-sec-butyl acetate.

Data Presentation & Results Summary

The application of PHE21 under optimized conditions yields distinct enantiomeric excesses depending on the chosen pathway. The hydrolytic route is highly efficient for obtaining the (S)-ester, while the transesterification route provides access to the (R)-ester.

Reaction PathwayStarting MaterialTarget ProductConversion (%)Enantiomeric Excess (ee, %)Biocatalyst Role
Protocol A: Hydrolysis Racemic sec-butyl acetate(S)-sec-butyl acetate52%98% Hydrolyzes (R)-ester
Protocol B: Transesterification Racemic sec-butanol(R)-sec-butyl acetate43%64% Esterifies (R)-alcohol

Note: Data adapted from the foundational characterization of PHE21.

References

  • Wang, Y., Xu, Y., Zhang, Y., Sun, A., & Hu, Y. (2018). Utilization of deep-sea microbial esterase PHE21 to generate chiral sec-butyl acetate through kinetic resolutions. Chirality, 30(8), 1027-1035. URL:[Link]

  • Zheng, et al. (2020). Expression and purification of PHE21. Protein Expression and Purification / ResearchGate. URL:[Link]

Sources

Method

Application Note: Reaction Kinetics and Stereocontrolled Esterification of (-)-sec-Butyl Acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The synthesis of (-)-sec-butyl acetate via the esterification of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of (-)-sec-butyl acetate via the esterification of (-)-sec-butanol and acetic acid is a critical transformation in pharmaceutical manufacturing, where the product serves as both a chiral building block and a specialized solvent. Unlike standard primary alcohol esterification, secondary alcohols present unique kinetic challenges due to steric hindrance, which lowers the reaction rate. Furthermore, drug development mandates the strict preservation of enantiomeric excess (ee).

This application note details the kinetic modeling and experimental workflows for synthesizing (-)-sec-butyl acetate. It contrasts solid-acid catalysis (e.g., Amberlyst-15) with enzymatic catalysis (Candida antarctica lipase B, CALB), explaining the causality behind catalyst selection, mass transfer elimination, and kinetic parameter estimation.

Mechanistic Insights and Catalyst Selection

The choice of catalyst directly dictates the kinetic pathway and the stereochemical integrity of the final product.

  • Homogeneous vs. Heterogeneous Acid Catalysis: Traditional homogeneous catalysts (like H2​SO4​ ) promote rapid esterification but risk racemization of (-)-sec-butanol via an SN​1 carbocation intermediate. They also complicate downstream purification. Conversely, strongly acidic cation-exchange resins like Amberlyst-15 and Dowex 50 provide high conversion rates while minimizing corrosive waste and simplifying product recovery[1].

  • Enzymatic Catalysis (CALB): For strict stereocontrol, enzymatic esterification using immobilized CALB (Novozym 435) is the gold standard. CALB operates via an acyl-enzyme intermediate under mild conditions (30–50 °C), ensuring >99% ee retention by completely bypassing carbocation formation[2].

Kinetic Modeling Frameworks

The esterification over solid acid catalysts is a reversible, kinetically controlled reaction. While simpler pseudo-homogeneous models are sometimes applied[3], the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model provides the most accurate physical representation[4]. The LHHW model accounts for the dual adsorption of both acetic acid and (-)-sec-butanol onto the active sites of the catalyst matrix, making the surface reaction the rate-determining step. Enzymatic pathways, however, follow a Ping-Pong Bi-Bi kinetic mechanism.

Mechanism cluster_acid Solid Acid Catalysis (e.g., Amberlyst-15) cluster_enzyme Enzymatic Catalysis (CALB) Reactants (-)-sec-Butanol + Acetic Acid AcidCat Protonation of Carbonyl Reactants->AcidCat EnzCat Acyl-Enzyme Intermediate Reactants->EnzCat LHHW LHHW Kinetic Model (Dual Adsorption) AcidCat->LHHW Carbocation Potential SN1/SN2 Competition (Temp Dependent Racemization Risk) LHHW->Carbocation Product (-)-sec-Butyl Acetate + H2O Carbocation->Product PingPong Ping-Pong Bi-Bi Kinetics EnzCat->PingPong Chiral Strict Stereocontrol (Retention of Configuration) PingPong->Chiral Chiral->Product

Caption: Mechanistic pathways for (-)-sec-butyl acetate synthesis comparing solid acid and enzymatic catalysis.

Quantitative Kinetic Data Summary

The following table synthesizes established kinetic parameters for butanol esterification across different catalytic systems. Note that secondary alcohols exhibit higher activation energies ( Ea​ ) than primary alcohols due to steric hindrance at the α -carbon.

Catalyst SystemOptimal Temp RangeKinetic ModelActivation Energy ( Ea​ )Chiral Preservation (ee%)
Amberlyst-15 (Macroporous Resin)60 °C – 80 °CLHHW~62.2 kJ/mol[1]Moderate (Decreases at >80°C)
Dowex 50 (Gel-type Resin)70 °C – 90 °CPseudo-Homogeneous~40.0 kJ/mol[3]Low-Moderate
CALB / Novozym 435 (Immobilized Lipase)30 °C – 50 °CPing-Pong Bi-Bi25.0 – 35.0 kJ/molExcellent (>99%)[2]

*Note: Baseline Ea​ values are derived from homologous n-butanol studies; (-)-sec-butanol requires longer residence times to achieve equivalent conversion.

Experimental Protocols: Self-Validating Kinetic Workflows

To extract intrinsic kinetic data, the experimental design must systematically eliminate external and internal mass transfer resistances. The following protocol utilizes a self-validating approach.

Protocol A: Intrinsic Kinetic Data Collection (Amberlyst-15)

Materials:

  • Glacial Acetic Acid (Anhydrous, >99.9%)

  • (-)-sec-Butanol (Chiral purity >99% ee)

  • Amberlyst-15 (Pre-treated: washed with deionized water, dried at 105 °C for 12 h to remove moisture).

Step-by-Step Methodology:

  • Reactor Initialization: Equip a 500 mL jacketed glass batch reactor with a reflux condenser, a PTFE pitched-blade turbine, and a programmable temperature controller.

  • Reactant Loading: Charge the reactor with (-)-sec-butanol and acetic acid at a specific molar ratio (e.g., 1:1, 1:2, 2:1). Heat the mixture to the target isothermal setpoint (e.g., 70 °C).

  • Mass Transfer Validation (Self-Validation Step 1):

    • Causality: To ensure the reaction is not diffusion-limited, run preliminary trials varying the agitation speed (300, 500, 700, and 900 RPM).

    • Validation: If the initial reaction rate ( r0​ ) remains constant above 600 RPM, external mass transfer resistance is successfully eliminated. Set standard operating speed to 700 RPM.

  • Catalyst Introduction: Introduce a precise mass of dried Amberlyst-15 (e.g., 2% w/w of the total mixture). Designate this moment as t=0 .

  • Kinetic Sampling: Withdraw 1.0 mL aliquots at pre-defined intervals (5, 10, 15, 30, 60, 120, 180 minutes).

  • Quenching: Immediately discharge the sample through a 0.22 µm PTFE syringe filter (to remove the solid catalyst and halt the reaction) into a vial submerged in an ice-water bath (0 °C).

  • Analytical Quantification: Analyze the samples using Gas Chromatography equipped with a Flame Ionization Detector (GC-FID). Use a chiral capillary column (e.g., Cyclodextrin-based) to simultaneously quantify conversion rates and monitor any degradation of enantiomeric excess.

Protocol B: Stereocontrolled Enzymatic Esterification (Novozym 435)

Modifications for Drug Development:

  • Solvent System: While solvent-free systems are preferred for volumetric productivity, highly concentrated acetic acid can denature CALB. Use a co-solvent (e.g., n-hexane or tert-butanol) or employ a fed-batch addition of acetic acid to maintain enzyme conformation.

  • Temperature: Strictly maintain at 40 °C.

  • Water Removal: Esterification produces water, which drives the equilibrium backward and can induce enzyme agglomeration. Integrate molecular sieves (4Å) into the reactor headspace or use a pervaporation membrane to continuously shift the thermodynamic equilibrium forward.

Workflow Prep 1. Reactant Prep (Isothermal Heating) Reactor 2. Batch Reactor (Agitation >600 RPM) Prep->Reactor Sampling 3. Kinetic Sampling (Filter Catalyst) Reactor->Sampling Quench 4. Ice-Bath Quench (Halt Reaction) Sampling->Quench Analysis 5. Chiral GC-FID (Quantify ee% & Conv.) Quench->Analysis Modeling 6. Data Fitting (LHHW / Ping-Pong) Analysis->Modeling

Caption: Self-validating experimental workflow for extracting intrinsic kinetic data and ee% quantification.

Data Analysis and Parameter Estimation

Once the concentration-time profiles are obtained, the intrinsic kinetic parameters must be regressed.

  • Calculate Fractional Conversion ( XA​ ): XA​=(CA0​−CA​)/CA0​ , where CA​ is the concentration of acetic acid.

  • Equilibrium Validation (Self-Validation Step 2): Run the reverse reaction (hydrolysis of (-)-sec-butyl acetate) under identical conditions. The calculated equilibrium constant ( Keq​ ) from the forward reaction must match the reverse reaction to validate the thermodynamic consistency of the model.

  • Non-Linear Regression: Utilize numerical computing software (e.g., MATLAB or Python's SciPy) to fit the experimental data to the LHHW rate equation. Minimize the residual sum of squares (RSS) between the experimental concentrations and the model predictions to extract the activation energy ( Ea​ ) and adsorption equilibrium constants.

References

  • Kinetics of synthesis of sec-butyl acetate by C4 and acetic acid. ResearchGate. Available at:[Link]

  • Kinetics of Esterification Reaction using Ion-Exchange Resin Catalyst. Academia.edu. Available at:[Link]

  • Reaction Kinetics of Acetic Acid and n-Butanol Esterification Catalyzed by Dowex 50 Catalyst. ResearchGate. Available at:[Link]

  • Mechanically Driven Enzyme Engineering: The New Frontier Beyond Chemistry. ACS Applied Materials & Interfaces. Available at:[Link]

  • Efficient synthesis of sec-butanol from sec-butyl acetate under mild conditions with the basic ionic liquid catalysts. ResearchGate. Available at:[Link]

Sources

Application

Application Note: (-)-sec-Butyl Acetate as a Benchmark Standard in Analytical Chemistry

Introduction (-)-sec-Butyl acetate (CAS 105-46-4) is an optically active ester and a critical reference standard in advanced analytical chemistry[1]. With a molecular weight of 116.16 g/mol and a boiling point of approxi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(-)-sec-Butyl acetate (CAS 105-46-4) is an optically active ester and a critical reference standard in advanced analytical chemistry[1]. With a molecular weight of 116.16 g/mol and a boiling point of approximately 112 °C (234 °F)[2][3], its volatility and thermodynamic stability make it an ideal candidate for gas chromatography (GC) applications. This protocol guide details the dual utility of (-)-sec-butyl acetate: as a chiral standard for determining enantiomeric excess (ee) during biocatalytic kinetic resolutions[4][5], and as a precise retention time marker in pharmaceutical residual solvent analysis following USP <467> guidelines[6][7].

Mechanistic Causality: The Analytical Utility of (-)-sec-Butyl Acetate

Chiral Recognition Mechanism

In chiral GC, the separation of sec-butyl acetate enantiomers relies on derivatized cyclodextrin stationary phases (e.g., β -DEX). The causality of this separation lies in host-guest chemistry: the enantiomers partition into the hydrophobic cavity of the cyclodextrin. The chiral center of (-)-sec-butyl acetate interacts with the chiral hydroxyl rim of the cyclodextrin via transient hydrogen bonding and dipole-dipole interactions. Because the (R)- and (S)-enantiomers form diastereomeric inclusion complexes with distinct thermodynamic formation constants ( Kf​ ), they exhibit different vapor pressures within the column, resulting in baseline resolution.

Residual Solvent Profiling (USP <467>)

sec-Butyl acetate is frequently employed as a solvent in pharmaceutical synthesis (e.g., coatings and adhesives) and must be monitored as a residual impurity[1]. In Headspace GC-FID (HS-GC-FID), its moderate vapor pressure allows for efficient partitioning into the gas phase. On an intermediate-polarity DB-624 column (6% cyanopropylphenyl / 94% dimethylpolysiloxane), sec-butyl acetate elutes at approximately 11.76 minutes, well-resolved from structurally similar interferents like toluene (12.11 min) and isobutyl acetate (12.19 min)[7][8].

Workflow & Logical Relationships

Workflow Standard (-)-sec-Butyl Acetate Analytical Standard ChiralGC Chiral GC Analysis (Cyclodextrin Phase) Standard->ChiralGC Enantiomer Separation ResSolv Residual Solvent Analysis (Headspace GC-FID) Standard->ResSolv Retention Time Marker Biocat Biocatalytic Monitoring (Kinetic Resolution) Standard->Biocat Chiral Reference EE Enantiomeric Excess (ee) Determination ChiralGC->EE USP USP <467> Class 3 Compliance ResSolv->USP Yield Stereoselective Yield Optimization Biocat->Yield

Logical workflow of (-)-sec-butyl acetate applications in analytical chemistry.

Quantitative Data Summary

The following table summarizes the key physical and chromatographic properties of sec-butyl acetate required for analytical method development:

Property / ParameterValueReference
CAS Registry Number 105-46-4[1][2]
Molecular Weight 116.16 g/mol [2][3]
Boiling Point ~112 °C (234 °F)[3]
Kovats RI (Non-polar column, Isothermal) ~740 – 746[2]
Van Den Dool & Kratz RI (Polar column) ~974 – 988[2]
Retention Time (DB-624, USP <467> conditions) 11.76 min[7][8]

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee) via Chiral GC-FID

Context: Monitoring the kinetic resolution of racemic sec-butyl acetate by deep-sea microbial esterases (e.g., PHE21) to produce highly pure chiral compounds[4][5].

  • Step 1: System Preparation. Install a chiral capillary column (e.g., Cyclosil-B or β -DEX, 30 m x 0.25 mm x 0.25 µm) into the GC-FID. Set the carrier gas (Helium) to a constant linear velocity of 35 cm/s. Program the oven: initial temperature 40 °C (hold 5 min), ramp at 2 °C/min to 100 °C.

  • Step 2: Self-Validation (Racemic Injection). Causality: Before analyzing unknown samples, inject a standard racemic mixture of (+/-)-sec-butyl acetate. This self-validating step ensures the column chemistry is intact, confirming baseline resolution (Resolution, Rs​>1.5 ) and verifying that the detector response is perfectly linear and equal (1:1 area ratio) for both enantiomers.

  • Step 3: Analytical Standard Injection. Inject the pure (-)-sec-butyl acetate standard to establish the absolute retention time of the target enantiomer.

  • Step 4: Sample Analysis. Inject the extracted biocatalytic reaction mixture. Calculate the enantiomeric excess using the formula:

    ee(%)=AreaS​+AreaR​∣AreaS​−AreaR​∣​×100

    Note: Using optimized esterase PHE21, the ee of (S)-sec-butyl acetate can reach up to 98%[4][5].

Protocol B: USP <467> Residual Solvent Analysis via Headspace GC-FID

Context: Quantifying sec-butyl acetate residues in active pharmaceutical ingredients (APIs) to ensure patient safety and regulatory compliance[6].

  • Step 1: Matrix Preparation and Salting-Out. Dissolve 100 mg of the API in 5.0 mL of a high-boiling diluent (e.g., DMSO or DMF) inside a 20 mL headspace vial. Add 1.0 g of anhydrous sodium sulfate ( Na2​SO4​ ). Causality: The addition of an inorganic salt increases the ionic strength of the liquid phase (salting-out effect). This thermodynamically decreases the solubility of the organic sec-butyl acetate, driving it into the headspace and maximizing the signal-to-noise ratio.

  • Step 2: Self-Validation (Internal Standard). Spike the sample with a known concentration of an internal standard (IS), such as butyl acetate. Causality: Headspace injection volumes can vary slightly due to minor pressure fluctuations in the vial. The IS normalizes these variations, ensuring that any change in the sec-butyl acetate peak area is due to concentration differences, not injection errors.

  • Step 3: Headspace Equilibration. Seal the vial and incubate at 80 °C for 30 minutes with agitation. Causality: This guarantees that thermodynamic equilibrium is reached between the liquid diluent and the gas phase prior to sampling.

  • Step 4: Chromatographic Separation. Inject 1.0 mL of the headspace gas onto a DB-624 column (30 m x 0.53 mm, 3.00 µm)[6]. Run the standard USP <467> temperature program (40 °C for 20 min, ramp to 240 °C). sec-Butyl acetate will elute cleanly at approximately 11.76 minutes[7].

References

  • Source: cymitquimica.
  • Source: researchgate.
  • Source: agilent.
  • Source: nist.
  • Source: nih.
  • Source: scribd.
  • Source: osha.
  • Solvent-Retention-Data_b-0292.

Sources

Method

Application Note: Industrial Utilization of sec-Butyl Acetate and Its Isomers in Pharmaceutical Development

Introduction & Mechanistic Rationale Butyl acetate ( C6​H12​O2​ ) is a versatile ester that exists in four isomeric forms: n-butyl, sec-butyl, isobutyl, and tert-butyl acetate[1]. While n-butyl acetate is a ubiquitous in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Butyl acetate ( C6​H12​O2​ ) is a versatile ester that exists in four isomeric forms: n-butyl, sec-butyl, isobutyl, and tert-butyl acetate[1]. While n-butyl acetate is a ubiquitous industrial solvent, sec-butyl acetate (SBAC) has emerged as a highly specialized solvent in pharmaceutical drug development[2].

For drug development professionals, SBAC offers a unique triad of physicochemical benefits: powerful solvency for organic active pharmaceutical ingredients (APIs), high volatility for gentle downstream recovery, and excellent osmotic stability[2]. Its exceptionally low aqueous solubility (approximately 0.7 g/100 mL at 20°C) prevents emulsion formation during liquid-liquid extraction, making it an optimal medium for isolating sensitive antibiotics like penicillin from crude fermentation broths[3][4].

Physicochemical Profiling of Butyl Acetate Isomers

Understanding the steric and physicochemical differences among the isomers is vital for solvent selection in chemical synthesis and API extraction. The branching of the butyl group directly influences the density, boiling point, and enzymatic hydrolysis rates.

During the extraction of biologics or enzyme-sensitive APIs, solvent degradation by native esterases can contaminate the product. Increased steric hindrance in sec-butyl and tert-butyl acetate significantly reduces their susceptibility to esterase-mediated hydrolysis compared to the linear n-butyl isomer[5].

Table 1: Comparative Physicochemical Properties of Butyl Acetate Isomers
Propertyn-Butyl Acetatesec-Butyl AcetateIsobutyl Acetatetert-Butyl Acetate
CAS Number 123-86-4[1]105-46-4[6]110-19-0[5]540-88-5[7]
Density (g/cm³ at 20°C) 0.8825[4]0.8758[4]0.8700[5]0.8660[3]
Enzymatic Hydrolysis Rate *77 ± 3[5]62 ± 3[5]67 ± 3[5]42 ± 2[5]
Primary Pharmaceutical Use General tissue processing[8]Heat-sensitive API extraction[3]Perfumery / Flavoring[7]Highly hindered reaction medium[7]

*Hydrolysis rate measured using rat S9-mix esterases (nmol/mg protein)[5].

Workflow & Logical Relationships in Solvent Selection

The decision to utilize SBAC over its isomers is governed by the thermal and enzymatic stability of the target API. The diagram below illustrates the logical causality behind isomer selection.

IsomerSelection Start API Processing Solvent Selection HeatSens Is the API Heat-Sensitive? Start->HeatSens EnzSens Is the API Enzyme-Sensitive (Esterase presence)? HeatSens->EnzSens Yes nBA n-Butyl Acetate (Standard Extraction) HeatSens->nBA No sBA sec-Butyl Acetate (Gentle Recovery & Stable) EnzSens->sBA Moderate Hindrance tBA tert-Butyl Acetate (High Steric Hindrance) EnzSens->tBA High Hindrance

Logical decision tree for selecting butyl acetate isomers based on steric and physical properties.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of β-Lactam Antibiotics using sec-Butyl Acetate

Objective: To isolate heat-sensitive APIs (e.g., penicillin derivatives) from aqueous fermentation broths while minimizing thermal degradation and maximizing yield[2].

Causality & Rationale: sec-Butyl acetate is selected over n-butyl acetate due to its lower boiling point, which facilitates gentler vacuum distillation during solvent recovery[6]. Additionally, its moderate steric hindrance provides a ~19.5% reduction in esterase-catalyzed hydrolysis compared to the linear isomer, preserving solvent integrity in crude biological matrices[5].

Step-by-Step Methodology:

  • Broth Preparation & pH Adjustment: Filter the aqueous fermentation broth to remove cellular debris. Adjust the pH to 2.0–2.5 using 10% H2​SO4​ .

    • Causality: Penicillin is an organic acid; lowering the pH suppresses ionization, driving the API into the organic extraction phase.

  • Solvent Addition: Add sec-butyl acetate to the aqueous broth at a 1:1 volume ratio.

    • Causality: A 1:1 ratio establishes a baseline partition coefficient ( Kp​ ). SBAC's low water solubility prevents the formation of stable emulsions, ensuring rapid phase separation[4].

  • Agitation and Partitioning: Mix vigorously for 15 minutes at 10°C.

    • Causality: Low temperature minimizes the degradation of the fragile β-lactam ring, while vigorous agitation maximizes the interfacial surface area for mass transfer.

  • Phase Separation (Self-Validation Step): Allow the mixture to settle for 30 minutes via gravity. Two distinct layers will form. Sample the bottom aqueous layer (raffinate) and analyze via HPLC.

    • Trustworthiness / Validation: This system is self-validating. If the API concentration in the raffinate is >5% of the initial load, it indicates incomplete partitioning. The operator must re-adjust the pH or increase the solvent ratio before proceeding to recovery.

  • Organic Phase Recovery: Decant the top organic layer (SBAC + API).

  • Vacuum Distillation: Concentrate the API by distilling the SBAC under reduced pressure (e.g., 50 mbar) at 40°C.

    • Causality: The high volatility of SBAC allows for rapid evaporation at 40°C, safely below the thermal degradation threshold of the antibiotic.

ExtractionWorkflow AqMix Aqueous API Broth AddSBAC Add sec-Butyl Acetate (1:1 v/v) AqMix->AddSBAC Mix Agitation (Partitioning) AddSBAC->Mix Phase Phase Separation (Gravity Settling) Mix->Phase OrgPhase Organic Phase (API + SBAC) Phase->OrgPhase Top Layer AqPhase Aqueous Raffinate (Impurities) Phase->AqPhase Bottom Layer Distill Vacuum Distillation OrgPhase->Distill HPLC HPLC Validation (Self-Check) AqPhase->HPLC Mass Balance PureAPI Purified API Crystals Distill->PureAPI

Step-by-step liquid-liquid extraction and validation workflow using sec-butyl acetate.

Protocol 2: Crystallization of APIs using sec-Butyl Acetate as an Anti-Solvent

Objective: To induce controlled crystallization of highly soluble APIs from polar solvents (e.g., methanol or ethanol).

Causality & Rationale: SBAC acts as an excellent anti-solvent for polar-soluble drugs due to its moderate polarity and unique steric profile. Its addition lowers the dielectric constant of the mixture, decreasing API solubility and inducing supersaturation without causing rapid, amorphous precipitation.

Step-by-Step Methodology:

  • API Dissolution: Dissolve the crude API in a minimal volume of primary solvent (e.g., ethanol) at 50°C until complete dissolution is achieved.

  • Anti-Solvent Titration: Slowly add sec-butyl acetate dropwise at a rate of 2 mL/min while maintaining a constant stirring speed of 250 RPM.

    • Causality: Controlled addition prevents local supersaturation spikes, promoting the growth of large, high-purity crystals rather than fine, difficult-to-filter powders.

  • Cooling Profile: Cool the mixture linearly from 50°C to 5°C over 4 hours.

    • Causality: A linear cooling ramp ensures a constant supersaturation driving force, yielding a narrow crystal size distribution.

  • Filtration and Washing (Self-Validation Step): Filter the crystals under a vacuum. Wash the filter cake with cold SBAC (5°C).

    • Trustworthiness / Validation: Test the filtrate for residual API using UV-Vis spectroscopy. A high absorbance indicates premature filtration or an insufficient anti-solvent ratio, prompting a revision of the cooling curve for future batches.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual SBAC.

References

  • SEC-BUTYL ACETATE | ATP Chemicals Source: hoachatatp.com URL:[Link]

  • SBAC - Henan GP Chemicals Co.,Ltd Source: gpcchem.com URL:[Link]

  • isobutyl acetate (Metabolism and Hydrolysis Rates) Source: ca.gov URL:[Link]

  • Cas 123-86-4, Butyl acetate Source: lookchem.com URL:[Link]

  • BUTYL ACETATES - IRIS Source: who.int URL:[Link]

Sources

Application

The Strategic Utility of (-)-sec-Butyl Acetate in Enantioselective Synthesis: A Guide to Application and Protocol

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure building blocks is paramount. (-)-sec-Butyl acetate, a chiral ester, em...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure building blocks is paramount. (-)-sec-Butyl acetate, a chiral ester, emerges not as a direct participant in complex molecular construction, but as a valuable and cost-effective precursor to the versatile chiral synthon, (-)-sec-butanol. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging (-)-sec-butyl acetate in the synthesis of high-value chiral molecules. We will explore the enzymatic resolution of the parent acetate, and the subsequent strategic use of the resulting chiral alcohol in stereochemical inversion via the Mitsunobu reaction, thereby unlocking access to both enantiomers of key intermediates.

Introduction: The Latent Potential of a Simple Ester

(-)-sec-Butyl acetate [(R)-(-)-butan-2-yl acetate] is a chiral molecule that, on its own, finds limited application as a synthetic precursor.[1] Its primary utility lies in its role as a stable, easily handled source of enantiomerically enriched (-)-sec-butanol [(S)-(+)-2-butanol], a valuable chiral secondary alcohol.[2] The strategic value of this approach is rooted in the principles of chiral pool synthesis, where a readily available, enantiopure natural product or derivative is used as a starting material to impart chirality to a target molecule.[3]

The transformation of (-)-sec-butyl acetate to (-)-sec-butanol is most effectively and cleanly achieved through enzymatic hydrolysis. This biocatalytic approach offers high enantioselectivity under mild reaction conditions, avoiding the often harsh reagents and potential racemization associated with traditional chemical methods.[4]

This guide will detail the protocol for the enzymatic hydrolysis of racemic sec-butyl acetate to yield enantiopure (-)-sec-butanol and demonstrate its subsequent application in a cornerstone reaction of stereoselective synthesis: the Mitsunobu reaction. This powerful transformation allows for the inversion of the stereocenter at the secondary alcohol, providing access to the corresponding (+)-sec-butyl derivative, thereby showcasing the versatility of a single chiral precursor.[5][6]

The Gateway to Chirality: Enzymatic Hydrolysis of sec-Butyl Acetate

The kinetic resolution of racemic sec-butyl acetate using lipases is a highly efficient method for obtaining enantiomerically enriched sec-butanol. Lipases, such as Candida antarctica Lipase B (CAL-B), exhibit remarkable enantioselectivity, preferentially hydrolyzing one enantiomer of the ester, leaving the other unreacted. In the case of sec-butyl acetate, lipases often selectively hydrolyze the (R)-enantiomer, leaving behind the desired (S)-(-)-sec-butyl acetate and producing (R)-(+)-sec-butanol. For the purpose of this guide, which focuses on (-)-sec-butyl acetate as the starting material, we will present a protocol for the hydrolysis of this specific enantiomer to yield (-)-sec-butanol.

Principle of Enantioselective Enzymatic Hydrolysis

Enzymatic hydrolysis of an ester is the reverse of esterification. In the presence of water, a lipase enzyme catalyzes the cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol. The enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer over the other, leading to a separation of the enantiomers.

Caption: Enzymatic Hydrolysis of (-)-sec-Butyl Acetate.

Experimental Protocol: Enzymatic Hydrolysis of (-)-sec-Butyl Acetate

This protocol is a general guideline and may require optimization based on the specific lipase preparation and desired scale.

Materials:

  • (-)-sec-Butyl acetate

  • Immobilized Candida antarctica Lipase B (Novozym® 435 or equivalent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., n-hexane, for workup)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add (-)-sec-butyl acetate (1.0 eq) to a phosphate buffer solution (e.g., 10 volumes relative to the substrate).

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the substrate). The optimal enzyme loading should be determined experimentally.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product.

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with a solvent, dried, and reused.

  • Extraction: Extract the aqueous reaction mixture with an organic solvent such as n-hexane or diethyl ether (3 x volume of the aqueous phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude (-)-sec-butanol.

  • Purification: Purify the resulting (-)-sec-butanol by distillation or column chromatography to obtain the enantiomerically pure alcohol.

Data Presentation:

ParameterValue/RangeReference
EnzymeCandida antarctica Lipase B (immobilized)[4]
Substrate Concentration0.1 - 1.0 M[4]
Temperature30 - 60 °C[4]
pH6.0 - 8.0General knowledge
Reaction Time24 - 72 hoursGeneral knowledge
Enantiomeric Excess (ee)>95%[4]

Stereochemical Inversion: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool in organic synthesis for the stereochemical inversion of a secondary alcohol.[6] This reaction proceeds via an SN2 mechanism, where a nucleophile displaces the activated hydroxyl group, resulting in a complete inversion of the stereocenter. By employing (-)-sec-butanol as the starting material, one can synthesize the corresponding ester with the opposite (R) configuration, which can then be hydrolyzed to afford (+)-sec-butanol. This strategy effectively doubles the utility of the initial chiral precursor.

Mechanism of the Mitsunobu Reaction

The reaction is initiated by the formation of a betaine from triphenylphosphine (PPh3) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This betaine then activates the alcohol, which is subsequently displaced by a nucleophile, in this case, a carboxylate anion.

Caption: Stereochemical inversion of (-)-sec-Butanol via the Mitsunobu Reaction.

Experimental Protocol: Mitsunobu Inversion of (-)-sec-Butanol

This protocol provides a general procedure for the Mitsunobu reaction using (-)-sec-butanol and benzoic acid as the nucleophile.

Materials:

  • (-)-sec-Butanol (enantiomerically pure)

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Benzoic acid

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an argon or nitrogen atmosphere, dissolve (-)-sec-butanol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Quench the reaction by adding a small amount of water.

  • Extraction: Dilute the mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the inverted ester, (+)-sec-butyl benzoate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the inverted alcohol, (+)-sec-butanol, by standard procedures (e.g., treatment with NaOH in methanol/water).

Data Presentation:

Reagent/ConditionMolar Equivalents/ValueReference
(-)-sec-Butanol1.0[7]
Triphenylphosphine (PPh3)1.5[8]
DEAD or DIAD1.5[8]
Benzoic Acid1.5[7]
SolventAnhydrous THF[8]
Temperature0 °C to Room Temperature[8]
Typical Yield80-95%[7]

Conclusion

(-)-sec-Butyl acetate serves as a highly practical and economical entry point into the chiral pool of C4 building blocks. Through efficient and selective enzymatic hydrolysis, it provides access to enantiomerically pure (-)-sec-butanol. The subsequent application of the Mitsunobu reaction on this chiral alcohol demonstrates a powerful strategy for stereochemical inversion, thereby making both enantiomers of sec-butyl derivatives accessible from a single precursor. This approach, combining the elegance of biocatalysis with the robustness of modern organic synthesis, offers a valuable and versatile platform for the development of complex chiral molecules in the pharmaceutical and fine chemical industries. The protocols and data presented herein provide a solid foundation for researchers to implement this strategy in their synthetic endeavors.

References

  • Organic Syntheses, Coll. Vol. 9, p.562 (1998); Vol. 74, p.247 (1997). Link

  • Organic Syntheses, General Procedure for Mitsunobu Reaction. Link

  • Alfa Chemistry. Mitsunobu Reaction. Link

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 2019, 9 (12), 11468-11474. Link

  • Secondary Butanol (SBA) - Industrial Uses, Properties, and Applications. Tradeasia International. Link

  • sec-Butyl acetate - Wikipedia. Link

  • Mitsunobu Reaction - Master Organic Chemistry. Link

  • Mitsunobu Reaction - Organic Chemistry Portal. Link

  • Butyl benzoate synthesis - ChemicalBook. Link

  • The Use of Butane Derivatives in Pharmaceutical Manufacturing. PharmaTech. Link

  • Mitsunobu Reaction - Tokyo Chemical Industry. Link

  • Chiral Auxiliaries - Sigma-Aldrich. Link

  • Mitsunobu Reaction. Organic Chemistry. Link

  • (PDF) Renewable Chiral Auxiliary for Enantioselective Synthesis of α-aminoacids. ResearchGate. Link

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. Link

  • Synthesis of Butyl Benzoate - Overcoming Organic Chemistry. Link

  • Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. PubMed. Link

  • Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols - Benchchem. Link

  • SECONDARY BUTYL ALCOHOL - Ataman Kimya. Link

  • The Role of Sec-Butanol in Flavor and Fragrance Synthesis: A Chemical Supplier's Perspective - NINGBO INNO PHARMCHEM CO.,LTD. Link

  • RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY - IJSDR. Link

  • BUTYL BENZOATE - Ataman Kimya. Link

Sources

Method

Application Note: Chiral Recognition Mechanisms and Enantiomeric Separation of (-)-sec-Butyl Acetate

Executive Summary The precise enantiomeric separation of chiral esters is a critical analytical requirement in pharmaceutical development, flavor profiling, and fine chemical synthesis. sec-Butyl acetate possesses a sing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise enantiomeric separation of chiral esters is a critical analytical requirement in pharmaceutical development, flavor profiling, and fine chemical synthesis. sec-Butyl acetate possesses a single stereocenter at the C2 position, yielding two distinct enantiomers: (+)-(2S)-butan-2-yl acetate and (-)-(2R)-butan-2-yl acetate[1]. The (-)-enantiomer is of particular interest due to its unique interaction with biological receptors.

This application note provides an in-depth technical guide on the chiral recognition mechanisms that govern the separation of (-)-sec-butyl acetate. By leveraging advanced Gas Chromatography (GC) techniques with specialized Chiral Stationary Phases (CSPs)—specifically Permethylated β-Cyclodextrin (PMβCD) and novel Homochiral Porous Organic Imine Supramolecular Nanotubes (TCC1-R)—researchers can achieve baseline enantioseparation[2][3].

Mechanistic Foundations of Chiral Recognition

To optimize separation protocols, one must understand the thermodynamic and structural causality driving the host-guest interactions between the analyte and the stationary phase.

Stereochemical Profile and Host-Guest Complexation

The enantioseparation of sec-butyl acetate on PMβCD columns (e.g., Cyclodex B) relies on inclusion complexation. The PMβCD molecule provides a hydrophobic cavity that selectively accommodates the alkyl chains of the sec-butyl group[4]. The separation efficiency for sec-butyl acetate is superior to other sec-butyl carboxylicates (such as formates or butyrates) because the acetate moiety offers the optimal steric match for the cyclodextrin rim[2].

Thermodynamic Differentiation

The chiral recognition process is fundamentally an enthalpy-driven process characterized by enthalpy-entropy compensation[4]. Semi-empirical quantum mechanics (PM3) modeling reveals that the stabilization partial inclusion complexation structures formed between the enantiomers and the PMβCD cavity are energetically distinct[5].

Specifically, the (R)-(-)-sec-butyl acetate forms an inclusion complex with a lower (more negative) stabilization energy ( ΔE ) than its (S)-(+) counterpart[5]. Because the (R)-enantiomer achieves a more thermodynamically stable inclusion state, it exhibits stronger affinity and retention on the stationary phase, dictating a later elution time compared to the (S)-enantiomer[6].

ChiralRecognition Racemate Racemic sec-Butyl Acetate (R)-(-) and (S)-(+) CSP Chiral Stationary Phase (e.g., PMβCD Cavity) Racemate->CSP GC Injection & Vaporization ComplexR Inclusion Complex: (R)-(-) Lower Stabilization Energy (ΔE) Thermodynamically Stabler CSP->ComplexR Host-Guest Interaction (Enthalpy-Driven) ComplexS Inclusion Complex: (S)-(+) Higher Stabilization Energy (ΔE) Thermodynamically Less Stable CSP->ComplexS Host-Guest Interaction (Enthalpy-Driven) ElutionR Late Elution (R)-(-)-sec-Butyl Acetate ComplexR->ElutionR Stronger Affinity / Slower Migration ElutionS Early Elution (S)-(+)-sec-Butyl Acetate ComplexS->ElutionS Weaker Affinity / Faster Migration

Figure 1: Thermodynamic pathway of chiral recognition for sec-butyl acetate on PMβCD.

Advanced Supramolecular Nanotubes (TCC1-R)

While cyclodextrin derivatives are the commercial standard, recent 2026 advancements have introduced homochiral porous organic imine supramolecular nanotubes (TCC1-R)[3]. Synthesized via aldehyde-amine condensation, TCC1-R forms discrete tubular molecules (~15.3 Å in length) with triangular pore windows (~9.4 Å). These rigid transport channels offer highly specific noncovalent interaction sites, enabling high-resolution separation of challenging chiral hydrocarbons and esters that lack strong polar functional groups[3].

Self-Validating Experimental Protocols for GC Enantioseparation

The following methodology establishes a self-validating system. By embedding a System Suitability Test (SST) prior to sample analysis, the protocol ensures that the thermodynamic conditions required for enthalpy-driven separation are actively met.

Protocol A: Enantioseparation using PMβCD (Cyclodex B)

1. System Preparation & Conditioning

  • Column: Cyclodex B chiral capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Nitrogen ( N2​ ) or Helium (He). Set linear velocity to 15-18 cm/s. Causality: Optimal linear velocity prevents longitudinal diffusion (Van Deemter effect), preserving the narrow peak widths necessary for resolving closely eluting enantiomers.

  • Temperatures: Injector at 220°C; Flame Ionization Detector (FID) at 250°C.

2. Sample Preparation

  • Dilute the sec-butyl acetate sample in analytical-grade methanol to a concentration of 1.0 mg/mL.

  • Causality: Methanol acts as a highly volatile, non-interfering solvent that vaporizes rapidly, ensuring a narrow injection band.

3. System Suitability Test (SST) - The Validation Step

  • Inject 1.0 µL of a known racemic sec-butyl acetate standard.

  • Injection Mode: Split mode with a ratio of 69:1[5]. Causality: A high split ratio prevents column overloading and maintains the integrity of the host-guest complexation equilibrium, preventing peak tailing.

  • Oven Program: Isothermal at 60°C. Causality: Because the separation is enthalpy-driven, lower column temperatures enhance the separation factor ( α ) and resolution ( Rs​ )[4].

  • Validation Criteria: The system is validated only if the calculated Resolution ( Rs​ ) between the (S)-(+) and (R)-(-) peaks is ≥1.5 (baseline separation).

4. Sample Analysis

  • Upon passing the SST, inject the unknown sample under identical conditions.

  • Calculate the Enantiomeric Excess ( ee ) based on the integrated peak areas, identifying the later-eluting peak as the (-)-sec-butyl acetate[1][6].

GCWorkflow Prep 1. Sample Prep Dilute to 1 mg/mL in Methanol Inject 2. Injection Split Ratio 69:1 Temp: 220°C Prep->Inject Column 3. Chiral Separation Column: PMβCD Carrier: N2 or He Inject->Column Temp 4. Oven Program Isothermal (60°C) Enthalpy-Driven Column->Temp Detect 5. Detection FID at 250°C Temp->Detect Data 6. Validation Verify Rs ≥ 1.5 Calculate ee% Detect->Data

Figure 2: Self-validating GC analytical workflow for sec-butyl acetate enantioseparation.

Quantitative Data Presentation

The thermodynamic and chromatographic parameters highlight the inverse relationship between column temperature and separation efficiency, confirming the enthalpy-driven nature of the mechanism[4].

Table 1: Thermodynamic and Separation Parameters for sec-Butyl Acetate on PMβCD

ParameterDescriptionObserved Trend / ValueMechanistic Implication
Capacity Factor ( k′ ) Retention of analyte on CSPDecreases with rising temperatureWeaker host-guest inclusion at high thermal energy.
Separation Factor ( α ) Ratio of retention timesDecreases with rising temperatureEnthalpy-driven separation; lower temps favor selectivity.
Resolution ( Rs​ ) Degree of baseline separationBest at lower isothermal tempsOptimal steric matching occurs when kinetic energy is low.
Stabilization Energy ( ΔE ) Energy of inclusion complex(R)-(-) complex < (S)-(+) complex(R)-(-)-sec-butyl acetate forms a more stable complex[5].
Elution Order Sequence of peak emergence1st: (S)-(+), 2nd: (R)-(-)The more stable (R)-complex is retained longer on the column.

Table 2: Comparison of Chiral Stationary Phases for sec-Butyl Acetate

Stationary PhaseMaterial TypePrimary Recognition MechanismKey Advantage
Cyclodex B Permethylated β-CyclodextrinHydrophobic inclusion complexationHigh commercial availability; excellent for chiral esters[2].
TCC1-R Homochiral Porous Organic ImineSupramolecular tubular transportSuperior resolution for challenging, non-polar chiral molecules[3].

References

  • Title: Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism Source: Chinese Journal of Analytical Chemistry (2010) URL: [Link]

  • Title: Homochiral Porous Organic Imine Supramolecular Nanotube as a Stationary Phase for Highly Efficient Separation of Isomers and Racemates in Gas Chromatography Source: Analytical Chemistry, ACS Publications (2026) URL: [Link]

  • Title: sec-Butyl acetate - Stereochemistry and Nomenclature Source: Wikipedia / NIST WebBook URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (-)-sec-Butyl Acetate Synthesis

Welcome to the Technical Support Center for the synthesis of (-)-sec-butyl acetate. This platform is designed for researchers, scientists, and drug development professionals who require high-yield, enantiopure esterifica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (-)-sec-butyl acetate. This platform is designed for researchers, scientists, and drug development professionals who require high-yield, enantiopure esterification workflows. Because (-)-sec-butyl acetate (the (R)-enantiomer) is a critical chiral building block and solvent in pharmaceutical formulations, mitigating yield loss from side reactions (e.g., racemization, dehydration) and thermodynamic limitations is paramount.

Diagnostic Synthesis Workflow

Depending on your starting material—enantiopure (R)-(-)-2-butanol or racemic (R,S)-2-butanol—the optimization strategy diverges into chemical esterification or enzymatic kinetic resolution.

G Start Starting Material Selection Route1 Enantiopure (R)-(-)-2-Butanol Start->Route1 Route2 Racemic (R,S)-2-Butanol Start->Route2 ChemEst Chemical Esterification Catalyst: Amberlyst-15 Reagent: Acetic Acid Route1->ChemEst Direct Synthesis EnzRes Enzymatic Kinetic Resolution Catalyst: Novozym 435 Reagent: Vinyl Acetate Route2->EnzRes Resolution Product1 (-)-sec-Butyl Acetate Yield: >95% ee: >99% ChemEst->Product1 Azeotropic H2O Removal Product2 (-)-sec-Butyl Acetate Yield: 50% (Max) ee: >99% EnzRes->Product2 Irreversible Acylation

Workflow comparing chemical esterification and enzymatic resolution for (-)-sec-butyl acetate.

Mechanistic Troubleshooting & FAQs

Q1: Why is my (-)-sec-butyl acetate yield plateauing at 60-70% during direct Fischer esterification?

Causality: Fischer esterification is fundamentally an equilibrium-driven process. Without active removal of the water byproduct, the reverse hydrolysis reaction prevents complete conversion. Furthermore, if you are using a strong homogeneous mineral acid like sulfuric acid ( H2​SO4​ ), you are likely inadvertently catalyzing the dehydration of 2-butanol into 2-butene, which irreversibly consumes your starting material[1]. Solution: Transition to a heterogeneous solid acid catalyst such as Amberlyst-15 and employ azeotropic water removal using a Dean-Stark apparatus. Amberlyst-15 provides localized high acidity without the bulk dehydrating power of H2​SO4​ [2].

Q2: How do I prevent the racemization of the stereocenter during chemical synthesis?

Causality: The chiral center in (R)-(-)-2-butanol is highly susceptible to SN​1 -type racemization. If the hydroxyl group is over-protonated by a harsh acid, it leaves as water, forming a planar secondary carbocation. Subsequent attack by acetic acid can occur from either face, destroying the enantiomeric excess (ee). Solution: Strictly control the reaction temperature (maintain between 80–90 °C) and use mild, macroporous cation-exchange resins (e.g., Amberlyst-15)[3]. The rigid pore structure of the resin limits the formation of free carbocations in the bulk solvent.

Q3: In the enzymatic kinetic resolution of racemic 2-butanol, why is the reaction rate slow and the enantiomeric excess (ee) suboptimal?

Causality: Using standard acetic acid as an acyl donor in enzymatic esterification generates water, which competitively inhibits the active site of the lipase and drives the equilibrium backward. Solution: Substitute acetic acid with an enol ester, specifically vinyl acetate. When vinyl acetate is used as the acyl donor with Novozym 435 (immobilized Candida antarctica Lipase B), the byproduct is vinyl alcohol. This rapidly tautomerizes into acetaldehyde, rendering the acylation strictly irreversible. This thermodynamic sink drives the kinetic resolution to completion for the (R)-enantiomer, achieving an ee of ~90% within 90 minutes[4].

Q4: Why does my solid acid catalyst (Amberlyst-15) deactivate after a single cycle?

Causality: Deactivation is rarely chemical; it is physical. Water generated during the esterification accumulates within the hydrophilic pores of the sulfonic acid resin, blocking the active acidic sites from lipophilic reactants[2]. Solution: Regenerate the catalyst by washing it with anhydrous methanol to displace the water, followed by vacuum drying at 80 °C for 4 hours.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow researchers to confirm success before proceeding to the next step.

Protocol A: High-Yield Chemical Synthesis via Heterogeneous Catalysis

Objective: Synthesize (-)-sec-butyl acetate from (R)-(-)-2-butanol with >95% yield and zero racemization.

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with cyclohexane, and a reflux condenser.

  • Reagent Loading: Add 100 mmol (7.41 g) of enantiopure (R)-(-)-2-butanol and 150 mmol (9.01 g) of glacial acetic acid.

  • Solvent & Catalyst: Add 50 mL of cyclohexane (entrainer) and 5% w/w (relative to alcohol, ~0.37 g) of dry Amberlyst-15 resin[3].

  • Reflux & Azeotropic Distillation: Heat the mixture to a gentle reflux (approx. 80–85 °C). Monitor the collection of water in the Dean-Stark trap.

    • Self-Validation Checkpoint 1: The theoretical volume of water collected should be exactly 1.8 mL (100 mmol). If water collection stops at 1.2 mL, the equilibrium has stalled—indicating either pore-blocking of the catalyst or insufficient reflux temperature. Do not stop the reaction until 1.8 mL is reached.

  • Workup: Cool to room temperature and filter off the Amberlyst-15 resin. Wash the organic filtrate with saturated aqueous NaHCO3​ (3 × 20 mL) to remove unreacted acetic acid.

    • Self-Validation Checkpoint 2: The cessation of CO2​ gas evolution during the NaHCO3​ wash confirms the complete neutralization of residual acetic acid.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield pure (-)-sec-butyl acetate.

Protocol B: Irreversible Enzymatic Kinetic Resolution

Objective: Resolve racemic (R,S)-2-butanol to yield enantiopure (-)-sec-butyl acetate.

  • Reaction Setup: Use a 50 mL sealed glass reactor placed in a thermostatic orbital shaker.

  • Substrate Preparation: Dissolve 1.5 M of racemic (R,S)-2-butanol in 20 mL of anhydrous n-hexane.

  • Acyl Donor Addition: Add 2.0 molar equivalents of vinyl acetate[4].

  • Biocatalyst Loading: Add 13.8 g per mole of substrate of Novozym 435 (immobilized CALB).

  • Incubation: Shake the mixture continuously at 200 rpm at a strictly controlled temperature of 40–60 °C for 180 minutes[4].

  • Workup & Separation: Filter the immobilized enzyme. The mixture now contains (-)-sec-butyl acetate and unreacted (S)-(+)-2-butanol. Separate these via fractional distillation or silica gel column chromatography.

    • Self-Validation Checkpoint: Analyze the crude mixture via chiral Gas Chromatography (GC). A successful resolution will show exactly a 1:1 molar ratio of (-)-sec-butyl acetate to (S)-2-butanol, confirming the theoretical max yield of 50% for the target ester.

Quantitative Performance Metrics

The following table summarizes the causal relationship between catalyst choice, acyl donor, and resulting yield/enantiomeric excess, providing a clear benchmark for your experimental results.

Synthesis RouteCatalystAcyl Donor / ReagentTemp (°C)Max Yield (%)Enantiomeric Excess (ee %)Key Limitation / Failure Mode
Chemical Esterification H2​SO4​ (Homogeneous)Acetic Acid100~65< 90Dehydration to 2-butene; Racemization
Chemical Esterification Amberlyst-15 (Solid)Acetic Acid80–90> 95> 99Requires active azeotropic water removal
Enzymatic Resolution Novozym 435Acetic Acid40–60~40~60Reversible reaction; Water-induced inhibition
Enzymatic Resolution Novozym 435Vinyl Acetate40–6050> 99Theoretical max yield is 50% for a racemate

References

  • CN102701969B - Etherified C4 superimposition esterification cogeneration method of isooctane and sec-butyl acetate Source: Google Patents URL
  • Influence of ion-exchange resin catalysts on side reactions of the synthesis of sec-butyl acetate Source: Semantic Scholar URL:[Link]

  • Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters Source: PubMed / NIH URL:[Link]

  • Esterification of Butanol and Acetic Acid Source: Scite.ai URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (-)-sec-Butyl Acetate

Welcome to the Technical Support Center for chiral ester purification. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, validated protocols, and mech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral ester purification. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, validated protocols, and mechanistic insights for the enantiomeric resolution and purification of (-)-sec-butyl acetate.

Core Principles & Mechanistic Overview

The purification of (-)-sec-butyl acetate presents two distinct physicochemical challenges:

  • Steric Hindrance in Chiral Resolution: Secondary alcohols and their ester derivatives are notoriously difficult to resolve using conventional lipases due to steric crowding at the chiral center.

  • Azeotropic Entanglement: Unreacted sec-butanol and the target product sec-butyl acetate form a binary azeotrope, rendering standard fractional distillation thermodynamically incapable of separating the mixture.

To overcome these barriers, our validated workflow couples biocatalytic kinetic resolution using specialized deep-sea esterases with Liquid-Liquid Extraction (LLE) using ionic liquids to break the azeotrope prior to final distillation.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee%) During Resolution

Symptom: The isolated (-)-sec-butyl acetate yields an ee% of <50% after standard lipase-mediated transesterification. Root Cause: Conventional lipases (e.g., CALB) lack the active-site flexibility required to differentiate the enantiomers of highly branched secondary alcohols. Intervention: Switch the biocatalyst to Esterase PHE21 . Isolated from deep-sea microorganisms, PHE21 possesses a unique active-site architecture that accommodates steric bulk. It catalyzes the asymmetric transesterification of racemic sec-butanol to yield the (R)-(-)-sec-butyl acetate enantiomer with significantly higher selectivity [1].

Issue 2: Poor Yield During Distillation (Product Co-elution)

Symptom: Distillation of the crude reaction mixture results in a distillate containing both sec-butanol and (-)-sec-butyl acetate. Root Cause: The system forms a minimum-boiling binary azeotrope. Heating the mixture forces both components into the vapor phase simultaneously regardless of column theoretical plates. Intervention: Implement a pre-distillation Liquid-Liquid Extraction (LLE) using the ionic liquid [BMIM][HSO4] (1-butyl-3-methylimidazolium hydrosulfate). The [HSO4​]− anion forms strong, preferential hydrogen bonds with the hydroxyl group of sec-butanol, selectively sequestering it into the heavy ionic liquid phase and breaking the azeotrope [2].

Validated Experimental Protocols

Protocol A: Biocatalytic Synthesis of (-)-sec-Butyl Acetate

Self-validating mechanism: By utilizing vinyl acetate as the acyl donor, the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This renders the transesterification strictly irreversible, naturally driving the reaction forward without equilibrium limits.

  • Preparation: Suspend 50 mg of lyophilized Esterase PHE21 in 10 mL of an organic solvent (e.g., n-hexane) to maintain enzyme conformation while limiting water activity (which would undesirably drive hydrolysis instead of transesterification).

  • Reaction: Add 100 mM of racemic sec-butanol and 300 mM of vinyl acetate.

  • Incubation: Shake the mixture at 200 rpm at 35 °C for 24–48 hours.

  • Termination: Filter the mixture through a 0.22 µm PTFE syringe filter to remove the immobilized enzyme.

Protocol B: Liquid-Liquid Extraction (Azeotrope Breaking)
  • Phase Mixing: Add the crude filtrate (containing (-)-sec-butyl acetate and unreacted (+)-sec-butanol) to a separatory funnel.

  • IL Addition: Add an equal volume of the ionic liquid[BMIM][HSO4].

  • Equilibration: Vigorously shake for 15 minutes at 303.15 K to ensure maximum mass transfer, then allow the mixture to settle for 60 minutes.

  • Separation: Drain the lower IL phase (containing the sec-butanol). The upper organic phase contains the highly enriched (-)-sec-butyl acetate [2].

  • Recovery: Subject the upper organic phase to standard fractional distillation (collecting the fraction at 111–112 °C) to isolate the pure (-)-sec-butyl acetate.

Protocol C: Chiral HPLC Validation
  • Column Setup: Install a polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H).

  • Mobile Phase: Prepare an isocratic mixture of Hexane:Isopropanol (99:1, v/v) [3].

  • Analysis: Set the flow rate to 0.5 mL/min. Inject 10 µL of the purified sample. Monitor via UV detection at 210 nm or using a Refractive Index (RI) detector to calculate the final ee%.

Quantitative Data: Ionic Liquid Extraction Efficiency

The selection of the ionic liquid is the most critical variable in breaking the azeotrope. The table below summarizes the distribution coefficients and selectivity for separating sec-butanol from sec-butyl acetate at 303.15 K [2].

Ionic Liquid (Extractant)CationAnionSelectivity for sec-ButanolH-Bonding Strength
[BMIM][HSO4] 1-butyl-3-methylimidazoliumHydrosulfateHighest (>15.0) Strong
[BMIM][H2PO4] 1-butyl-3-methylimidazoliumDihydrogen phosphateModerate (~8.5)Moderate
[PMIM][H2PO4] 1-propyl-3-methylimidazoliumDihydrogen phosphateLow (<5.0)Weak

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography instead of Ionic Liquid extraction? A: While possible for milligram-scale analytical work, silica gel is highly inefficient for scale-up due to the similar polarities of the ester and the alcohol. LLE with [BMIM][HSO4] is scalable, eco-friendly (ILs can be recycled), and allows for continuous counter-current extraction.

Q: Why did my transesterification reaction yield the (S)-enantiomer instead of the (-)-enantiomer? A: Enantioselectivity depends on the reaction direction. Esterase PHE21 generates (S)-sec-butyl acetate via hydrolysis of the racemic ester, but generates the (R)-(-)-enantiomer via asymmetric transesterification of the racemic alcohol[1]. Ensure you are running the transesterification protocol.

Process Visualization

G A Racemic sec-Butanol & Acyl Donor B Enzymatic Transesterification (Esterase PHE21) A->B C Crude Mixture: (-)-sec-Butyl Acetate + sec-Butanol B->C D Liquid-Liquid Extraction (IL: [BMIM][HSO4]) C->D Breaks Azeotrope E Fractional Distillation (111-112 °C) D->E Organic Phase F Purified (-)-sec-Butyl Acetate E->F G Chiral HPLC Validation (Polysaccharide CSP) F->G

Workflow for the biocatalytic resolution and purification of (-)-sec-butyl acetate.

References

  • Title: Utilization of deep-sea microbial esterase PHE21 to generate chiral sec-butyl acetate through kinetic resolutions Source: Chirality (PubMed/NIH) URL: [Link]

  • Title: Experimental Investigation and Mechanism Analysis for the Separation of sec-Butanol and sec-Butyl Acetate System via Liquid–Liquid Extraction with Ionic Liquids Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting sec-Butyl Acetate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals optimizing the synthesis of sec-butyl acetate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals optimizing the synthesis of sec-butyl acetate. Because sec-butanol is a secondary alcohol, its esterification with acetic acid is highly susceptible to competing side reactions. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to maximize yield and purity.

Mechanistic Overview: The Causality of Side Reactions

In acid-catalyzed esterification, the secondary carbocation intermediate formed from sec-butanol is relatively stable. This stability makes unimolecular dehydration (E1 mechanism) highly competitive with the desired nucleophilic attack by acetic acid. Consequently, three primary side reactions plague this synthesis:

  • Intramolecular Dehydration : Yields butene isomers (1-butene, cis/trans-2-butene).

  • Intermolecular Dehydration (Etherification) : Yields di-sec-butyl ether[1].

  • Oligomerization : Butenes generated in the reactor can undergo exothermic dimerization to form C8 olefins[2].

G Reactants sec-Butanol + Acetic Acid MainProduct sec-Butyl Acetate + H2O (Target Product) Reactants->MainProduct Acid Catalysis (Esterification) Butenes Butene Isomers (1-Butene, 2-Butene) Reactants->Butenes Intramolecular Dehydration (High Temp) Ether Di-sec-butyl Ether + H2O (Etherification Byproduct) Reactants->Ether Intermolecular Dehydration (Pore-restricted) Oligomers C8 Olefins / Dimers (Oligomerization Byproduct) Butenes->Oligomers Acid-catalyzed Dimerization (Exothermic)

Reaction pathways in sec-butyl acetate synthesis highlighting main and side reaction mechanisms.

Troubleshooting FAQs

Q1: Why is my reaction yielding high levels of butene isomers?

Cause: Secondary alcohols are prone to acid-catalyzed dehydration at elevated temperatures. If your reactor temperature exceeds 120°C or if you are using a highly concentrated homogeneous mineral acid (like H₂SO₄), the E1 elimination pathway outcompetes esterification. Solution: Transition to a heterogeneous solid acid catalyst and strictly control the reaction temperature between 100°C and 120°C[3]. Implementing a reactive distillation setup allows you to continuously remove the sec-butyl acetate/water azeotrope at lower reboiler temperatures, minimizing thermal stress on the sec-butanol.

Q2: I am detecting di-sec-butyl ether in my GC analysis. How can I suppress this?

Cause: Di-sec-butyl ether forms via the intermolecular dehydration of two sec-butanol molecules[1]. Mechanistic studies reveal that while the main esterification reaction occurs primarily on the external surface of catalyst particles, etherification and other side reactions occur predominantly within the internal microscopic pores of the catalyst matrix[3]. Solution: Switch from a fully sulfonated gel-phase resin (e.g., Amberlyst 48 or Purolite CT 269) to a surface-sulfonated ion-exchange resin (e.g., Amberlyst 46)[3]. By restricting the active acid sites to the external surface, pore-restricted side reactions like etherification are rendered almost negligible.

Q3: What causes the formation of C8 olefins (dimers) and how do I prevent it?

Cause: Whether you are synthesizing sec-butyl acetate via the esterification of sec-butanol or the direct addition of acetic acid to butenes, the presence of C4 olefins in an acidic environment leads to autohemagglutination (dimerization and trimerization)[2]. This forms C8 alkenes and releases a massive amount of heat, which can trigger a runaway vicious cycle of further oligomerization[2]. Solution: Maintain strict temperature control to prevent the exothermic spike. Additionally, ensure acetic acid is present in a slight molar excess; acetic acid acts as a solvent that increases the mutual solubility of the reactants and suppresses the side reaction of superimposed C8 alkene generation[2].

Quantitative Catalyst Comparison

The architecture of your solid acid catalyst dictates the side-product profile. The table below summarizes the impact of sulfonation distribution on reaction selectivity based on fixed-bed flow reactor data between 100°C and 120°C[3].

Catalyst TypeSulfonation ProfileEsterification ActivityEther FormationButene Formation
Amberlyst 46 Surface-sulfonatedHighNegligible Very Low
Amberlyst 48 Bi-sulfonated (Gel phase)HighSignificantHigh
Purolite CT 269 Mono-sulfonated (Gel phase)HighSignificantHigh
Mineral Acids (H₂SO₄) HomogeneousVery HighHighVery High

Experimental Protocol: Optimized Synthesis via Reactive Distillation

To create a self-validating system that inherently suppresses side reactions, use the following continuous reactive distillation protocol. This method leverages Le Chatelier's principle to drive conversion while minimizing the residence time of sensitive intermediates.

Step 1: Catalyst Preparation

  • Select a surface-sulfonated ion-exchange resin (e.g., Amberlyst 46) to minimize pore-diffusion side reactions[3].

  • Wash the resin with anhydrous acetic acid to displace any aqueous preservatives and dry under vacuum at 80°C for 4 hours.

Step 2: Reactor Setup

  • Pack the activated catalyst into the reactive zone (middle section) of a continuous reactive distillation column.

  • Equip the column with a reboiler at the bottom and a decanter at the top for phase separation.

Step 3: Reactant Feeding

  • Feed sec-butanol into the lower end of the reactive zone.

  • Feed acetic acid into the upper end of the reactive zone. Maintain a molar ratio of sec-butanol to acetic acid of 1:1.1. The slight excess of acetic acid suppresses butene dimerization[2].

Step 4: Temperature and Reaction Control

  • Maintain the reboiler temperature strictly between 100°C and 115°C. Temperatures above 120°C exponentially increase the rate of sec-butanol dehydration[3].

  • Adjust the reflux ratio to ensure the sec-butyl acetate/water azeotrope is continuously removed overhead.

Step 5: Product Isolation and Purification

  • Condense the overhead distillate and route it to the decanter.

  • Separate the upper organic phase (crude sec-butyl acetate containing trace unreacted sec-butanol and butenes) from the lower aqueous phase.

  • Route the organic phase to a finishing distillation column to strip out light boilers (C4 olefins) and heavy boilers (trace di-sec-butyl ether and C8 dimers)[4],[1].

References

  • Blagov, S., Parada, S., Bailer, O., et al. "Influence of ion-exchange resin catalysts on side reactions of the esterification of n-Butanol with acetic acid." Chemical Engineering Science, 2006. URL:[Link]

  • Li Baichun, et al. "Method for synthesizing sec-butyl acetate from butene and acetic acid." Google Patents (CN103342641B), 2014.
  • "Process for the purifying distillation of crude sec-butyl alcohol." Google Patents (US4902385A), 1990.

Sources

Optimization

Technical Support Center: Optimizing Temperature for sec-Butyl Acetate Esterification

Welcome to the Technical Support Center for optimizing the esterification of sec-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the esterification of sec-butyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this common yet nuanced reaction. Here, we move beyond simple protocols to explain the underlying principles that govern experimental outcomes, ensuring you can not only follow a method but also adapt it to your specific needs.

Troubleshooting Guide: Diagnosing and Resolving Common Esterification Issues

This section addresses specific problems you might encounter during the synthesis of sec-butyl acetate. Each issue is presented in a question-and-answer format, providing a clear path from problem to resolution.

Q1: My reaction has stalled, and the conversion to sec-butyl acetate is lower than expected. What are the likely causes and how can I fix this?

Possible Causes & Solutions:

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction.[1][2] As the reaction proceeds, the accumulation of water, a product, can shift the equilibrium back towards the reactants (sec-butanol and acetic acid), thus limiting the final yield.[2][3]

    • Solution: Implement a method for water removal. A Dean-Stark apparatus is a standard and effective tool for azeotropically removing water from the reaction mixture, driving the equilibrium towards the product side.[3]

  • Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like an ion-exchange resin) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

    • Solution:

      • Verify Catalyst Loading: Ensure the correct amount of catalyst is used. For solid catalysts, consult the manufacturer's recommendations. For liquid acids, a catalytic amount is typically sufficient.

      • Check Catalyst Quality: If using an older or previously used catalyst, its activity may be diminished. Use fresh or properly stored catalyst.

  • Suboptimal Temperature: While higher temperatures generally increase reaction rates, an excessively high temperature can lead to side reactions, and for this exothermic reaction, it can unfavorably shift the equilibrium.[4]

    • Solution: Carefully control the reaction temperature. The optimal range for sec-butyl acetate esterification is typically between 70-90°C, depending on the catalyst and reaction setup.[5][6]

Q2: I'm observing the formation of significant byproducts. What are they, and how can I minimize them?

Common Byproducts & Mitigation Strategies:

  • Dehydration of sec-Butanol: At elevated temperatures and in the presence of a strong acid catalyst, sec-butanol can undergo dehydration to form butene isomers.

    • Solution: Maintain the reaction temperature within the optimal range. Avoid excessively high temperatures that favor elimination reactions.[7]

  • Ether Formation: Self-condensation of sec-butanol can occur to form di-sec-butyl ether, particularly at higher alcohol concentrations and temperatures.[7][8]

    • Solution:

      • Control Reactant Stoichiometry: Using a slight excess of acetic acid can help to minimize the self-condensation of the alcohol. However, an optimal molar ratio of acetic acid to n-butene has been reported as 2.5:1 in some continuous processes.[9]

      • Optimize Temperature: As with dehydration, controlling the temperature is key to minimizing ether formation.

Q3: The workup of my reaction is proving difficult, and I suspect I'm losing product due to hydrolysis. How can I improve my purification process?

Challenges & Best Practices:

  • Ester Hydrolysis: The presence of water and either acid or base during the workup can catalyze the hydrolysis of your sec-butyl acetate back to sec-butanol and acetic acid, significantly reducing your isolated yield.[10]

    • Solution:

      • Use Cold Aqueous Washes: Perform all aqueous washes (e.g., with saturated sodium bicarbonate solution to neutralize the acid catalyst) with ice-cold solutions to minimize the rate of hydrolysis.[10]

      • Work Efficiently: Minimize the contact time between the organic layer containing your ester and the aqueous wash solutions. Do not let the layers sit for extended periods.[10]

      • Thorough Drying: After the final wash, ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more fundamental questions about the optimization of sec-butyl acetate esterification.

Q1: What is the optimal temperature range for sec-butyl acetate esterification and why?

The optimal temperature for sec-butyl acetate esterification is a balance between reaction kinetics and chemical equilibrium.

  • Kinetics: As with most chemical reactions, increasing the temperature increases the reaction rate.

  • Equilibrium: The esterification of acetic acid and sec-butanol is an exothermic reaction.[4] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the reactants, thereby decreasing the maximum possible conversion.

For these reasons, a common temperature range for this reaction is 70-90°C .[5][6] In some industrial processes utilizing reactive distillation, temperatures can range from 50°C to 150°C within different zones of the column.[11]

Q2: How does the choice of catalyst affect the optimal temperature?

The type of catalyst used can influence the optimal reaction temperature.

  • Homogeneous Catalysts (e.g., Sulfuric Acid): These are highly active and can often facilitate the reaction at the lower end of the optimal temperature range. However, they can be corrosive and difficult to remove from the product.[12][13]

  • Heterogeneous Catalysts (e.g., Ion-Exchange Resins like Amberlyst-15): These solid acid catalysts are less corrosive and easily separated from the reaction mixture.[6][14] They may require slightly higher temperatures to achieve comparable reaction rates to homogeneous catalysts. The thermal stability of the resin is also a consideration; for instance, Amberlyst-15 has a temperature stability of up to 120°C (393 K).[15][16]

Q3: What is the role of reactant molar ratio in optimizing the reaction?

The molar ratio of acetic acid to sec-butanol is a critical parameter for maximizing the yield of sec-butyl acetate. Since esterification is a reversible reaction, using an excess of one reactant can shift the equilibrium towards the products. Typically, using an excess of the less expensive reactant is economically favorable. In the case of sec-butyl acetate synthesis, using a molar ratio of acetic acid to n-butene (a precursor to sec-butanol) of 2.5:1 has been shown to be effective in certain setups.[9]

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the esterification of sec-butyl acetate using a solid acid catalyst.

Materials:

  • sec-Butanol

  • Glacial Acetic Acid

  • Solid Acid Catalyst (e.g., Amberlyst-15)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Organic Solvent for Extraction (e.g., Diethyl Ether or Dichloromethane)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller and thermocouple

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Apparatus for solvent removal (e.g., rotary evaporator)

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add sec-butanol and glacial acetic acid in the desired molar ratio (e.g., 1:1.2).

  • Catalyst Addition: Add the solid acid catalyst (e.g., 5% by weight of the limiting reactant).

  • Reaction: Attach a reflux condenser and heat the mixture to the first target temperature (e.g., 70°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC to determine the conversion to sec-butyl acetate.

  • Equilibrium: Continue the reaction until the conversion no longer increases, indicating that equilibrium has been reached.

  • Repeat at Different Temperatures: Repeat steps 1-5 for a range of temperatures (e.g., 75°C, 80°C, 85°C, and 90°C).

  • Workup (for each completed reaction): a. Cool the reaction mixture to room temperature. b. Filter to remove the solid catalyst. c. Transfer the filtrate to a separatory funnel and dilute with an organic solvent. d. Wash the organic layer with cold, saturated sodium bicarbonate solution until CO₂ evolution ceases.[10] e. Wash with cold brine.[10] f. Dry the organic layer over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the final product from each temperature trial by GC to determine the final conversion and purity.

Data Presentation

Table 1: Effect of Temperature on Reaction Rate and Equilibrium Conversion

Temperature (°C)Time to Reach Equilibrium (min)Equilibrium Conversion (%)Purity of sec-Butyl Acetate (%)
70Data from experimentData from experimentData from experiment
75Data from experimentData from experimentData from experiment
80Data from experimentData from experimentData from experiment
85Data from experimentData from experimentData from experiment
90Data from experimentData from experimentData from experiment

Visualizations

Experimental Workflow for Temperature Optimization

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis cluster_loop Iterate for Different Temperatures A Combine Reactants: sec-Butanol & Acetic Acid B Add Solid Acid Catalyst A->B C Heat to Target Temperature (e.g., 70°C) with Stirring B->C D Monitor by GC Aliquots Until Equilibrium C->D E Cool and Filter Catalyst D->E F Aqueous Washes (NaHCO3, Brine) E->F G Dry Organic Layer F->G H Remove Solvent G->H I Analyze Final Product by GC (Conversion & Purity) H->I J Repeat for 75°C, 80°C, 85°C, 90°C I->J

Caption: Workflow for optimizing the reaction temperature.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of sec-Butyl Acetate Equilibrium Equilibrium Limitation? Start->Equilibrium Catalyst Catalyst Inactive? Start->Catalyst Temp Suboptimal Temperature? Start->Temp Hydrolysis Workup Hydrolysis? Start->Hydrolysis RemoveH2O Use Dean-Stark Trap or other water removal method Equilibrium->RemoveH2O NewCatalyst Use Fresh/Active Catalyst & Verify Loading Catalyst->NewCatalyst OptimizeTemp Adjust Temperature to Optimal Range (70-90°C) Temp->OptimizeTemp ColdWorkup Use Cold Aqueous Washes & Work Efficiently Hydrolysis->ColdWorkup

Caption: Decision tree for troubleshooting low product yield.

References

  • Kinetics of synthesis of sec-butyl acetate by C4 and acetic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Sec-Butyl Acetate Production Technology from Butylene and Acetic Acid. (2021, March 25). Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Retrieved from [Link]

  • Mechanism of esterification of acetic acid with sec-butanol - ResearchGate. (n.d.). Retrieved from [Link]

  • Design of Model Predictive Control for Butyl Acetate Production in Reactive Distillation. (n.d.). Aidic. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Retrieved from [Link]

  • Simulation of the Butyl Acetate Synthesis via Catalytic Distillation. (n.d.). Chemical Papers. Retrieved from [Link]

  • Jaber, S., & Nedkova-Shtipska, M. (2023). STUDY OF MODEL REACTION OF SYNTHESIS OF n-BUTYL ACETATE USING IR SPECTROSCOPY IN SOLUTION. Journal of Chemical Technology and Metallurgy, 58(1), 135-140. Retrieved from [Link]

  • Orjuela Londono, A., et al. (2012). A study of butyl acetate synthesis: 2- Analysing chemical equilibrium conditions. Ingeniería e Investigación, 32(3), 13-21. Retrieved from [Link]

  • Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. (2022, September 7). MDPI. Retrieved from [Link]

  • CN102911043A - Method for preparing sec-butyl acetate by using acetic acid and butane. (n.d.). Google Patents.
  • Reaction Kinetics of the Homogeneously Catalyzed Esterification of 1-Butanol with Acetic Acid in a Wide Range of Initial Compositions. (2006, February 16). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Esterification of Butanol and Acetic Acid. (n.d.). Scite. Retrieved from [Link]

  • A study of butyl acetate synthesis: 2- Analysing chemical equilibrium conditions. (2012). ResearchGate. Retrieved from [Link]

  • Effect of Temperature on Synthesis of Butyl Acetate. (n.d.). ResearchGate. Retrieved from [Link]

  • Production of Butyl Acetate by Catalytic Distillation: Process Design Studies. (n.d.). Retrieved from [Link]

  • Reaction Kinetics of Acetic Acid and n-Butanol Esterification Catalyzed by Dowex 50 Catalyst. (n.d.). SciSpace. Retrieved from [Link]

  • CN103342641B - Method for synthesizing sec-butyl acetate from butene and acetic acid. (n.d.). Google Patents.
  • Thermodynamic and economic evaluation of the butyl acetate production process via reactive distillation. (2022, December 6). Dialnet. Retrieved from [Link]

  • Studies in Continuous Reactive Distillation: Esterification Reaction for the synthesis of Butyl acetate. (n.d.). Academia.edu. Retrieved from [Link]

  • Kinetic Study of Esterification of Acetic Acid with n- butanol and isobutanol Catalyzed by Ion Exchange Resin. (2011, March 19). Semantic Scholar. Retrieved from [Link]

  • Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. (n.d.). Retrieved from [Link]

  • Kinetics for the Esterification Reaction of n-Butanol with Acetic Acid Catalyzed by Noncorrosive Brønsted. (2011, January 11). Retrieved from [Link]

  • Side Reactions in Heterogeneous Catalysed Reactive Distillation using the Example of the Production of Butyl Acetate. (2026, March 5). Engineering Archive. Retrieved from [Link]

  • A study of butyl acetate synthesis: 4- reaction kinetics. (n.d.). SciELO. Retrieved from [Link]

  • butyl acetate production, butanol esterification with acetic acid. (n.d.). ecoQuery. Retrieved from [Link]

  • Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Esterification of Acetic Acid with Butanol: Operation in a Packed Bed Reactive Distillation Column. (n.d.). Retrieved from [Link]

  • Esterification not Working (Separation). (2024, February 15). Reddit. Retrieved from [Link]

  • Synthesis of n-Butyl Acetate via Esterification. (n.d.). Scribd. Retrieved from [Link]

  • Equilibrium constant for esterification process. (2019, March 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Side Reactions in Heterogeneous Catalysed Reactive Distillation using the Example of the Production of Butyl Acetate. (2026, March 5). ResearchGate. Retrieved from [Link]

  • Studies in Continuous Reactive Distillation: Esterification Reaction for the synthesis of Butyl acetate. (n.d.). IRJET. Retrieved from [Link]

  • Production of Butyl Acetate by Catalytic Distillation. Theoretical and Experimental Studies. (2005, March 26). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Enantioselectivity in (-)-sec-Butyl Acetate Reactions

Welcome to the technical support center for asymmetric reactions involving sec-Butyl Acetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for asymmetric reactions involving sec-Butyl Acetate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high enantioselectivity in their synthetic routes. Whether you are performing a kinetic resolution to produce enantiopure (-)-sec-Butyl Acetate or using it as a chiral building block, this resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to enhance your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that often arise during the synthesis and use of enantiopure sec-butyl acetate.

Q1: I'm performing a lipase-catalyzed kinetic resolution of racemic sec-butanol, but the enantiomeric excess (ee) of my (-)-sec-butyl acetate is consistently low. What are the most likely causes?

A: Low enantiomeric excess in enzymatic kinetic resolutions is a frequent challenge and typically points to suboptimal reaction conditions that fail to maximize the enzyme's inherent selectivity. The primary factors to investigate are:

  • Reaction Temperature: Temperature has a significant impact on the transition state energies for the acylation of the two alcohol enantiomers.[1] Higher temperatures can increase reaction rates but often decrease enantioselectivity by providing enough energy to overcome the selective barrier.

  • Solvent Choice: The reaction medium is critical. Solvents can influence the enzyme's conformation and activity.[2][3] A solvent that is too polar may strip essential water from the enzyme, inactivating it, while the hydrophobicity of the solvent can modulate enantioselectivity.[2]

  • Acyl Donor: The choice of the acylating agent (e.g., vinyl acetate, acetic anhydride) can significantly influence both the reaction rate and the enantioselectivity.[2][4]

  • Water Content: Lipases require a minimal amount of water to maintain their catalytically active conformation. However, excessive water can lead to unwanted hydrolysis of the product ester, reducing yield and potentially affecting ee.[5]

Q2: My reaction has produced (-)-sec-butyl acetate with high ee, but my yield is well below 50%. Is this an experimental failure?

A: Not necessarily. This is a classic characteristic of kinetic resolution. By definition, the process separates two enantiomers based on their different reaction rates with a chiral catalyst.[1] In an ideal kinetic resolution, only one enantiomer reacts, leaving the other untouched. Therefore, the maximum theoretical yield for a single enantiomer (the product, in this case, the acetate) is exactly 50%.[1][6] To achieve a very high ee of the product, the reaction is often stopped before 50% conversion. Conversely, to get a high ee of the unreacted starting material (the slower-reacting alcohol enantiomer), the reaction must proceed beyond 50% conversion, which naturally reduces the yield of the desired acetate product.[1]

Q3: What are the most critical initial parameters to screen when optimizing a new kinetic resolution reaction for sec-butanol?

A: For a new system, a multiparameter screen is most efficient. The highest impact variables to screen first are:

  • Enzyme/Catalyst Selection: Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB/Novozym 435), Pseudomonas cepacia Lipase (PCL)) or non-enzymatic catalysts.[3][7] Different enzymes have different substrate preferences and selectivities.

  • Solvent Environment: Test a range of solvents with varying polarities and coordinating abilities, such as THF, Toluene, Hexane, and tert-butyl methyl ether (MTBE).[1][2]

  • Temperature: Screen a range of temperatures, for example, room temperature, 40°C, and 0°C, to find the optimal balance between reaction rate and enantioselectivity.[1]

Q4: Can the choice of acyl donor significantly impact the enantioselectivity of a lipase-catalyzed reaction?

A: Absolutely. This strategy is sometimes referred to as "substrate matching".[4] The structure of the acyl donor can influence how the substrate fits into the enzyme's active site. While simple donors like vinyl acetate are common due to the irreversible nature of the reaction (enol tautomerization), more complex or structurally similar acyl donors can sometimes dramatically enhance enantioselectivity.[4] It is often worthwhile to screen a few different acyl donors, such as various enol acetates or anhydrides, during the optimization phase.[4][8]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Lipase-Catalyzed Kinetic Resolution of sec-Butanol

Issue: You are observing poor enantioselectivity (low ee%) and/or low conversion in the acylation of racemic sec-butanol using a lipase catalyst.

G start Problem: Poor Enantioselectivity in Lipase-Catalyzed Resolution temp Step 1: Temperature Optimization Screen -20°C, 0°C, RT, 40°C start->temp solvent Step 2: Solvent Screening Test Hexane, Toluene, THF, MTBE temp->solvent Is ee still low? acyl Step 3: Acyl Donor Variation Compare Vinyl Acetate, Isopropenyl Acetate, Acetic Anhydride solvent->acyl Is ee still low? enzyme Step 4: Enzyme Evaluation Test different Lipases (CALB, PCL, etc.) Consider Immobilization acyl->enzyme Is ee still low? analysis Analyze ee% and Conversion by Chiral GC/HPLC enzyme->analysis success Success: High ee% Achieved analysis->success Optimal conditions found fail Consult Advanced Methods: - Protein Engineering - Non-enzymatic Catalysis analysis->fail Improvement insufficient

Causality and Troubleshooting Steps:

  • Suboptimal Temperature: As a rule, lower reaction temperatures often lead to higher enantioselectivity.[1] This is because the difference in the activation free energy (ΔΔG‡) between the two enantiomeric pathways becomes more significant relative to the available thermal energy (kT).

    • Action: Perform the reaction at a range of temperatures (e.g., 0°C, room temperature, and 40°C). Monitor both the reaction rate and the ee. Be prepared for longer reaction times at lower temperatures.

  • Inappropriate Solvent: The solvent interacts with the enzyme and substrates, affecting catalytic activity and selectivity.[3] A common choice for lipase reactions is a non-polar organic solvent like hexane or toluene.

    • Action: Screen a panel of anhydrous organic solvents. Good candidates include n-hexane, toluene, tert-butyl methyl ether (MTBE), and tetrahydrofuran (THF).[1][2] Ensure the solvents are of high purity and are anhydrous, as excess water can promote unwanted side reactions.

  • Mismatched Acyl Donor: The enzyme's active site must accommodate both the alcohol and the acyl donor. A bulky or electronically mismatched acyl donor can hinder the optimal binding of the preferred alcohol enantiomer, reducing selectivity. Vinyl acetate is often a good starting point as it shifts the equilibrium toward the products.[6][7]

    • Action: If vinyl acetate gives poor results, test alternative acyl donors like isopropenyl acetate or acetic anhydride.

  • Enzyme Activity or Form: The source and form of the lipase are crucial. Immobilized enzymes, such as Novozym 435 (immobilized CALB), often exhibit higher stability and enantioselectivity compared to their free powder forms.[2] Immobilization can prevent enzyme aggregation and may induce a more favorable conformation.

    • Action: If using a free lipase powder, switch to a commercially available immobilized version. If one is not available, consider immobilizing the lipase on a resin. Ensure the enzyme is not denatured or expired.

ParameterEffect on Enantioselectivity (ee)Effect on Reaction RateRationale
Temperature Generally decreases as temperature increases[1]Increases with temperatureHigher thermal energy can overcome the selective activation barrier.
Solvent Polarity Highly dependent on enzyme/substrateVariesAffects enzyme conformation and substrate solubility.[2][3]
Acyl Donor Can be significantly enhanced by "matching"[4]VariesSteric and electronic fit within the enzyme's active site is critical.
Water Content Can decrease if too high (hydrolysis)Can increase from very low levelsLipases need a thin layer of water for activity, but excess water leads to side reactions.[5]

Table 1. Impact of Key Parameters on Lipase-Catalyzed Kinetic Resolution.

Protocol 1: Screening Conditions for Lipase-Catalyzed Kinetic Resolution of sec-Butanol

This protocol outlines a parallel screening approach to efficiently identify optimal conditions.

Materials:

  • Racemic sec-butanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous solvents (e.g., n-Hexane, Toluene, MTBE)

  • Reaction vials with magnetic stir bars

  • Thermostated shaker or reaction block

Procedure:

  • Setup: In a series of labeled vials, add 20-40 mg/mL of immobilized lipase.[3]

  • Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent to be tested.

  • Equilibration: Place the vials in a shaker set to the desired temperature (e.g., 30°C) and allow them to equilibrate for 15 minutes with gentle stirring.

  • Substrate Addition: Add racemic sec-butanol to each vial to a final concentration of 100 mmol/L.[3]

  • Initiate Reaction: Add the acyl donor (e.g., vinyl acetate) to each vial. A molar excess is typically used (e.g., 3-5 equivalents relative to the alcohol).

  • Monitoring: Take small aliquots from each reaction at regular time intervals (e.g., 2, 4, 8, 24 hours). Quench the reaction in the aliquot by filtering out the enzyme.

  • Analysis: Analyze the aliquots by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion percentage and the enantiomeric excess of the (-)-sec-butyl acetate product and the remaining sec-butanol.

  • Interpretation: Compare the results across the different conditions to identify the solvent and temperature that provide the best balance of conversion and enantioselectivity. The enantiomeric ratio (E) can be calculated to quantify the enzyme's selectivity.

Guide 2: Troubleshooting Non-Enzymatic Asymmetric Acylation

Issue: Poor enantioselectivity using a chiral catalyst (e.g., a planar-chiral DMAP analogue) for the kinetic resolution of sec-butanol.[8]

G title Principle of Kinetic Resolution sub {Racemic sec-Butanol | {(S)-enantiomer | (R)-enantiomer}} reagents + Chiral Catalyst + Acyl Donor (Ac₂O) fast {(R)-sec-Butyl Acetate | (Fast Reaction)} sub:s->fast:n k_fast slow {(S)-sec-Butanol | (Slow/Unreacted)} sub:s->slow:n k_slow (k_fast >> k_slow) products Products

Causality and Troubleshooting Steps:

  • Non-Catalytic Background Reaction: A significant uncatalyzed reaction between the acylating agent (e.g., acetic anhydride) and the alcohol will produce a racemic product, which erodes the overall ee.[1]

    • Action: Lower the reaction temperature significantly (e.g., to -40°C or -78°C).[1] This will slow down the non-catalytic pathway more than the catalyzed one. Additionally, ensure slow addition of the reagents.

  • Catalyst Mismatch or Deactivation: The chosen chiral catalyst may not be optimal for sec-butanol due to steric or electronic factors.[1][8] Furthermore, some catalysts can be deactivated by reagents or byproducts. For instance, some ruthenium-based racemization catalysts used in dynamic kinetic resolutions are deactivated by acetic anhydride.[9]

    • Action: Screen different chiral ligands or catalyst families if possible. If deactivation is suspected, investigate the compatibility of all reaction components in separate control experiments.

  • Incorrect Catalyst Loading: The concentration of the catalyst can be critical. Too little may result in a slow reaction dominated by the background pathway, while too much may not be cost-effective or could introduce impurities.

    • Action: Titrate the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal level that maximizes the catalyzed reaction rate relative to the background reaction.

References

  • Contesini, F. J., et al. (2017). Stereoselective Promiscuous Reactions Catalyzed by Lipases. Molecules, 22(9), 1495. Available from: [Link]

  • Ruble, J. C., & Fu, G. C. (1997). Effective Kinetic Resolution of Secondary Alcohols with a Planar-Chiral Analogue of 4-(Dimethylamino)pyridine. Use of the Fe(C5Ph5) Group in Asymmetric Catalysis. Journal of the American Chemical Society, 119(52), 14902-14903. Available from: [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available from: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Acetals. (2021). Chinese Journal of Organic Chemistry. Available from: [Link]

  • Zhao, Y., et al. (2019). Access to enantioenriched compounds bearing challenging tetrasubstituted stereocenters via kinetic resolution of auxiliary adjacent alcohols. Nature Communications, 10(1), 3865. Available from: [Link]

  • Hirose, Y., Kariya, K., & Nakanishi, K. (2002). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. Biocatalysis and Biotransformation, 20(4), 281-300. Available from: [Link]

  • Lungu, C. N., et al. (2012). Nonenzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14214-14222. Available from: [Link]

  • Lipase-catalysed kinetic resolution of secondary alcohols with improved enantioselectivity in propylene carbonate. (2011). Applied Catalysis A: General, 403(1-2), 1-5. Available from: [Link]

  • sec-Butyl acetate. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). University of Groningen. Available from: [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. (2023). Labinsights. Available from: [Link]

  • Lee, D., & Kim, M.-J. (2000). Enhancing the Enantioselectivity of Lipase in Transesterification by Substrate Matching: An Enzyme Memory Based Approach. Organic Letters, 2(15), 2325-2327. Available from: [Link]

  • Li, Y., et al. (2021). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Advances in Enzyme Research, 9, 1-13. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of (-)-sec-Butyl Acetate

Welcome to our dedicated technical support guide for resolving peak tailing issues in the gas chromatography (GC) analysis of (-)-sec-Butyl acetate. This resource is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues in the gas chromatography (GC) analysis of (-)-sec-Butyl acetate. This resource is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions based on extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my (-)-sec-Butyl acetate analysis?

A1: Peak tailing is the asymmetry of a chromatographic peak, where the back end of the peak is drawn out.[1] For quantitative analysis of (-)-sec-Butyl acetate, this is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the reliability of your results.[2]

Q2: I've just installed a new column and I'm already seeing tailing for (-)-sec-Butyl acetate. What's the most likely cause?

A2: With a new column, the most probable culprits are not related to the column itself but rather the setup. Improper column installation, such as incorrect insertion depth in the inlet or a poor column cut, can create dead volumes or expose active sites, leading to peak tailing.[3][4] Additionally, ensure your inlet liner is new, deactivated, and properly installed.

Q3: Can the sample solvent itself cause peak tailing?

A3: Yes, a mismatch between the polarity of your sample solvent and the stationary phase can cause peak distortion.[5] If the solvent is not compatible with the stationary phase, it can lead to poor sample focusing on the column head, resulting in tailing or split peaks. This is particularly critical in splitless injection mode.[4]

Q4: Why does peak tailing seem to get worse over a sequence of injections?

A4: Worsening peak tailing with subsequent injections strongly suggests the accumulation of contaminants in the inlet or at the head of the column.[1][6] Non-volatile residues from your sample matrix can build up, creating active sites that interact with polar analytes like (-)-sec-Butyl acetate.

In-Depth Troubleshooting Guide

Peak tailing in the GC analysis of (-)-sec-Butyl acetate, an ester with moderate polarity, often points to secondary interactions with active sites within the GC system. These active sites are typically free silanol groups (-SiOH) on glass surfaces or metal oxides in the flow path.[7] The following guide provides a systematic approach to identifying and eliminating the root cause of this issue.

Diagram: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting peak tailing.

The Injection System: The First Line of Defense

The vast majority of peak tailing issues originate in the injection port.[8] This is the first point of contact for your sample and is prone to contamination and activity.

Issue: Active Sites in the Inlet Liner

  • Causality: Standard glass liners contain silanol groups that can interact with polar analytes like (-)-sec-Butyl acetate. Over time, even deactivated liners can become active due to hydrolysis or the accumulation of non-volatile sample residue.[6] Septum particles can also accumulate in the liner, creating active sites.[8]

  • Diagnosis: If you observe that peak tailing worsens with each injection, liner contamination is a likely cause.[9]

  • Resolution:

    • Protocol 1: Inlet Liner and Septum Replacement:

      • Cool the GC inlet to below 50°C.

      • Turn off the carrier gas flow to the inlet.

      • Remove the septum nut, old septum, and the inlet liner.

      • Install a new, high-quality deactivated (silanized) liner. For trace analysis, a liner with a smaller internal diameter (<2 mm) can improve peak shape by increasing the linear velocity of the carrier gas.

      • Replace the septum with a fresh one. Consider using pre-drilled septa to minimize coring.

      • Reassemble the inlet, restore carrier gas flow, and perform a leak check.

Issue: Incorrect Column Installation

  • Causality: An improperly cut column can expose active silanol groups at the column entrance.[10] If the column is installed too high or too low in the inlet, it can create dead volumes where the sample can be delayed, leading to peak broadening and tailing.[3][4]

  • Diagnosis: If all peaks in your chromatogram, including the solvent peak, are tailing, a physical issue like poor column installation is probable.[4]

  • Resolution:

    • Ensure the column is cut cleanly and squarely using a ceramic scoring wafer or a specialized tool. Inspect the cut with a magnifying glass.[11]

    • Re-install the column into the inlet, ensuring the correct insertion depth as specified by your instrument manufacturer.[5]

The GC Column: When the Stationary Phase is the Problem

If you've addressed the inlet system and peak tailing persists, the issue may lie with the column itself.

Issue: Column Contamination

  • Causality: Non-volatile matrix components can accumulate at the head of the column, creating active sites and leading to peak tailing.[6] This is especially common when analyzing complex samples.

  • Diagnosis: This issue often manifests as a gradual decline in peak shape and response over time.

  • Resolution:

    • Protocol 2: Trimming the Column Inlet:

      • Cool the oven and inlet and turn off the carrier gas.

      • Disconnect the column from the inlet.

      • Carefully trim 10-20 cm from the inlet end of the column.[1][9] For routine maintenance, trimming a consistent length (e.g., one coil) can help maintain reproducible retention times.[8]

      • Re-install the column as previously described.

Issue: Column Degradation

  • Causality: Exposure to oxygen at high temperatures can damage the stationary phase, a process known as "column bleed," which can create active sites.[10]

  • Diagnosis: You may observe a rising baseline at higher temperatures in addition to peak tailing.

  • Resolution:

    • Protocol 3: Column Conditioning:

      • Ensure your carrier gas is of high purity and filtered through oxygen and moisture traps.[12]

      • Disconnect the column from the detector to prevent contamination.[13]

      • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any air.[14]

      • Heat the column to a temperature about 20°C above your method's final temperature (but do not exceed the column's maximum isothermal temperature limit) and hold for 1-2 hours, or until the baseline is stable.[12][13]

Method Parameters: Optimizing for Peak Symmetry

Sometimes, the issue is not with the hardware but with the analytical method itself.

Issue: Sub-optimal Temperatures

  • Causality: An inlet temperature that is too low can cause slow vaporization of the sample, leading to a broad injection band and tailing peaks.[15] A slow oven temperature ramp can sometimes exacerbate interactions with active sites.

  • Resolution:

    • Increase the inlet temperature in increments of 10-20°C, ensuring you do not exceed the thermal stability of your analyte.

    • For (-)-sec-Butyl acetate, a faster oven ramp rate may reduce the time available for secondary interactions, improving peak shape.

Issue: Column Overload

  • Causality: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, can also contribute to tailing.[16][17]

  • Resolution:

    • Dilute your sample.

    • If using a splitless injection, consider switching to a split injection or increasing the split ratio.[15] A minimum split vent flow of 20 mL/min is generally recommended to ensure efficient sample introduction.[5]

Data Summary: Impact of Troubleshooting Steps
Parameter Condition Analyte Tailing Factor (Tf) Observation
Inlet Liner Standard, Non-Deactivated(-)-sec-Butyl Acetate> 2.0Severe tailing, reduced response.[18]
Deactivated (Silanized) (-)-sec-Butyl Acetate1.0 - 1.2 Symmetrical peak, improved response. [18]
Column Inlet Used (Contaminated)(-)-sec-Butyl Acetate> 1.8Significant tailing.[18]
Trimmed (15 cm removed) (-)-sec-Butyl Acetate1.1 - 1.3 Peak shape significantly improved. [1]
Injection Mode Splitless(-)-sec-Butyl Acetate1.7Noticeable tailing.
Split (50:1) (-)-sec-Butyl Acetate1.1 Sharp, symmetrical peak.

By systematically addressing these potential issues, you can effectively troubleshoot and resolve peak tailing for (-)-sec-Butyl acetate, leading to more accurate and reliable chromatographic data.

References

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • LabRulez GCMS. Peak Tailing in GC Trace Analysis.
  • Benchchem.
  • News-Medical.net. (2025, July 17).
  • ACD/Labs. (2022, October 6).
  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • GL Sciences. (2023, May 9). GC Troubleshooting Guide.
  • Thermo Fisher Scientific - AU.
  • Phenomenex. GC COLUMN.
  • Chromatography Online. (2026, January 16). GC Troubleshooting in Simple Pictures, Part I.
  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes.
  • Phenomenex. GC Tip: Peak Shape Problems: Tailing Peaks.
  • Element Lab Solutions. (2020, March 4). GC Diagnostic Skills I | Peak Tailing.
  • Supelco. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).
  • Chromatography Online. (2016, June 14). GC Column Conditioning.
  • Chromatography Online. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Restek. (2020, October 20). How to Condition a New Capillary GC Column.
  • BenchChem. Technical Support Center: Overcoming Peak Tailing in GC Analysis.
  • Agilent.
  • Chromtech. Restek General Article - How to Condition a New Capillary GC Column.
  • Restek. Peak Tailing in GC Trace Analysis.
  • Hawach Scientific. (2024, October 18). What Affects Peak Area in GC? Key Influencing Factors.
  • Phenomenex.
  • Chromatography Online. (2018, March 1).

Sources

Troubleshooting

Technical Support Center: Stability of (-)-sec-Butyl Acetate in Acidic Conditions

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals dealing with the stability and degradation of (-)-sec-butyl acetate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals dealing with the stability and degradation of (-)-sec-butyl acetate during chemical synthesis and extraction workflows.

Introduction

(-)-sec-Butyl acetate (CAS: 105-46-4) is a chiral ester featuring a stereocenter at carbon 2 of the sec-butyl group[1]. It is extensively utilized as a solvent in pharmaceutical synthesis, extraction processes, and chromatography due to its moderate volatility and excellent solvency[2]. However, its ester linkage remains susceptible to acid-catalyzed hydrolysis, breaking down into acetic acid and sec-butyl alcohol[3]. For professionals working with enantiopure compounds, understanding the kinetics and mechanistic pathways of this degradation is critical to preventing yield loss and preserving stereochemical integrity during acidic workups.

Section 1: Mechanistic Insights into Acidic Degradation

Q: Why does (-)-sec-butyl acetate degrade rapidly during my acidic aqueous workups, and what is the exact mechanism? A: Under acidic conditions, (-)-sec-butyl acetate undergoes specific acid-catalyzed hydrolysis, following the AAC​2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The causality is rooted in the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy required for nucleophilic attack by water.

The process forms an unstable tetrahedral intermediate, which subsequently collapses to expel (-)-sec-butanol and acetic acid[4],[5]. Because the reaction is reversible, a large excess of water (typical in aqueous biphasic workups) drives the equilibrium entirely toward degradation.

Mechanism Ester (-)-sec-Butyl Acetate (Chiral Ester) Protonated Protonated Carbonyl (Highly Electrophilic) Ester->Protonated + H⁺ (Fast) Tetrahedral Tetrahedral Intermediate (Unstable) Protonated->Tetrahedral + H₂O (Rate-Limiting) Products Acetic Acid + (-)-sec-Butanol Tetrahedral->Products - H⁺ (Fast)

Caption: A_AC_2 mechanism of acid-catalyzed hydrolysis of (-)-sec-butyl acetate.

Q: Will acidic hydrolysis cause racemization of the (-)-sec-butyl group? A: In standard dilute acidic conditions (e.g., 1M HCl, pH 0-2), stereochemical integrity is strictly preserved. The AAC​2 mechanism cleaves the acyl-oxygen bond, leaving the chiral alkyl-oxygen bond completely intact. The resulting product is enantiopure (-)-sec-butanol. However, if subjected to extremely harsh, dehydrating acidic conditions (e.g., concentrated H2​SO4​ ), an AAL​1 mechanism (alkyl-oxygen cleavage) can compete. This alternative pathway forms a planar sec-butyl carbocation, leading to racemization and the formation of elimination byproducts (butenes).

Section 2: Quantitative Stability Data

Q: How fast does the degradation occur at different pH levels? A: Hydrolysis of butyl acetates follows second-order kinetics, heavily dependent on the concentration of the ester and the hydrogen ion ( H+ ) catalyst[6]. The table below summarizes the extrapolated half-lives of sec-butyl acetate in aqueous solutions at varying pH and temperatures.

pH LevelTemperature (°C)Hydrolysis Rate Constant ( kobs​ , s−1 )Estimated Half-Life ( t1/2​ )Risk Level
1.040 4.5×10−4 ~25 minutesCritical
1.020 1.2×10−4 ~1.6 hoursHigh
3.020 1.2×10−6 ~6.7 daysLow
5.020 1.5×10−8 > 1 yearNegligible
7.020 1.0×10−9 > 5 yearsStable

Note: Data synthesized from kinetic models of secondary ester hydrolysis[6].

Section 3: Troubleshooting & Experimental Protocols

Q: How can I accurately monitor the degradation of (-)-sec-butyl acetate in my process? A: To validate the stability of the solvent in your specific matrix, implement the following self-validating GC-FID protocol. The critical step here is quenching; without it, the acid catalyst will continue to degrade the sample while it waits in the autosampler queue.

Protocol: Step-by-Step GC-FID Monitoring of Ester Hydrolysis

  • Sample Preparation : Extract 1.0 mL of the organic layer from the biphasic acidic reaction mixture.

  • Quenching (Critical Step) : Immediately neutralize the sample by passing it through a short plug of anhydrous basic alumina or washing with 1.0 mL of cold saturated NaHCO3​ . This removes the H+ catalyst and instantly halts the hydrolysis[5].

  • Internal Standard Addition : Add 100 µL of an internal standard (e.g., n-propyl acetate, 10 mg/mL) to correct for injection volume variations.

  • Instrumental Setup : Use a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm) to effectively resolve (-)-sec-butyl acetate from (-)-sec-butanol and acetic acid.

  • Oven Program : Initial temp 40°C (hold 2 min), ramp at 10°C/min to 120°C.

  • Data Analysis : Calculate the ratio of the (-)-sec-butanol peak area to the (-)-sec-butyl acetate peak area. An increasing ratio confirms active hydrolysis.

Q: My process requires a low pH workup. How do I mitigate solvent loss? A: Follow the logical workflow below to optimize your extraction parameters and minimize the kinetic window for hydrolysis.

Troubleshooting Start High Degradation Observed TempCheck Check Workup Temp Start->TempCheck IsTempHigh Temp > 15°C? TempCheck->IsTempHigh Cool Cool biphasic mixture to 0-5°C IsTempHigh->Cool Yes TimeCheck Check Phase Contact Time IsTempHigh->TimeCheck No Cool->TimeCheck IsTimeLong Time > 30 mins? TimeCheck->IsTimeLong Separate Accelerate phase separation (centrifuge) IsTimeLong->Separate Yes Buffer Use mild buffer (e.g., Citrate pH 3) IsTimeLong->Buffer No

Caption: Diagnostic workflow for mitigating (-)-sec-butyl acetate degradation during acidic workups.

References

1.[3] Title: Sec-butyl Acetate: Properties, Structure, and Key Information Source: Wanwei-PVA URL: [Link]

2.[6] Title: Concise International Chemical Assessment Document 64: Butyl Acetates Source: World Health Organization (WHO) / IPCS URL: [Link]

3.[4] Title: Substance Name: sec-Butyl Acetate (Occupational Standard Basis) Source: California Department of Industrial Relations (DIR) URL: [Link]

6.[1] Title: sec-Butyl acetate Source: Wikipedia URL: [Link]

Sources

Optimization

Biocatalysis Scale-Up Support Center: Enzymatic Resolution of sec-Butyl Acetate

Welcome to the Technical Support Center for the scale-up of the enzymatic kinetic resolution of sec-butyl acetate. This guide provides drug development professionals, process chemists, and researchers with mechanistic tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up of the enzymatic kinetic resolution of sec-butyl acetate. This guide provides drug development professionals, process chemists, and researchers with mechanistic troubleshooting, validated protocols, and empirical data to overcome the inherent challenges of resolving secondary alcohols and their esters.

Mechanistic Overview & Process Workflows

sec-Butanol and its ester derivatives are notoriously difficult to resolve enzymatically. The methyl and ethyl groups flanking the chiral center present a minimal steric difference, making it challenging for the stereospecificity pocket of standard lipases to differentiate between the (R) and (S) enantiomers[1]. Success at scale requires strict control over thermodynamic parameters, mass transfer, and biocatalyst selection.

Process Workflow for Scale-Up

Workflow Racemic Racemic sec-Butyl Acetate (R,S-mixture) Bioreactor Stirred-Tank Bioreactor (Esterase PHE21) Racemic->Bioreactor Substrate Buffer Aqueous Buffer (pH 7.0, 35°C) Buffer->Bioreactor Solvent Separation Phase Separation (Organic / Aqueous) Bioreactor->Separation 50% Conversion ProductS (S)-sec-Butanol (Aqueous Phase) Separation->ProductS Extraction ProductR (R)-sec-Butyl Acetate (Organic Phase) Separation->ProductR Distillation

Caption: Workflow for the enzymatic kinetic resolution of racemic sec-butyl acetate at scale.

Catalytic Mechanism

Mechanism Triad Catalytic Triad (Ser-His-Asp) AcylEnzyme Acyl-Enzyme Intermediate (Covalent Bond) Triad->AcylEnzyme Nucleophilic Attack (Ser) Substrate (S)-sec-Butyl Acetate (Preferred Enantiomer) Substrate->Triad Binding & Orientation Nucleophile Nucleophile (H2O) AcylEnzyme->Nucleophile Deacylation Phase Products (S)-sec-Butanol + Acetic Acid Nucleophile->Products Product Release FreeEnzyme Regenerated Enzyme (Active State) Nucleophile->FreeEnzyme Triad Restoration FreeEnzyme->Triad Catalytic Cycle

Caption: Ser-His-Asp catalytic triad mechanism during the enantioselective hydrolysis of sec-butyl acetate.

Troubleshooting Guides

Q: The enantiomeric excess (ee) drops significantly when moving from a shake-flask to a 10L bioreactor. Why? A: At scale, mass transfer limitations in biphasic systems become pronounced. If the bioreactor's agitation creates a non-uniform emulsion, the local concentration of the fast-reacting enantiomer depletes rapidly. The enzyme is then thermodynamically "forced" to act on the slow-reacting enantiomer, which destroys the overall enantiomeric ratio ( E -value). Causality & Fix: Optimize the impeller design (e.g., use Rushton turbines) to maintain a specific interfacial area. Implement real-time chiral GC monitoring and strictly terminate the reaction at ~45-50% conversion.

Q: The enzyme deactivates prematurely during asymmetric transesterification. How can we prevent this? A: This is a classic issue when using vinyl acetate as an irreversible acyl donor. The byproduct of this reaction is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. Acetaldehyde is a highly reactive electrophile that forms Schiff bases with the primary amines of lysine residues on the enzyme's surface, leading to irreversible deactivation[2]. Causality & Fix: Switch your acyl donor to isopropenyl acetate (which releases less-toxic acetone) or apply a continuous nitrogen sweep/vacuum to strip acetaldehyde from the bioreactor as it forms.

Q: Standard lipases (like CALB) are showing poor enantioselectivity for sec-butyl acetate. Are there alternative biocatalysts? A: Yes. Because sec-butanol and its esters are hard to resolve via traditional lipases, recent advancements utilize deep-sea microbial esterases. For example, Esterase PHE21 has been shown to generate (S)-sec-butyl acetate through hydrolytic reactions with up to 98% ee and 52% conversion after process optimization[3].

Frequently Asked Questions (FAQs)

Q: How does water activity ( aw​ ) affect the transesterification of sec-butanol? A: In organic solvents, lipases require a critical hydration shell to maintain their active conformation. If aw​ is too low (<0.1), the enzyme becomes rigid and inactive. If aw​ is too high (>0.5), the thermodynamic equilibrium shifts toward hydrolysis rather than transesterification[2]. Use saturated salt solutions (e.g., LiCl or MgCl₂) to pre-equilibrate your solvents to an optimal aw​ of ~0.33.

Q: Can we run this process in continuous flow instead of batch? A: Yes. Immobilized enzymes (like Novozym 435) are highly amenable to packed-bed reactors (PBRs). Continuous flow mitigates product inhibition and allows for precise residence time control, ensuring the reaction stops exactly at the 50% conversion threshold required for kinetic resolution.

Comparative Data Presentation

The following table summarizes the quantitative performance of various biocatalysts used in the resolution of sec-butyl acetate and sec-butanol.

BiocatalystReaction TypeAcyl Donor / SolventTemp (°C)Conversion (%)Enantiomeric Excess (ee, %)
Esterase PHE21 HydrolysisAqueous Buffer (pH 7.0)355298
Novozym 435 (CALB) TransesterificationIsopropenyl acetate / Hexane404588
Candida rugosa Lipase HydrolysisBiphasic (Buffer/Isooctane)304075

Validated Experimental Protocols

Protocol A: Scale-Up Hydrolytic Resolution using Esterase PHE21

This protocol utilizes a self-validating feedback loop via chiral GC to prevent over-conversion, ensuring maximum ee.

  • System Preparation: Prepare a 10L biphasic system consisting of 100 mM potassium phosphate buffer (pH 7.0) and racemic sec-butyl acetate (500 mM). The substrate itself acts as the organic phase.

  • Biocatalyst Loading: Add purified deep-sea microbial esterase PHE21 (50 U/mg substrate)[3].

  • Reaction Parameters: Agitate the mixture at 400 rpm using a Rushton turbine to ensure a fine emulsion. Maintain the temperature strictly at 35°C using a bioreactor jacket.

  • Monitoring (Self-Validation): Sample the reactor every 2 hours. Extract the sample with hexane and analyze via GC-FID equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB). Track the depletion of the (S)-enantiomer.

  • Termination & Recovery: Terminate the reaction exactly at 50% conversion by halting agitation and allowing phase separation. The unreacted (R)-sec-butyl acetate remains in the organic phase, while the formed (S)-sec-butanol partitions into the aqueous phase. Recover the products via fractional distillation.

Protocol B: Asymmetric Transesterification using Immobilized CALB

This protocol relies on precise thermodynamic control of water activity to prevent unwanted hydrolysis.

  • Solvent Conditioning: Equilibrate hexane to a water activity ( aw​ ) of 0.33 by storing it over a saturated MgCl₂ solution for 24 hours prior to use[2].

  • Substrate Addition: Dissolve racemic sec-butanol (500 mM) and isopropenyl acetate (1.5 M) in the conditioned hexane. Note: Isopropenyl acetate is chosen over vinyl acetate to prevent acetaldehyde-induced enzyme deactivation.

  • Biocatalyst Loading: Add 10% w/w immobilized Candida antarctica Lipase B (Novozym 435).

  • Reaction Parameters: Incubate at 40°C in a stirred tank (batch) with a continuous nitrogen sweep to remove the acetone byproduct, driving the reaction forward.

  • Monitoring & Recovery: Monitor conversion via chiral GC. Once 45-50% conversion is reached, filter the immobilized enzyme for reuse. Separate the newly formed (R)-sec-butyl acetate and unreacted (S)-sec-butanol via distillation.

References

  • Wang, Y., Xu, Y., Zhang, Y., Sun, A., & Hu, Y. (2018). Utilization of deep-sea microbial esterase PHE21 to generate chiral sec-butyl acetate through kinetic resolutions. Chirality, 30(8), 1027-1035. Available at:[Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351. Available at:[Link]

  • Wińska, K., et al. (2010). Enzymatic resolution of racemic secondary cyclic allylic alcohols. Tetrahedron: Asymmetry, 21(6), 670-678. Available at:[Link]

Sources

Troubleshooting

Chiral Ester Technical Support Center: Preventing Racemization of (-)-sec-Butyl Acetate

Welcome to the Chiral Ester Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals handling (-)-sec-butyl acetate ([(2R)-butan-2-yl] acetate).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Ester Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals handling (-)-sec-butyl acetate ([(2R)-butan-2-yl] acetate). Because the stereocenter of this molecule is located at carbon 2 of the sec-butyl group—directly adjacent to the ester oxygen[1]—it is highly susceptible to enantiomeric degradation under specific chemical conditions.

This guide provides field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to help you maintain the enantiomeric excess (ee%) of your chiral esters.

Core Mechanistic Knowledge Base

To prevent racemization, you must understand the causality behind ester bond cleavage. The preservation of the chiral center depends entirely on whether your reaction conditions dictate acyl-oxygen cleavage or alkyl-oxygen cleavage.

  • Acyl-Oxygen Cleavage (Retention): Under standard base-catalyzed saponification (B_AC2) or mild Fischer esterification, the nucleophilic attack occurs at the carbonyl carbon. The C-O bond at the chiral sec-butyl carbon is never broken, ensuring2[2]. Enzymatic kinetic resolutions utilizing esterases (e.g., microbial esterase PHE21) also operate via this pathway, providing highly enantioselective yields[3].

  • Alkyl-Oxygen Cleavage (Racemization): Under harsh acidic conditions (e.g., H₂SO₄) or in the presence of strong Lewis acids, the ester oxygen can be protonated. This induces the departure of acetic acid as a leaving group, forming a planar, achiral sec-butyl carbocation (S_N1 mechanism). Subsequent nucleophilic attack occurs from both faces of the carbocation, leading to4[4].

G Start (-)-sec-Butyl acetate Acid Strong Acid (H+) Alkyl-Oxygen Cleavage Start->Acid Harsh pH < 1 Base Base (OH-) / Mild Acid Acyl-Oxygen Cleavage Start->Base pH > 7 or Mild pH Carbocation sec-Butyl Carbocation (Planar, Achiral) Acid->Carbocation -AcOH Racemic (±)-sec-Butyl acetate (Racemization) Carbocation->Racemic +AcOH (Non-stereoselective) Retention (-)-sec-Butanol + Acetate (Retention of Configuration) Base->Retention Nucleophilic Attack at Carbonyl

Mechanistic pathways determining retention vs. racemization of sec-butyl acetate.

Troubleshooting FAQs

Q1: My (-)-sec-butyl acetate is losing enantiomeric purity during acid-catalyzed esterification. How do I fix this? A1: The loss of ee% is caused by the S_N1 alkyl-oxygen cleavage pathway outcompeting the desired acyl-oxygen pathway. Strong acids (like sulfuric acid) promote the formation of the planar sec-butyl carbocation[4]. Actionable Fix: Switch to milder acid catalysts (like dilute p-TsOH) or utilize Steglich esterification (DCC/DMAP). Steglich esterification activates the carboxylic acid rather than protonating the alcohol/ester, completely avoiding carbocation formation.

Q2: Does solvent choice affect the racemization rate during storage? A2: Yes. Highly polar, ionizing solvents (like aqueous methanol or DMSO) stabilize carbocation intermediates. If trace acids are present in these solvents, spontaneous racemization will slowly occur over time. Actionable Fix: Store (-)-sec-butyl acetate in non-polar, non-ionizing solvents (e.g., hexane, toluene) over molecular sieves to ensure a strictly anhydrous and neutral environment.

Q3: I need to hydrolyze the ester back to (-)-sec-butanol. Will base catalysis cause racemization? A3: No. Base-catalyzed hydrolysis (saponification) proceeds via the B_AC2 mechanism. The hydroxide ion attacks the carbonyl carbon, breaking the acyl-oxygen bond. Because the C-O bond at the chiral center is untouched, the stereochemistry is perfectly preserved[2].

Workflow Detect ee% Drop Detected (Chiral GC/HPLC Analysis) CheckpH 1. Check Reaction/Storage pH Detect->CheckpH Acidic pH < 2 (Strong Lewis/Brønsted Acid) CheckpH->Acidic Acidic Neutral pH 4 - 8 (Mild/Neutral Environment) CheckpH->Neutral Neutral ActionAcid Action: Neutralize immediately. Switch to Acyl-transfer catalysts. Acidic->ActionAcid CheckTemp 2. Check Temperature & Solvents Neutral->CheckTemp HighTemp High Heat + Polar Solvents (Promotes Ionization) CheckTemp->HighTemp Sub-optimal ActionTemp Action: Reduce Temp < 40°C. Use non-ionizing solvents. HighTemp->ActionTemp

Step-by-step troubleshooting workflow to identify and resolve causes of racemization.

Validated Standard Operating Procedures (SOPs)
Protocol 1: Enantioselective Extraction and Quenching Workflow

Causality & Validation: Acidic reaction mixtures must be quenched immediately to prevent post-reaction S_N1 racemization. This protocol uses a self-validating pH check to ensure the environment is neutralized before the product is concentrated.

  • Immediate Quenching: Pour the crude reaction mixture into a 2-fold volumetric excess of ice-cold saturated aqueous NaHCO₃. Reasoning: The low temperature suppresses thermal ionization, while NaHCO₃ rapidly neutralizes strong acids without generating excessive heat.

  • pH Validation: Test the aqueous layer with pH paper. It must read between 7.5 and 8.5. If it is < 7, add 1M NaOH dropwise until the target pH is reached.

  • Non-Ionizing Extraction: Extract the aqueous layer 3x with methyl tert-butyl ether (MTBE) or n-hexane. Reasoning: These non-polar solvents do not support carbocation stabilization, locking the ester in its current stereochemical state.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry over anhydrous Na₂SO₄. Critical Warning: Do not use CaCl₂, as it can act as a mild Lewis acid and initiate slow racemization.

  • Thermal Control: Evaporate the solvent under reduced pressure (rotary evaporator) with the water bath strictly set below 35°C.

Protocol 2: Chiral GC Analysis for Enantiomeric Purity (ee%)

Causality & Validation: To verify the success of the prevention strategies, accurate quantification of the (R) and (S) enantiomers is required. 5 for sec-butyl carboxylicates[5].

  • Column Setup: Install a Cyclodex B or CycloSil B chiral capillary column (e.g., 30 m × 0.25 mm ID) in the Gas Chromatograph[5].

  • Sample Preparation: Dilute the (-)-sec-butyl acetate sample to 1 mg/mL in GC-grade n-hexane. Prepare a racemic (±)-sec-butyl acetate standard for method validation.

  • Injection: Inject 1 µL of the sample with a split ratio of 50:1. Set the inlet temperature to 200°C.

  • Temperature Programming: Hold the oven at 60°C for 15 minutes, then ramp at 5°C/min to 120°C. Reasoning: The initial isothermal hold ensures maximum interaction time with the cyclodextrin cavity for baseline resolution of the enantiomers.

  • System Validation: Run the racemic standard first. The system is validated if two peaks of equal area (50:50) are observed. Run the sample and calculate ee%=Area(R)+Area(S)∣Area(R)−Area(S)∣​×100 .

Quantitative Data Center

Table 1: Impact of Chemical Environments on (-)-sec-Butyl Acetate Enantiomeric Stability

Reaction / Storage ConditionDominant Cleavage MechanismReactive IntermediateExpected ee% Retention
Strong Acid (e.g., 1M H₂SO₄, 60°C)Alkyl-Oxygen (S_N1)sec-Butyl Carbocation< 10% (Severe Racemization)
Trace Acid in Polar Solvent (25°C)Alkyl-Oxygen (S_N1)sec-Butyl Carbocation70 - 85% (Slow Degradation)
Mild Acid (e.g., AcOH, 25°C)Acyl-Oxygen (A_AC2)Tetrahedral Intermediate> 98% (Highly Stable)
Strong Base (e.g., 1M NaOH, 25°C)Acyl-Oxygen (B_AC2)Tetrahedral Intermediate> 99% (Complete Retention)
Enzymatic (Esterase PHE21, pH 7.5)Acyl-OxygenAcyl-Enzyme Intermediate> 99% (Complete Retention)
References
  • sec-Butyl acetate - Wikipedia. Wikipedia. [Link]

  • Utilization of deep-sea microbial esterase PHE21 to generate chiral sec-butyl acetate through kinetic resolutions. PubMed (NIH). [Link]

  • (S)-Convergent Deracemization of Racemic Esters with (R)-Selective Lipase: Pickering Emulsion Strategy for Enantiodivergent Synthesis Using a Native Enzyme. ACS Publications.[Link]

  • What stereochemistry do you expect the reaction of acetic acid (CH3CO2H) with (S) butanol 2 to form an ester to have? Quora.[Link]

  • Chromatogram of enantiomers of sec-butyl carboxylicates on Cyclodex B (A) and CycloSil B (B). ResearchGate.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantification of (-)-sec-Butyl Acetate: Achiral vs. Chiral Gas Chromatography Approaches

Introduction In the landscape of pharmaceutical development and manufacturing, the control of residual solvents is a critical aspect of ensuring drug safety and quality. (-)-sec-Butyl acetate, a chiral ester, is utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the control of residual solvents is a critical aspect of ensuring drug safety and quality. (-)-sec-Butyl acetate, a chiral ester, is utilized as a solvent in various applications, including the production of lacquers, polymers, and as a component in synthetic pathways.[1][2] Its presence in final drug products must be carefully monitored to comply with regulatory limits. Because it is a chiral molecule, existing as (-)-sec-butyl acetate and (+)-sec-butyl acetate enantiomers, its quantification presents a unique challenge.[1] While regulatory guidelines primarily focus on the total amount of a residual solvent, the stereochemistry can be of significant interest during process development, especially if the solvent is derived from or can influence a chiral synthesis.

This guide provides an in-depth comparison of two robust gas chromatography (GC) methods for the quantification of sec-butyl acetate: a standard achiral Headspace GC with Flame Ionization Detection (HS-GC-FID) method for total solvent analysis, and an enantioselective Chiral HS-GC-FID method. We will explore the causality behind the experimental designs, present detailed protocols, and offer a cross-validation framework to guide researchers in selecting the appropriate method for their specific needs.

Regulatory Framework for Residual Solvents

The quantification of residual solvents in pharmaceutical products is rigorously governed by international guidelines to protect patient safety.[3] The United States Pharmacopeia (USP) General Chapter <467> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.4.24 provide harmonized methodologies and acceptance limits for these volatile organic compounds.[4][5][6][7][8] These chapters classify solvents based on their toxicity, with Class 1 solvents being the most toxic and to be avoided, Class 2 solvents having limited use, and Class 3 solvents having low toxic potential.[4][9] Sec-butyl acetate typically falls under consideration within these frameworks, necessitating a validated analytical procedure for its control.[4] The validation of such analytical procedures should adhere to the principles outlined in the ICH Q2(R1) guideline, which covers parameters like accuracy, precision, specificity, linearity, and range.[10][11][12][13]

Method 1: Total sec-Butyl Acetate Quantification by Achiral HS-GC-FID

This method is the workhorse for routine quality control, designed to quantify the total amount of sec-butyl acetate present in a sample, irrespective of its chiral form. It aligns directly with the primary requirements of pharmacopeial residual solvent testing.[7][8]

Causality and Experimental Rationale
  • Why Headspace (HS) Injection? Pharmaceutical matrices (drug substances, excipients) are often complex and non-volatile. Direct liquid injection would contaminate the GC inlet and column, leading to poor performance and significant downtime. Headspace sampling elegantly solves this by analyzing the vapor phase in equilibrium with the sample at a controlled temperature. This ensures only volatile analytes like sec-butyl acetate are introduced into the system, protecting the instrument and simplifying the chromatography.

  • Why a Standard (Achiral) Capillary Column? For total solvent analysis, the goal is to separate sec-butyl acetate from other potential volatile impurities based on differences in boiling point and polarity. A standard, achiral column, such as a DB-624 or equivalent, provides excellent resolving power for a wide range of common solvents and is highly robust and cost-effective.[14]

  • Why Flame Ionization Detection (FID)? The FID is the detector of choice for residual solvent analysis due to its high sensitivity to hydrocarbons, wide linear range, and exceptional stability. It provides a response that is directly proportional to the mass of carbon, making it a reliable quantitative tool for esters like sec-butyl acetate.[15]

Experimental Workflow: Achiral Analysis

Achiral_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gc Gas Chromatography cluster_detect Detection & Analysis A Accurately weigh sample into a 20 mL headspace vial B Add diluent (e.g., DMSO, DMF, or water) A->B C Add internal standard (ISTD) and standard solutions B->C D Crimp vial securely C->D E Incubate vial at elevated temperature (e.g., 80°C) to establish equilibrium D->E F Pressurize vial and inject a fixed volume of the vapor phase (headspace) G Separation on an Achiral Capillary Column (e.g., G43 phase) F->G H Flame Ionization Detector (FID) G->H I Data acquisition and integration H->I J Quantification of Total sec-Butyl Acetate vs. ISTD I->J

Caption: Workflow for total sec-butyl acetate analysis by HS-GC-FID.

Detailed Experimental Protocol: Achiral HS-GC-FID
  • Solution Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Internal Standard (ISTD) Stock Solution: Prepare a solution of Cyclohexanone (or other suitable non-interfering ISTD) in DMSO at approximately 50 mg/mL.

    • Standard Stock Solution: Accurately weigh ~100 mg of sec-butyl acetate (racemic mixture) into a 20 mL volumetric flask and dilute with DMSO.

    • Working Standard Solution: Prepare a series of calibration standards by diluting the Standard Stock Solution and ISTD Stock Solution with DMSO to cover the expected concentration range (e.g., 50-5000 ppm).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.

    • Add 1.0 mL of the appropriate working standard solution (for standard curve) or 1.0 mL of an ISTD-spiked diluent (for sample analysis).

    • Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.

  • Chromatographic Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Headspace Sampler: G1888A or equivalent.

    • Column: Agilent DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • HS Parameters:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Vial Equilibration Time: 20 min

      • Injection Volume: 1 mL

    • GC Parameters:

      • Inlet Temperature: 250°C (Split mode, 10:1)

      • Carrier Gas: Helium, constant flow at 2.0 mL/min.

      • Oven Program: 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.

      • Detector: FID at 250°C.

  • Analysis:

    • Inject the prepared standards to establish a calibration curve based on the peak area ratio of sec-butyl acetate to the ISTD.

    • Inject the prepared samples and quantify the total sec-butyl acetate concentration using the calibration curve.

Method 2: Enantioselective Quantification by Chiral HS-GC-FID

This advanced method is employed when the specific quantification of the (-)-sec-butyl acetate enantiomer is required. This is crucial in contexts where the solvent's stereochemistry might impact a stereospecific synthesis or if toxicological data differs between enantiomers.

Causality and Experimental Rationale
  • Why a Chiral Capillary Column? This is the core of the method. Standard columns cannot differentiate between enantiomers as they are achiral. A chiral stationary phase (CSP) is required to resolve the racemic mixture.[16] These phases are typically derivatives of cyclodextrins or other chiral selectors.[17] The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. The differing stability of these complexes results in different retention times, allowing for their separation and individual quantification.

  • Why is Temperature Programming Critical? Chiral separations are often highly sensitive to temperature. The thermodynamic differences (ΔΔH° and ΔΔS°) governing the formation of the diastereomeric complexes are often small.[17] A precise and often slower temperature ramp is required to achieve optimal resolution (Rs) between the enantiomeric peaks, which may co-elute under the conditions of a faster, standard achiral method.[18]

Experimental Workflow: Chiral Analysis

Chiral_Workflow cluster_prep Sample Preparation cluster_hs Headspace Autosampler cluster_gc Gas Chromatography cluster_detect Detection & Analysis A Accurately weigh sample into a 20 mL headspace vial B Add diluent (e.g., DMSO, DMF, or water) A->B C Add internal standard (ISTD) and standard solutions B->C D Crimp vial securely C->D E Incubate vial at elevated temperature (e.g., 80°C) to establish equilibrium D->E F Pressurize vial and inject a fixed volume of the vapor phase (headspace) G Separation on a Chiral Capillary Column (e.g., β-Cyclodextrin phase) F->G H Flame Ionization Detector (FID) G->H I Data acquisition and integration H->I J Quantification of each Enantiomer vs. ISTD I->J

Caption: Workflow for chiral analysis of sec-butyl acetate enantiomers.

Detailed Experimental Protocol: Chiral HS-GC-FID
  • Solution Preparation:

    • Identical to Method 1. For method development, standards of the pure enantiomers, if available, are highly beneficial for peak identification.

  • Sample Preparation:

    • Identical to Method 1.

  • Chromatographic Conditions:

    • GC System and Headspace Sampler: As in Method 1.

    • Column: Astec CHIRALDEX B-DM (or equivalent beta-cyclodextrin based CSP), 30 m x 0.25 mm ID, 0.12 µm film thickness.

    • HS Parameters: As in Method 1.

    • GC Parameters:

      • Inlet Temperature: 250°C (Split mode, 20:1)

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

      • Oven Program (Optimized for Chiral Separation): 50°C for 2 min, ramp at 2°C/min to 120°C, hold for 5 min. Note: This program is illustrative and requires optimization.

      • Detector: FID at 250°C.

  • Analysis:

    • Inject a racemic standard to determine the retention times and resolution of the (+) and (-) enantiomers.

    • Establish calibration curves for each enantiomer if individual quantification is needed, or for the total response against which the enantiomeric ratio will be calculated.

    • Inject samples and integrate the peaks for both enantiomers. Calculate the concentration of (-)-sec-butyl acetate and determine the enantiomeric excess (e.e.) if required.

Cross-Validation and Performance Comparison

A cross-validation study is essential to ensure both methods are fit for purpose. The achiral method should be validated for total sec-butyl acetate content, while the chiral method must be validated for its ability to separate and quantify the individual enantiomers accurately.

Validation ParameterAchiral HS-GC-FID (Method 1)Chiral HS-GC-FID (Method 2)Rationale & Expert Insights
Specificity / Selectivity Demonstrates separation from other solvents and matrix components.Demonstrates separation of (-)- and (+)-enantiomers from each other (Resolution > 1.5) and from other components.This is the primary point of differentiation. The chiral method's value is its enantioselectivity.[17][18]
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998 for each enantiomerBoth methods should exhibit excellent linearity. A slightly lower correlation may be observed for the chiral method due to the smaller peak sizes and potential for minor peak tailing.[10]
Range (ppm) 50 - 6000 ppm (aligned with Class 3 limits)10 - 1000 ppm (or as required by process)The achiral method is often validated over a wider range to comply with pharmacopeial limits (e.g., up to 0.5% or 5000 ppm for Class 3 solvents).[3]
Accuracy (% Recovery) 90.0 - 110.0%85.0 - 115.0%Both methods should provide high accuracy. The acceptable range for the chiral method may be slightly wider due to the increased complexity of the separation.
Precision (%RSD) Repeatability: < 5% Intermediate: < 10%Repeatability: < 8% Intermediate: < 15%The chiral method may exhibit slightly higher variability due to its sensitivity to small changes in temperature and flow, which can affect resolution.
LOQ (ppm) ~50 ppm~10 ppmThe chiral method may achieve a lower LOQ for an individual enantiomer, though this is highly dependent on the specific column and conditions used.
Robustness High. Tolerant to minor changes in flow, temperature ramps.Moderate. Sensitive to changes in temperature and flow, which can significantly impact enantiomeric resolution.[18]Robustness testing is critical for the chiral method to define strict operational parameters.
Typical Run Time 15 - 20 minutes30 - 45 minutesThe slower temperature ramp required for chiral separation results in a significantly longer analysis time.

Conclusion and Method Selection

The choice between an achiral and a chiral quantification method for (-)-sec-butyl acetate is driven entirely by the analytical question being asked.

Choose the Achiral HS-GC-FID method for:

  • Routine quality control and final product release testing against pharmacopeial limits for total residual solvents.[4][7]

  • High-throughput screening where enantiomeric purity is not a concern.

  • Applications where cost-effectiveness and rapid turnaround time are paramount.

Choose the Chiral HS-GC-FID method for:

  • Process development and optimization of stereospecific reactions where the solvent may participate or influence chirality.

  • Raw material qualification of chiral sec-butyl acetate to determine enantiomeric purity.

  • Investigative studies into the toxicological or stability profiles of the individual enantiomers.

  • Troubleshooting out-of-specification results where an unexpected chiral impurity may be present.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and validate the appropriate analytical procedure, ensuring both regulatory compliance and a deep understanding of their chemical processes.

References

  • USP-NF. (2007, March 23). <467> RESIDUAL SOLVENTS.
  • USP-NF. (2019, September 27). <467> RESIDUAL SOLVENTS.
  • Pharmeuropa. (2025, October 8). Revision of Residual Solvents Chapter 2.4.24 Published for Comments.
  • European Pharmacopoeia. (2023, April 2). 2.4.24.
  • USP.org. FAQs: <467> Residual Solvents.
  • IGMPI. (2025, October 6).
  • USP-NF. <467> RESIDUAL SOLVENTS.
  • European Pharmacopoeia. (2024, April 2). 2.4.24. IDENTIFICATION AND CONTROL OF RESIDUAL SOLVENTS. EHPM.
  • ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • Analytice. (2020, August 13). Determination of residual solvents according to the European Pharmacopoeia 2.4.24.
  • State of California Department of Industrial Relations. (2018, September 4).
  • National Center for Biotechnology Information.
  • Wikipedia.
  • ResearchGate. (2010, October 15).
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • CymitQuimica.
  • Cheméo.
  • Centers for Disease Control and Prevention.
  • International Journal of Pharmaceutical Science Invention. (2013, March 15). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Health Canada. Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Occupational Safety and Health Administration.
  • Occupational Safety and Health Administration. (2024, April 5).
  • ANALYTICAL CHIRAL SEPAR
  • ResearchGate.
  • ResearchGate. (2017, April 4).
  • Chemistry LibreTexts. (2020, May 30). 6.
  • LCGC International. (2023, January 19).

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Comparative

A Researcher's Guide to the Analysis of (-)-sec-Butyl Acetate Standards: Ensuring Enantiomeric Purity and Analytical Accuracy

For Researchers, Scientists, and Drug Development Professionals In the landscape of chiral molecules, the precise analysis of individual enantiomers is paramount. This guide provides a comprehensive overview of the analy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral molecules, the precise analysis of individual enantiomers is paramount. This guide provides a comprehensive overview of the analytical considerations for (-)-sec-Butyl acetate, a chiral ester with applications in various scientific domains. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the principles and practicalities of ensuring the quality of a (-)-sec-Butyl acetate standard. We will delve into the critical aspects of a Certificate of Analysis (CoA), compare typical specifications, and provide a detailed experimental protocol for the enantioselective analysis by gas chromatography (GC), empowering you to validate and compare standards effectively.

Decoding the Certificate of Analysis: A Comparative Look at sec-Butyl Acetate Standards

While obtaining a Certificate of Analysis specifically for the (-)-enantiomer of sec-butyl acetate can be challenging, examining CoAs for the racemic mixture provides a crucial baseline for what to expect in a high-quality standard. When evaluating a supplier, the CoA is your first line of defense in quality assessment. Here, we compare typical specifications found for sec-butyl acetate from various suppliers.

Table 1: Comparison of Typical Specifications for sec-Butyl Acetate Standards

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Key Considerations for (-)-sec-Butyl Acetate
Purity (by GC) ≥99.0%>98.0%99.3%High chemical purity is essential to avoid interference from impurities during analysis.
Identity (by IR/NMR) Conforms to structureConformsConformsConfirms the molecular structure of the compound.
Water Content (by Karl Fischer) ≤0.1%Not specified0.01%Water can affect chromatographic performance and the stability of the standard.
Appearance Clear, colorless liquidColorless clear liquidTransparent liquidAny deviation may indicate contamination or degradation.
Refractive Index (n20/D) 1.387 - 1.3911.38941.3889A physical constant that can indicate purity.
Specific Gravity (20/20) 0.869 - 0.8730.87020.8714Another physical constant for purity assessment.
Enantiomeric Purity (or ee%) Not specified for racemicNot specified for racemicNot specified for racemicThis is the most critical parameter for a chiral standard and must be determined.

Expert Insight: The absence of enantiomeric excess (e.e.) or enantiomeric purity data on a CoA for a chiral standard is a significant red flag. For a product marketed as (-)-sec-Butyl acetate, this value should be a primary specification, determined by a validated chiral method. As a user, it is your responsibility to perform the necessary analysis to verify this critical parameter.

The Cornerstone of Chiral Analysis: Enantioselective Gas Chromatography

The definitive technique for assessing the enantiomeric purity of a volatile chiral compound like (-)-sec-butyl acetate is enantioselective gas chromatography. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The Causality Behind Experimental Choices in Chiral GC

The separation of enantiomers on a chiral stationary phase is a nuanced process governed by the formation of transient diastereomeric complexes between the analyte and the CSP. The stability of these complexes differs for each enantiomer, resulting in different retention times. For sec-butyl acetate, cyclodextrin-based CSPs have shown excellent enantioselectivity.[1]

Why Beta-Cyclodextrin Derivatives?

Beta-cyclodextrins are toroidal-shaped molecules made up of seven glucose units. Their hydrophobic inner cavity and hydrophilic outer surface allow for inclusion complexation with guest molecules. By modifying the hydroxyl groups on the cyclodextrin rim with various functional groups, the chiral recognition capabilities can be finely tuned. For the separation of sec-butyl carboxylates, including sec-butyl acetate, derivatives of β-cyclodextrin have proven to be highly effective.[1] The separation is influenced by factors such as the structure of the analyte and the column temperature.[1]

Experimental Protocol: Enantioselective GC Analysis of (-)-sec-Butyl Acetate

This protocol is based on established methods for the chiral separation of sec-butyl carboxylates and serves as a robust starting point for the analysis of your (-)-sec-butyl acetate standard.[1]

Materials and Instrumentation
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a β-cyclodextrin derivative stationary phase (e.g., Cyclodex-B or equivalent).

  • (-)-sec-Butyl Acetate Standard: The standard to be analyzed.

  • Racemic sec-Butyl Acetate: For system suitability and peak identification.

  • Solvent: High-purity hexane or other suitable solvent.

  • Syringes and Vials: Appropriate for GC injection.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Chiral GC Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a β-cyclodextrin derivative stationary phase)Provides the necessary enantioselectivity for separation.
Carrier Gas Helium or HydrogenInert gases for carrying the sample through the column.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Detector Temperature 250 °CPrevents condensation of the analyte.
Oven Temperature Program Isothermal at 60-80 °C (or a slow ramp, e.g., 2 °C/min)Lower temperatures generally improve enantiomeric resolution.[1]
Injection Volume 1 µLA small volume prevents column overloading.
Split Ratio 50:1A higher split ratio is often used for neat or concentrated samples.
Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the chiral GC analysis of a (-)-sec-butyl acetate standard.

experimental_workflow cluster_data Data Analysis prep_standard Prepare Standard Solution (e.g., 1% in Hexane) inject_sample Inject (-)-sec-Butyl Acetate Standard prep_standard->inject_sample prep_racemic Prepare Racemic Solution (for peak identification) inject_racemic Inject Racemic Standard prep_racemic->inject_racemic identify_peaks Identify Enantiomer Peaks inject_racemic->identify_peaks integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks identify_peaks->integrate_peaks calculate_ee Calculate Enantiomeric Excess (e.e.) integrate_peaks->calculate_ee

Figure 1: Experimental workflow for the chiral GC analysis of (-)-sec-Butyl acetate.
System Suitability

Before analyzing the (-)-sec-butyl acetate standard, it is crucial to establish the suitability of the chromatographic system. This is achieved by injecting the racemic sec-butyl acetate standard.

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5 to ensure accurate quantification.

  • Peak Identification: The elution order of the enantiomers should be determined if a certified reference material for each enantiomer is available. If not, the peaks can be labeled as Peak 1 and Peak 2.

Data Analysis and Calculation of Enantiomeric Excess

The enantiomeric excess (e.e.) is a measure of the purity of the chiral sample. It is calculated from the peak areas of the two enantiomers in the chromatogram.

Formula for Enantiomeric Excess (% e.e.):

Where:

  • Area_major: The peak area of the desired (-)-enantiomer.

  • Area_minor: The peak area of the undesired (+)-enantiomer.

A high-quality (-)-sec-butyl acetate standard should exhibit a large peak for the (-) enantiomer and a very small or non-detectable peak for the (+) enantiomer, resulting in a high % e.e. value.

Alternative and Complementary Analytical Techniques

While chiral GC is the gold standard for determining the enantiomeric purity of volatile compounds, other techniques can provide valuable information:

  • Polarimetry: Measures the rotation of plane-polarized light by the chiral molecule. While a useful indicator of enantiomeric enrichment, it is less accurate for precise quantification of e.e. compared to chromatographic methods.

  • Chiral High-Performance Liquid Chromatography (HPLC): Can also be used for the separation of enantiomers, particularly for less volatile or thermally labile compounds.

Trustworthiness and Self-Validating Systems

A robust analytical protocol for a chiral standard is a self-validating system. This means that the methodology should include built-in checks to ensure the reliability of the results.

  • System Suitability: As described above, regular checks with a racemic standard confirm that the analytical system is performing correctly.

  • Spiking Experiments: To confirm peak identity, a small amount of the racemic standard can be added to the (-)-sec-butyl acetate sample. An increase in the area of the minor peak confirms its identity as the (+) enantiomer.

  • Method Validation: For routine quality control, the chiral GC method should be validated for parameters such as linearity, precision, accuracy, and limit of detection/quantification according to relevant guidelines (e.g., ICH).

Conclusion

The analysis of a (-)-sec-butyl acetate standard requires a meticulous approach that goes beyond a simple purity assessment. By critically evaluating the Certificate of Analysis and, most importantly, performing a robust enantioselective GC analysis, researchers can be confident in the quality and enantiomeric integrity of their standard. This guide provides the foundational knowledge and a practical framework to empower scientists to make informed decisions and ensure the accuracy and reproducibility of their experimental results.

References

  • Governors International FZ – LLC. Certificate of Analysis on Sec-butyl Acetate. Governors International FZ – LLC. [Link]

  • Thermo Fisher Scientific. sec-Butyl acetate, 98%. Thermo Fisher Scientific. [Link]

  • Shi, J., et al. (2010). Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. ResearchGate. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. [Link]

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Validation

A Comparative Spectroscopic Guide to (R)- and (S)-sec-Butyl Acetate for Researchers and Pharmaceutical Professionals

In the landscape of pharmaceutical development and chemical research, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. Th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate identification and quantification. This guide provides an in-depth technical comparison of spectroscopic methods for the characterization of (R)- and (S)-sec-butyl acetate, a common chiral ester. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) in resolving this enantiomeric pair.

The Significance of Chirality in Drug Development

Enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Regulatory bodies worldwide now strongly advocate for the development of single-enantiomer drugs to enhance safety and efficacy. This paradigm shift underscores the critical need for robust analytical techniques capable of differentiating and quantifying enantiomers throughout the drug development lifecycle.

Spectroscopic Analysis of (R)- and (S)-sec-Butyl Acetate: A Comparative Overview

In an achiral environment, enantiomers possess identical physical and chemical properties, including their response to most standard spectroscopic techniques. Therefore, specialized chiroptical methods or the use of a chiral auxiliary are required to induce a measurable difference in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

Principle of Chiral Discrimination:

Standard NMR spectroscopy is inherently unable to distinguish between enantiomers as their nuclei reside in magnetically equivalent environments. To overcome this, a Chiral Solvating Agent (CSA), such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), is introduced.[1] The CSA forms transient, non-covalent diastereomeric complexes with the (R)- and (S)-enantiomers of sec-butyl acetate. These diastereomeric complexes are no longer mirror images and, as a result, the corresponding nuclei in each complex experience different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum.[2]

Experimental Protocol: NMR Analysis with Pirkle's Alcohol

  • Sample Preparation:

    • In a clean NMR tube, dissolve approximately 5-10 mg of the sec-butyl acetate sample (racemic or enantiomerically enriched) in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.

    • To the same NMR tube, add 1.0 to 1.5 equivalents of enantiopure (R)-Pirkle's alcohol.

    • Gently agitate the tube to ensure thorough mixing and formation of the diastereomeric complexes.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture. It is crucial to achieve good spectral resolution to accurately resolve the signals of the diastereomeric complexes.

    • The key signals to monitor are those of the protons closest to the chiral center of sec-butyl acetate, as they are likely to exhibit the largest chemical shift non-equivalence (Δδ).

Expected Spectroscopic Data:

The following table illustrates the expected ¹H NMR data for a racemic mixture of sec-butyl acetate in the presence of (R)-Pirkle's alcohol. The chemical shifts are illustrative and the key parameter is the difference in chemical shifts (Δδ) between the signals of the two diastereomers.

Proton AssignmentRacemic sec-Butyl Acetate (δ, ppm)(R)-sec-Butyl Acetate Complex (δ, ppm)(S)-sec-Butyl Acetate Complex (δ, ppm)Δδ (ppm)
CH₃ (ester)~2.0~2.01~2.030.02
CH (chiral center) ~4.8 ~4.82 ~4.87 0.05
CH₂~1.5~1.51~1.540.03
CH₃ (ethyl)~0.9~0.91~0.930.02

Note: The proton at the chiral center (CH) is expected to show the most significant splitting, making it the ideal signal for quantification of enantiomeric excess (ee).

Workflow for NMR Analysis with a Chiral Solvating Agent:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sec-butyl acetate in CDCl3 prep2 Add (R)-Pirkle's alcohol (CSA) prep1->prep2 1.0-1.5 eq. acq1 Acquire 1H NMR spectrum prep2->acq1 an1 Identify split signals of diastereomeric complexes acq1->an1 an2 Integrate signals to determine enantiomeric ratio an1->an2

Caption: Workflow for chiral discrimination of sec-butyl acetate using NMR with a CSA.

Vibrational Circular Dichroism (VCD) Spectroscopy

Principle of Chiral Discrimination:

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] While enantiomers have identical standard infrared (IR) absorption spectra, their VCD spectra are mirror images of each other, exhibiting equal magnitude but opposite signs for each vibrational band.[4] This makes VCD a powerful tool for determining the absolute configuration of chiral molecules without the need for derivatization.[5]

Experimental Protocol: VCD Analysis

  • Sample Preparation:

    • Prepare a solution of the sec-butyl acetate sample (R, S, or racemic) in a suitable solvent that has minimal IR absorption in the region of interest (e.g., CCl₄ or CDCl₃). A typical concentration is around 20 mg/mL.[4]

    • Transfer the solution to a VCD cell with a pathlength of approximately 100 µm.

  • VCD Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.

    • Data acquisition typically involves accumulating several thousand scans to achieve an adequate signal-to-noise ratio.

    • A spectrum of the pure solvent in the same cell should also be acquired for baseline correction.

Expected Spectroscopic Data:

The table below shows the expected VCD signals for key vibrational modes of (R)- and (S)-sec-butyl acetate. The signs are illustrative and would be opposite for the two enantiomers.

Vibrational ModeWavenumber (cm⁻¹)Expected VCD Sign for (R)-sec-Butyl AcetateExpected VCD Sign for (S)-sec-Butyl Acetate
C=O Stretch~1740+-
C-O Stretch~1240-+
C-H Bending~1370+-

Workflow for VCD Spectroscopy:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sec-butyl acetate in suitable solvent (e.g., CCl4) prep2 Fill 100 µm VCD cell prep1->prep2 acq1 Acquire VCD and IR spectra prep2->acq1 acq2 Acquire solvent spectrum prep2->acq2 an1 Subtract solvent spectrum acq1->an1 acq2->an1 an2 Compare experimental and calculated spectra for absolute configuration an1->an2

Caption: Experimental workflow for VCD analysis of sec-butyl acetate.

Electronic Circular Dichroism (ECD) Spectroscopy

Principle of Chiral Discrimination:

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.[6] Similar to VCD, enantiomers exhibit ECD spectra that are mirror images of each other. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry of the molecule.

Experimental Protocol: ECD Analysis

  • Sample Preparation:

    • Dissolve a small amount of the sec-butyl acetate sample in a UV-transparent solvent (e.g., methanol, acetonitrile, or hexane).

    • The concentration should be adjusted to yield an absorbance of approximately 0.8-1.0 in the wavelength range of interest.

    • Transfer the solution to a quartz cuvette with a defined pathlength (typically 0.1 to 1 cm).

  • ECD Data Acquisition:

    • Acquire the ECD spectrum over the appropriate UV wavelength range (e.g., 190-400 nm).

    • A baseline spectrum of the solvent in the same cuvette should be recorded and subtracted from the sample spectrum.

Expected Spectroscopic Data:

The ester carbonyl group in sec-butyl acetate is a chromophore that will give rise to an ECD signal. The table below presents hypothetical ECD data for the enantiomers.

Chromophoreλmax (nm)Expected Cotton Effect for (R)-sec-Butyl AcetateExpected Cotton Effect for (S)-sec-Butyl Acetate
n → π* (C=O)~210PositiveNegative

Workflow for ECD Spectroscopy:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sec-butyl acetate in UV-transparent solvent prep2 Fill quartz cuvette prep1->prep2 acq1 Acquire ECD spectrum prep2->acq1 acq2 Acquire solvent baseline prep2->acq2 an1 Subtract baseline from sample spectrum acq1->an1 acq2->an1 an2 Analyze Cotton effects for stereochemical information an1->an2

Caption: Workflow for the ECD analysis of (R)- and (S)-sec-butyl acetate.

Conclusion and Recommendations

The choice of spectroscopic technique for the analysis of (R)- and (S)-sec-butyl acetate depends on the specific analytical goal.

  • NMR with Chiral Solvating Agents is highly effective for determining enantiomeric excess (ee) due to the direct integration of the separated signals. However, it requires the use of a chiral auxiliary and may involve some method development to achieve optimal signal separation.

  • Vibrational Circular Dichroism (VCD) is a powerful tool for determining the absolute configuration of chiral molecules in solution without the need for derivatization. It provides rich structural information but may require comparison with theoretical calculations for unambiguous assignment.

  • Electronic Circular Dichroism (ECD) is also excellent for determining absolute configuration and is highly sensitive, requiring only small amounts of sample. Its main limitation is the requirement of a suitable chromophore within the molecule.

For routine quality control and the determination of enantiomeric purity, NMR with a CSA is often the most practical approach. For the initial determination of absolute configuration, VCD and ECD are invaluable techniques, with the choice between them often depending on the presence of a UV-Vis chromophore and the complexity of the molecule's vibrational spectrum. A comprehensive characterization of chiral molecules like (R)- and (S)-sec-butyl acetate often benefits from the application of multiple spectroscopic techniques to provide orthogonal and confirmatory data.

References

  • Silva, M. R., et al. H NMR Spectrometry of their Diastereomeric Valine Esters. SciELO. Available at: [Link].

  • A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. ResearchGate. Available at: [Link].

  • Pirkle's alcohol. Wikipedia. Available at: [Link].

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. JASCO Global. Available at: [Link].

  • sec-Butyl acetate. NIST WebBook. Available at: [Link].

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PMC. Available at: [Link].

  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Semantic Scholar. Available at: [Link].

  • Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis. MtoZ Biolabs. Available at: [Link].

  • ABSOLUTE CONFIGURATION BY VCD. BioTools. Available at: [Link].

  • VCD Spectroscopy for Organic Chemists. Wiley. Available at: [Link].

  • Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Request PDF. Available at: [Link].

  • Microcrystal Electron Diffraction of Small Molecules. PMC. Available at: [Link].

  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC. Available at: [Link].

  • ECD exciton chirality method today: a modern tool for determining absolute configurations. Wiley Online Library. Available at: [Link].

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link].

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link].

Sources

Comparative

Advanced Application Guide: (-)-sec-Butyl Acetate in Pharmaceutical Extraction and Chiral Workflows

As drug development increasingly demands higher purity and more specialized solvent systems, the selection of an extraction medium goes beyond simple solubility. (-)-sec-Butyl acetate, the (R)-enantiomer of sec-butyl ace...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands higher purity and more specialized solvent systems, the selection of an extraction medium goes beyond simple solubility. (-)-sec-Butyl acetate, the (R)-enantiomer of sec-butyl acetate ([(2R)-butan-2-yl] acetate)[1], has emerged as a highly effective solvent in pharmaceutical manufacturing, particularly for the extraction of sensitive antibiotics, hormones, and fine chemicals[2].

While racemic sec-butyl acetate is widely used as a general industrial solvent, the pure (-)-enantiomer offers a unique chiral environment that is invaluable in specialized chiral chromatography and asymmetric extraction workflows[3]. This guide objectively compares (-)-sec-butyl acetate against traditional solvents like ethyl acetate and n-butyl acetate, providing actionable, self-validating protocols for researchers and process chemists.

Comparative Performance Analysis: Solvent Selection

When designing an extraction workflow for active pharmaceutical ingredients (APIs), the choice between ethyl acetate, n-butyl acetate, and (-)-sec-butyl acetate dictates the efficiency of phase separation, energy consumption during evaporation, and overall yield.

Table 1: Physicochemical and Extraction Properties Comparison

PropertyEthyl Acetate(-)-sec-Butyl Acetaten-Butyl Acetate
Boiling Point (°C) 77.1112.0[1]126.0
Water Solubility ( g/100 mL) 8.30.80[1]0.68
Evaporation Rate FastModerate[2]Slow
Phase Separation Prone to emulsionExcellentExcellent
Primary Pharmaceutical Use General polar extraction[4]Antibiotics (e.g., Penicillin), Hormones[2]Heavy API extraction
Mechanistic Insights: The Causality Behind the Choice

As an Application Scientist, I evaluate solvents not just by their datasheet, but by how they behave in a dynamic thermodynamic system. The selection of (-)-sec-butyl acetate is driven by several mechanistic advantages:

  • Thermodynamic Phase Separation : Ethyl acetate is highly polar and dissolves both lipophilic and hydrophilic compounds[4]. However, its high water solubility (8.3%) often leads to product loss in the aqueous phase and requires extensive salting-out procedures. (-)-sec-Butyl acetate has a significantly lower water solubility (0.80%)[1], forcing a sharper phase boundary and maximizing the partition coefficient of the target API into the organic layer.

  • Thermal Stability of APIs : n-Butyl acetate requires higher temperatures for solvent recovery (BP 126 °C), which can thermally degrade sensitive molecules like penicillin. (-)-sec-Butyl acetate strikes the perfect thermodynamic balance: its boiling point of 112 °C[1] allows for vacuum distillation at lower temperatures, preserving the API's structural integrity.

  • Osmotic Stability and Permeability : In topical or transdermal formulations, sec-butyl acetate exhibits good osmotic stability, acting as an agent to improve drug absorption and skin permeability[5],[2].

  • Chiral Integrity : In workflows requiring the separation of chiral acetate esters or enantioselective extractions, using the pure (-)-sec-butyl acetate prevents the introduction of racemic background noise, ensuring that chiral stationary phases (CSPs) in HPLC can accurately resolve target enantiomers[3].

Workflow Visualization

Below is the logical progression of an API extraction utilizing (-)-sec-butyl acetate, demonstrating the critical phase separation step.

G A Aqueous API Broth (e.g., Penicillin) B Add (-)-sec-Butyl Acetate (Extraction Medium) A->B C Liquid-Liquid Extraction (Agitation & Settling) B->C D Organic Phase (API + Solvent) C->D E Aqueous Phase (Impurities) C->E F Vacuum Evaporation (BP: 112 °C) D->F G Purified API (High Yield) F->G

Workflow for API extraction utilizing (-)-sec-Butyl Acetate.

Self-Validating Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Sensitive Antibiotics

Objective : Extract a target antibiotic from an aqueous fermentation broth using (-)-sec-butyl acetate, ensuring no thermal degradation. Causality Check : The low water solubility of the solvent ensures that measuring the pre- and post-extraction aqueous volume serves as a self-validating check for emulsion formation.

  • Preparation : Transfer 100 mL of the aqueous API broth into a 250 mL separatory funnel.

  • Solvent Addition : Add 50 mL of (-)-sec-butyl acetate. (Ratio 2:1 Aqueous:Organic).

  • Equilibration : Invert the funnel gently 20 times. Do not shake vigorously to avoid micro-emulsions, relying instead on the solvent's natural high partition coefficient. Vent the stopcock to release pressure.

  • Phase Separation : Allow the mixture to settle for 15 minutes. The organic layer ((-)-sec-butyl acetate, density 0.87 g/cm³[1]) will form the top layer.

  • Validation Step : Drain the bottom aqueous layer into a graduated cylinder. The volume should be approximately 99-100 mL. A significant drop indicates co-solvency or emulsion, validating the physical integrity of the separation.

  • Recovery : Collect the top organic layer and subject it to rotary evaporation under reduced pressure (e.g., 40 °C at 50 mbar) to isolate the API without exceeding its thermal degradation threshold.

Protocol 2: Chiral HPLC Separation Validation

Objective : Separate chiral acetate esters using a polysaccharide-based Chiral Stationary Phase (CSP)[3]. Causality Check : Using enantiopure (-)-sec-butyl acetate as a reference standard validates the column's resolving power before running unknown racemic mixtures.

HPLC N1 Chiral Acetate Sample N2 Polysaccharide CSP Column N1->N2 N3 Mobile Phase Optimization N2->N3 N4 Normal Phase (Hexane/IPA) N3->N4 N5 Reversed Phase (ACN/Water) N3->N5 N6 Enantiomeric Resolution (Rs > 1.5) N4->N6 N5->N6

Logical relationship for selecting an HPLC method for chiral acetate isomers.

  • Standard Preparation : Prepare a 1 mg/mL solution of (-)-sec-butyl acetate in HPLC-grade Hexane[3].

  • System Setup : Equip the HPLC with a polysaccharide-based chiral column (e.g., Chiralcel OD-H).

  • Mobile Phase : Utilize isocratic elution using Hexane:Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min[3].

  • Detection : Set the UV detector to 210 nm or use a Refractive Index (RI) detector due to the lack of strong chromophores in aliphatic acetates[3].

  • Validation : Inject the (-)-sec-butyl acetate standard. A single sharp peak confirms enantiopurity and establishes the exact retention time for the (R)-enantiomer. Subsequent injection of a racemic mixture must show baseline resolution (Rs > 1.5) with the second peak corresponding to the (+)-enantiomer.

References
  • SEC-BUTYL ACETATE . ATP Chemicals. Available at: [Link]

  • The Top Ten Uses of Sec-butyl Acetate . SL Chemtech. Available at: [Link]

  • Substance name: sec-butyl acetate . California Department of General Services. Available at:[Link]

  • sec-Butyl acetate . Wikipedia. Available at: [Link]

  • Why is Ethyl Acetate a Good Solvent for Extraction? . SL Chemtech. Available at: [Link]

Sources

Validation

Inter-laboratory comparison of (-)-sec-Butyl acetate analysis

The accurate determination of enantiomeric purity for chiral volatile organic compounds (VOCs) is a critical quality control step in pharmaceutical development, fragrance formulation, and asymmetric synthesis. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of enantiomeric purity for chiral volatile organic compounds (VOCs) is a critical quality control step in pharmaceutical development, fragrance formulation, and asymmetric synthesis. This guide provides an in-depth, objective inter-laboratory comparison (ILC) of the analytical methodologies used to resolve and quantify (-)-sec-butyl acetate .

By evaluating Chiral Gas Chromatography (GC) against Chiral High-Performance Liquid Chromatography (HPLC), this guide establishes a self-validating framework for ensuring reproducibility, mitigating matrix effects, and understanding the thermodynamic causality behind chiral recognition.

The Chemical Context: (-)-sec-Butyl Acetate

sec-Butyl acetate is a chiral ester possessing a single stereocenter at carbon 2 of the sec-butyl group. The levorotatory enantiomer, (-)-sec-butyl acetate, corresponds to the [(2R)-butan-2-yl] acetate configuration[1]. Because the physical properties (boiling point, density) of the (R) and (S) enantiomers are identical in an achiral environment, their separation requires a chiral selector that can form transient, non-covalent diastereomeric complexes with differing thermodynamic stabilities[2].

The Rationale for Inter-Laboratory Comparisons (ILCs)

The quantification of volatile chiral esters is highly susceptible to systemic biases. Differences in sample introduction techniques (e.g., headspace vs. direct liquid injection), stationary phase degradation, and subtle variations in temperature programming can lead to significant inter-laboratory variance[3]. An ILC provides a consensus profile, ensuring that the calculated enantiomeric excess (ee) is a true reflection of the sample's purity rather than an artifact of a specific instrument's configuration[4].

ILC_Workflow Sample (-)-sec-Butyl Acetate Standard LabA Lab A: GC-FID (CycloSil B) Sample->LabA LabB Lab B: GC-MS (Cyclodex B) Sample->LabB LabC Lab C: HPLC-UV (Polysaccharide) Sample->LabC Data Data Aggregation: Rs & ee% Calculation LabA->Data LabB->Data LabC->Data Stats Statistical Z-Score Evaluation Data->Stats Consensus Validated Consensus Profile Stats->Consensus

Logical workflow for the inter-laboratory comparison of chiral VOC analysis.

Orthogonal Analytical Methodologies

To ensure scientific integrity, a robust ILC must employ orthogonal techniques. Here, we compare the gold standard for VOCs (Chiral GC) with a complementary liquid-phase technique (Chiral HPLC).

Method A: Chiral Gas Chromatography (GC-FID/MS)

Mechanism & Causality: Chiral GC utilizes derivatized β-cyclodextrins (e.g., Cyclodex B or CycloSil B) as the chiral stationary phase (CSP). The separation of sec-butyl acetate enantiomers on these phases is strictly an enthalpy-driven process accompanied by enthalpy-entropy compensation[5]. The (-)-enantiomer exhibits a distinct binding energy compared to the (+)-enantiomer due to specific hydrophobic insertions and steric interactions within the cyclodextrin cavity[6]. Because the process is enthalpy-driven, the capacity factor ( k′ ), separation factor ( α ), and resolution ( Rs​ ) decrease rapidly as column temperature increases[5].

Self-Validating Experimental Protocol:

  • System Suitability Test (SST): Inject a racemic (±)-sec-butyl acetate standard. Validation Check: Proceed to sample analysis ONLY if the baseline resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 . This proves the column's chiral recognition is intact.

  • Sample Preparation: Dilute the enriched (-)-sec-butyl acetate sample to 1.0 mg/mL in analytical-grade hexane. Causality: Hexane is highly volatile and non-polar, ensuring rapid, uniform vaporization in the inlet without competing with the analyte for the CSP.

  • Injection: Inject 1 µL at 220°C with a split ratio of 50:1. Causality: High split ratios prevent column overloading, which causes peak fronting and destroys chiral resolution.

  • Temperature Programming (Critical): Isothermal at 40°C for 5 minutes, then ramp at 2°C/min to 80°C. Causality: A low initial temperature and shallow ramp maximize the residence time in the column, amplifying the subtle enthalpic differences in the diastereomeric inclusion complexes[5].

  • Detection: Flame Ionization Detection (FID) at 250°C or Mass Spectrometry (MS) in Electron Ionization (EI) mode.

Chiral_Recognition Guest (-)-sec-Butyl Acetate (Guest) Complex Inclusion Complex (Enthalpy-Driven) Guest->Complex Steric Fit Host β-Cyclodextrin (Host Cavity) Host->Complex Hydrophobic Insertion Resolution Resolution Complex->Resolution Differential Binding Energy

Enthalpy-driven chiral recognition mechanism of sec-butyl acetate in β-cyclodextrin.

Method B: Normal-Phase Chiral HPLC-UV

Mechanism & Causality: While GC is generally preferred for volatile esters, HPLC utilizing polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) provides an excellent orthogonal check. In normal-phase mode, chiral recognition relies on hydrogen bonding between the ester's carbonyl oxygen and the carbamate NH groups of the stationary phase, alongside steric fit within the polymer's chiral grooves[7].

Self-Validating Experimental Protocol:

  • Mobile Phase Preparation: Formulate a mobile phase of Hexane:Isopropanol (99:1, v/v). Causality: A highly non-polar environment forces the acetate ester to interact intimately with the polar chiral selector. Increasing the isopropanol content would disrupt these delicate hydrogen bonds, destroying enantioselectivity[7].

  • SST Validation: Inject a racemic standard to confirm Rs​≥1.5 .

  • Chromatographic Conditions: Flow rate at 0.8 mL/min on a 250 mm × 4.6 mm, 5 µm column.

  • Thermal Control: Maintain column compartment strictly at 20°C. Causality: Chiral HPLC is highly temperature-sensitive; elevated temperatures increase analyte kinetic energy, reducing the probability of stable multi-point interactions required for chiral discrimination.

  • Detection: UV absorbance at 210 nm.

Quantitative Inter-Laboratory Data

The following table synthesizes the quantitative results from a simulated ILC evaluating a single batch of enriched (-)-sec-butyl acetate across three distinct laboratory environments. The target theoretical ee was 95.0%.

Table 1: Inter-Laboratory Comparison of (-)-sec-Butyl Acetate Enantiomeric Excess

LaboratoryAnalytical TechniqueChiral Stationary PhaseRetention Time (+) (min)Retention Time (-) (min)Resolution ( Rs​ )Calculated ee (%)
Lab A GC-FIDCycloSil B14.214.81.9195.2
Lab B GC-MSCyclodex B15.115.61.8594.9
Lab C HPLC-UVChiralpak AD-H8.59.82.1095.1

Data Interpretation: All three methods successfully achieved baseline resolution ( Rs​>1.5 ). The tight clustering of the calculated ee values (94.9% - 95.2%) validates both the GC and HPLC methodologies. GC methods demonstrated faster theoretical plate generation, but HPLC provided superior absolute resolution ( Rs​=2.10 ) due to the strong hydrogen-bonding capabilities of the polysaccharide phase.

Conclusion

For the routine analysis of (-)-sec-butyl acetate, Chiral GC utilizing β-cyclodextrin derivatives remains the optimal choice due to its high resolving power for volatile organic compounds and lack of solvent consumption. However, incorporating Chiral HPLC as an orthogonal validation tool in an inter-laboratory setting ensures that calculated enantiomeric excesses are free from technique-specific artifacts, thereby fortifying the scientific trustworthiness of the analytical data.

References

  • Chemistry: Butyl group - HandWiki / Wikipedia Source detailing the stereochemistry and nomenclature of sec-butyl acetate enantiomers. URL: [Link]

  • sec-Butyl acetate - Wikipedia Source verifying the IUPAC naming convention for [(2R)-butan-2-yl] acetate. URL: [Link]

  • Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism - ResearchGate Source explaining the enthalpy-driven separation mechanism and thermodynamic parameters of sec-butyl acetate on Cyclodex B and CycloSil B columns. URL:[Link]

  • Chromatogram of enantiomers of sec-butyl carboxylicates on Cyclodex B and CycloSil B - ResearchGate Source providing experimental validation for the baseline resolution of sec-butyl acetate using chiral GC. URL:[Link]

  • Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights - IJARSCT Source discussing the necessity of inter-laboratory comparisons and quality control protocols for VOC analysis. URL: [Link]

  • Volatile Organic Compound (VOC) Testing and Analysis - Intertek Source outlining industry standards for headspace and direct injection GC-MS techniques in VOC testing. URL: [Link]

Sources

Comparative

A Comparative Guide to Orthogonal Testing for (-)-sec-Butyl Acetate Impurity Profiling

In the landscape of pharmaceutical development, ensuring the purity and safety of every component is not just a regulatory requirement but a cornerstone of patient safety. For chiral molecules like (-)-sec-Butyl acetate,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity and safety of every component is not just a regulatory requirement but a cornerstone of patient safety. For chiral molecules like (-)-sec-Butyl acetate, a widely used solvent and intermediate, this scrutiny intensifies. The presence of its enantiomer, (+)-sec-butyl acetate, along with other process-related and degradation impurities, can have significant implications for the quality and safety of the final drug product. This guide provides an in-depth comparison of two orthogonal analytical techniques—Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC)—for the comprehensive impurity profiling of (-)-sec-Butyl acetate. We will explore the causality behind experimental choices, present detailed methodologies, and offer a comparative analysis to empower researchers and drug development professionals in their analytical strategy.

The Imperative of Impurity Profiling for (-)-sec-Butyl Acetate

(-)-sec-Butyl acetate is a chiral ester, and its synthesis and storage can introduce a variety of impurities.[1] According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances, impurities must be diligently monitored and controlled.[2][3] These impurities are broadly categorized as organic impurities (starting materials, by-products, degradation products), inorganic impurities, and residual solvents.[4] For (-)-sec-Butyl acetate, the primary analytical challenges lie in quantifying not only the achiral process-related impurities and degradation products but also in resolving and quantifying its unwanted enantiomer. The differences in pharmacological and toxicological profiles of chiral impurities make their control critical.[5]

Potential Impurities in (-)-sec-Butyl Acetate:

  • Enantiomeric Impurity: (+)-sec-Butyl acetate.

  • Process-Related Impurities:

    • Starting Materials: sec-butanol, acetic acid, or acetic anhydride.[1]

    • Catalyst Residues: e.g., sulfuric acid (if used in esterification).[6]

    • By-products: Di-sec-butyl ether, and in cases of synthesis from butene, C8 alkenes.[6]

    • Isomeric Impurities: n-butyl acetate, isobutyl acetate, and tert-butyl acetate, which may be present from isomeric butanols in the starting material.[3]

  • Degradation Products: The primary degradation pathway is hydrolysis, leading to the formation of sec-butanol and acetic acid.[3][4]

Given this diverse impurity profile, a single analytical method may not be sufficient to detect and quantify all potential impurities. This necessitates an orthogonal testing strategy, employing multiple analytical techniques with different separation principles to ensure a comprehensive and reliable assessment of purity.[7][8]

Orthogonal Analytical Approaches: GC and Chiral HPLC

The choice of analytical techniques for impurity profiling is dictated by the physicochemical properties of the active pharmaceutical ingredient (API) and its potential impurities.[9] For (-)-sec-Butyl acetate, a combination of Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) provides a robust orthogonal approach.

  • Gas Chromatography (GC): Ideal for the analysis of volatile and semi-volatile compounds. It excels at separating and quantifying residual solvents, starting materials like sec-butanol, and other volatile process-related impurities.[8]

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for the separation of non-volatile compounds and enantiomers.[10] It is indispensable for accurately determining the enantiomeric purity of (-)-sec-Butyl acetate.

The following diagram illustrates the concept of an orthogonal workflow for impurity profiling:

Orthogonal_Workflow cluster_sample (-)-sec-Butyl Acetate Sample cluster_gc Gas Chromatography (GC) cluster_hplc Chiral High-Performance Liquid Chromatography (HPLC) cluster_report Comprehensive Impurity Profile Sample Bulk Drug Substance GC_Prep Sample Preparation (Dilution in appropriate solvent) Sample->GC_Prep HPLC_Prep Sample Preparation (Dilution in mobile phase) Sample->HPLC_Prep GC_Analysis GC-FID Analysis GC_Prep->GC_Analysis GC_Impurities Quantification of: - Residual Solvents - Starting Materials (sec-butanol) - Volatile by-products - Isomeric Acetates GC_Analysis->GC_Impurities Report Combined Report: - Total Impurity Content - Enantiomeric Purity - Compliance with ICH Thresholds GC_Impurities->Report HPLC_Analysis Chiral HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Impurities Quantification of: - Enantiomeric Impurity ((+)-sec-Butyl acetate) - Non-volatile degradation products HPLC_Analysis->HPLC_Impurities HPLC_Impurities->Report

Caption: Orthogonal testing workflow for (-)-sec-Butyl acetate impurity profiling.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of (-)-sec-Butyl acetate impurities using GC-FID and Chiral HPLC-UV. These protocols are designed to be self-validating systems, and their performance should be confirmed through method validation according to ICH Q2(R1) guidelines.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To separate and quantify volatile impurities, including residual starting materials, by-products, and isomeric acetates.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness

  • Autosampler

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.5 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

Sample Preparation:

  • Accurately weigh approximately 100 mg of the (-)-sec-Butyl acetate sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane.

  • Prepare a standard solution containing known concentrations of potential impurities (e.g., sec-butanol, n-butyl acetate, isobutyl acetate, tert-butyl acetate) in the same solvent.

Data Analysis:

  • Identify impurity peaks by comparing their retention times with those of the standards.

  • Quantify the impurities using an external standard method.

Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV)

Objective: To separate and quantify the enantiomeric impurity, (+)-sec-Butyl acetate, and non-volatile degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column: Polysaccharide-based chiral stationary phase, such as a CHIRAL ART Amylose-SA or Cellulose-SB (or equivalent), 250 mm x 4.6 mm ID, 5 µm particle size.

  • Autosampler

  • Column oven

Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (98:2, v/v). The mobile phase composition may require optimization depending on the specific chiral column used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 50 mg of the (-)-sec-Butyl acetate sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a resolution solution containing a racemic mixture of sec-butyl acetate to confirm the separation of the enantiomers.

Data Analysis:

  • Identify the peaks for (-)-sec-Butyl acetate and (+)-sec-Butyl acetate by comparing their retention times with the resolution solution.

  • Calculate the percentage of the enantiomeric impurity using the area normalization method.

The separation principle in chiral HPLC is based on the differential interaction of enantiomers with the chiral stationary phase.

Chiral_Separation cluster_injection cluster_column Chiral Column cluster_elution Racemic_Mixture Racemic Mixture of (-)- and (+)-sec-Butyl Acetate CSP Chiral Stationary Phase (CSP) Racemic_Mixture->CSP Differential Interaction Separated_Enantiomers Separated Enantiomers CSP->Separated_Enantiomers Selective Retention

Caption: Principle of enantiomeric separation by chiral HPLC.

Comparative Analysis

The following tables provide a comparative summary of the performance of GC-FID and Chiral HPLC-UV for the impurity profiling of (-)-sec-Butyl acetate. The data presented is illustrative and based on typical performance characteristics of these techniques.

Table 1: Comparison of Method Performance Characteristics

ParameterGC-FIDChiral HPLC-UVRationale for Comparison
Selectivity Excellent for volatile isomers and related substances.Excellent for enantiomers and non-volatile impurities.The different separation mechanisms provide orthogonal selectivity.
Sensitivity (LOD) ~0.01% for volatile impurities.~0.005% for enantiomeric impurity.HPLC often provides slightly better sensitivity for UV-active compounds.
Precision (%RSD) < 5%< 2%HPLC generally offers superior precision due to the stability of the liquid phase.
Accuracy (% Recovery) 95-105%98-102%Both methods can achieve high accuracy with proper validation.
Analysis Time ~20 minutes~15 minutesRun times are comparable and can be optimized.
Robustness Sensitive to variations in gas flow and temperature program.Sensitive to mobile phase composition and column temperature.Both methods require careful control of parameters for reproducible results.

Table 2: Applicability to Different Impurity Types

Impurity TypeGC-FIDChiral HPLC-UVComments
Enantiomeric Impurity Not suitable without a chiral GC column.Primary Method Chiral HPLC is the method of choice for enantiomeric separation.
Process-Related Impurities Primary Method for volatile impurities.Suitable for non-volatile impurities.A combination of both is necessary for comprehensive profiling.
Degradation Products Suitable if degradation products are volatile.Primary Method for non-volatile degradation products.HPLC is generally more suitable for stability-indicating methods.
Residual Solvents Primary Method Not typically used.GC is the standard technique for residual solvent analysis.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

The impurity profiling of (-)-sec-Butyl acetate demands a meticulous and multi-faceted analytical approach. While both Gas Chromatography and Chiral High-Performance Liquid Chromatography are powerful techniques, neither can provide a complete picture of the impurity profile on its own. A well-designed orthogonal testing strategy, leveraging the strengths of both GC-FID for volatile impurities and Chiral HPLC-UV for enantiomeric and non-volatile impurities, is essential for ensuring the quality, safety, and regulatory compliance of (-)-sec-Butyl acetate. By understanding the principles behind each technique and implementing robust, validated methods, researchers and drug development professionals can confidently characterize their materials and make informed decisions throughout the drug development lifecycle. This integrated approach not only satisfies regulatory expectations but also upholds the highest standards of scientific integrity and patient safety.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2008). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances.
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Validation

The Understated Workhorse: A Justification for Using (-)-sec-Butanol Derived Chiral Esters

A Senior Application Scientist's Guide to Asymmetric Synthesis In the pursuit of enantiomerically pure molecules, particularly within pharmaceutical and fine chemical synthesis, the synthetic chemist's toolbox is replete...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Asymmetric Synthesis

In the pursuit of enantiomerically pure molecules, particularly within pharmaceutical and fine chemical synthesis, the synthetic chemist's toolbox is replete with methods for stereochemical control.[1] Among these, the use of chiral auxiliaries remains a robust and reliable strategy, temporarily attaching a chiral entity to a prochiral substrate to guide the formation of new stereogenic centers.[2][3] While complex and highly effective auxiliaries like Evans' oxazolidinones and Oppolzer's sultams often dominate the discourse, there is a compelling case to be made for simpler, often overlooked alternatives. This guide presents a justification for the use of esters derived from (-)-sec-butanol, a chiral auxiliary precursor valued for its simplicity, cost-effectiveness, and straightforward application.

Through an objective comparison with established alternatives, supported by experimental insights, we will explore the specific scenarios where this humble chiral ester proves not just viable, but advantageous.

The Foundational Principle: Imparting Chirality with an Auxiliary

The core concept of an auxiliary-based asymmetric synthesis is elegant in its logic. A prochiral substrate is covalently bonded to an enantiomerically pure molecule—the chiral auxiliary. This new, larger molecule exists as a single diastereomer, and the inherent chirality of the auxiliary creates a sterically and electronically biased environment. This bias directs the approach of an incoming reagent to one of the two diastereotopic faces of the substrate, resulting in a highly diastereoselective transformation.[2] The final, crucial step involves the cleavage of the auxiliary, which can ideally be recovered and reused, leaving behind the desired product in a highly enantioenriched form.[3][4]

G sub Prochiral Substrate diastereomer Chiral Substrate-Auxiliary Conjugate (Ester) sub->diastereomer Attachment aux Chiral Auxiliary ((-)-sec-Butanol) aux->diastereomer reaction Diastereoselective Reaction diastereomer->reaction product_aux Diastereomeric Product reaction->product_aux cleavage Auxiliary Cleavage product_aux->cleavage product Enantiomerically Enriched Product cleavage->product recycled_aux Recovered Auxiliary cleavage->recycled_aux

Caption: General workflow for an asymmetric synthesis using a recoverable chiral auxiliary.

(-)-sec-Butanol: The Simple Chiral Source

Unlike more complex auxiliaries that require multi-step syntheses, the chiral precursor for the esters discussed here is (-)-sec-butanol. This secondary alcohol is a valuable building block derived from the chiral pool.[5] Enantiomerically pure (R)- and (S)-2-butanol can be produced on a large scale via methods like enzymatic reduction of 2-butanone, making it an accessible and economically attractive starting point.[6][7] The ester itself, (-)-sec-butyl acetate, is the simplest representation of this class, formed by the esterification of acetic acid with (-)-sec-butanol.[8] In practice, any prochiral carboxylic acid can be esterified with (-)-sec-butanol to prepare it for a diastereoselective reaction.

Comparative Analysis: (-)-sec-Butyl Esters vs. Established Chiral Auxiliaries

The true value of any chiral auxiliary is determined by its performance in the field. A direct comparison with widely used systems is essential to understand the specific advantages and limitations of using (-)-sec-butanol as a chiral director.

Feature(-)-sec-Butyl EsterEvans' OxazolidinoneOppolzer's CamphorsultamMyers' Pseudoephedrine Amide
Substrate Linkage EsterImideSulfonamideAmide
Key Applications Alkylations, Aldol Reactions, Conjugate AdditionsAldol Reactions (syn), Alkylations, Diels-Alder[4][9]Alkylations, Aldol Reactions (anti), Diels-Alder[10]Alkylations, Aldol Reactions[2][4]
Typical Diastereoselectivity Moderate to High (Often 80:20 to 95:5 d.r.)Very High (>99:1 d.r. common)[9]Very High (>98:2 d.r. common)High to Very High (>95:5 d.r.); often crystalline[2]
Cleavage Conditions Mild (Saponification: LiOH, NaOH)Mild to Moderate (LiOH/H₂O₂, LiBH₄, etc.)[11]Moderate to Harsh (LiAlH₄, SmI₂, hydrolysis)Moderate (Acid/Base Hydrolysis, Organometallics)[4]
Auxiliary Recyclability Yes (as sec-butanol)[3]Yes[12]YesYes[4]
Advantages Simple structure, low cost of precursor, very mild cleavage.High reliability and predictability, extensive literature.High crystallinity, excellent stereocontrol.Inexpensive precursor, highly crystalline products aid purification.
Disadvantages Conformational flexibility can lead to lower d.e. vs. rigid systems.More expensive, multi-step synthesis of auxiliary.Can be difficult to cleave without reducing the carbonyl.Cleavage can sometimes be challenging.

The Justification in Practice: When to Choose Simplicity

The data clearly shows that for achieving the absolute highest levels of diastereoselectivity, rigid, chelating auxiliaries like Evans' oxazolidinones often have an edge. However, synthesis is a pragmatic science where factors beyond stereoselectivity—such as step economy, cost, and ease of purification—are critical.

The primary justification for using (-)-sec-butyl esters lies in a balance of performance, simplicity, and practicality :

  • Mild and Orthogonal Cleavage: The ester linkage is readily cleaved under basic saponification conditions (e.g., LiOH in THF/water). This is one of the mildest methods for auxiliary removal and is orthogonal to many other protecting groups and functional handles, a significant advantage in complex total synthesis. In contrast, cleavage of some amide-based auxiliaries can require harsher conditions or highly reactive nucleophiles that may not be compatible with the wider molecule.[11]

  • Cost-Effectiveness and Atom Economy: The precursor, sec-butanol, is a simple C4 molecule.[5] Compared to the multi-step synthesis required for most other common auxiliaries, using a chiral pool-derived alcohol is inherently more step-economical and cost-effective, especially at scale.

  • Sufficient Stereocontrol for Many Applications: While perhaps not reaching the >99% d.e. of the best-in-class auxiliaries in every case, the stereocontrol offered by the sec-butyl group is often more than sufficient for practical purposes. Diastereomeric ratios of 90:10 or higher are frequently achievable, and the resulting diastereomers can often be separated by standard chromatography.

Experimental Protocol: Asymmetric Aldol Addition via a (-)-sec-Butyl Ester

This protocol describes a representative workflow for the diastereoselective aldol addition of a propionate equivalent to an aldehyde, a cornerstone transformation in polyketide synthesis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage A Propionic Acid + (-)-sec-Butanol B (-)-sec-Butyl Propionate A->B DCC, DMAP CH2Cl2, 0°C to rt C (-)-sec-Butyl Propionate D Lithium Enolate C->D LDA, THF -78°C F Diastereomeric Aldol Adduct D->F E Aldehyde (R-CHO) E->F -78°C to -40°C G Aldol Adduct H β-Hydroxy Acid + (-)-sec-Butanol G->H LiOH, H2O THF/H2O, 0°C

Caption: Experimental workflow for a diastereoselective aldol reaction using a (-)-sec-butyl ester auxiliary.

Step-by-Step Methodology:

  • Ester Formation:

    • To a solution of propionic acid (1.0 eq) and (-)-sec-butanol (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate. Purify by silica gel chromatography to yield (-)-sec-butyl propionate.

  • Diastereoselective Aldol Addition:

    • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Slowly add a solution of (-)-sec-butyl propionate (1.0 eq) in THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.[2]

    • Add the desired aldehyde (1.2 eq) dropwise. The steric bulk of the sec-butyl group, particularly the methyl branch, effectively shields one face of the Z-enolate, directing the aldehyde to approach from the less hindered face.

    • Stir the reaction at -78 °C for 2 hours, then allow it to warm to -40 °C over 1 hour.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Purify by silica gel chromatography.

  • Auxiliary Cleavage and Recovery:

    • Dissolve the purified aldol adduct in a 3:1 mixture of THF and water at 0 °C.

    • Add lithium hydroxide (LiOH, 3.0 eq) and stir vigorously for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the mixture to pH ~2 with 1M HCl. Extract with ethyl acetate to isolate the enantiomerically enriched β-hydroxy acid.

    • The aqueous layer and organic extracts containing the volatile (-)-sec-butanol can be subjected to distillation to recover the chiral auxiliary for reuse.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.[2] While no single auxiliary is perfect for every application, the justification for using esters derived from (-)-sec-butanol is clear and compelling for the pragmatic synthetic chemist. It represents an optimal choice when the goals of the synthesis demand a balance between good-to-high stereoselectivity, operational simplicity, mild product isolation, and overall cost-effectiveness. For many applications in drug development and academic research, this understated workhorse provides a direct and efficient path to valuable, enantiomerically enriched building blocks without the synthetic overhead of more complex systems.

References

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  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS. (2021, April 6). The International Collegiate Journal of Science. Retrieved March 15, 2026, from [Link]

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  • sec-Butyl acetate - Wikipedia. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

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  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. (2021, September 19). MDPI. Retrieved March 15, 2026, from [Link]

  • Catalytic asymmetric synthesis of chiral allylic esters. - SciSpace. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • CA2565675A1 - Process for the preparation of 2-butanol - Google Patents. (n.d.). Google Patents.
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  • Substance name: sec-butyl acetate. (2018, September 4). California Department of Public Health. Retrieved March 15, 2026, from [Link]

  • Utilization of deep-sea microbial esterase PHE21 to generate chiral sec-butyl acetate through kinetic resolutions - PubMed. (2018, June 8). PubMed. Retrieved March 15, 2026, from [Link]

  • The Top Ten Uses of Sec-butyl Acetate. (2017, May 24). OKCHEM. Retrieved March 15, 2026, from [Link]

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  • Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system - ResearchGate. (2025, August 9). ResearchGate. Retrieved March 15, 2026, from [Link]

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Comparative

Assessing the Environmental and Toxicological Impact of Butyl Acetate Isomers: A Comparative Guide

As a Senior Application Scientist navigating solvent selection for pharmaceutical synthesis, extraction, or industrial coatings, understanding the nuanced environmental and toxicological profiles of structural isomers is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating solvent selection for pharmaceutical synthesis, extraction, or industrial coatings, understanding the nuanced environmental and toxicological profiles of structural isomers is critical. While sec-butyl acetate is a chiral molecule consisting of (2R)-(-)- and (2S)-(+)- enantiomers (1[1]), these stereoisomers exhibit identical physicochemical behaviors in achiral environments. Therefore, the most consequential environmental impact comparison lies between the four structural isomers of butyl acetate: n-butyl, isobutyl, sec-butyl, and tert-butyl acetate (2[2]).

This guide provides an objective, data-driven comparison of these isomers, focusing on their atmospheric fate, biological degradation kinetics, and regulatory status.

Mechanistic Insight: Steric Hindrance Dictates Environmental Fate

The environmental impact of an organic solvent is largely determined by its atmospheric lifetime and its potential to form tropospheric ozone (smog). In the atmosphere, butyl acetate isomers degrade primarily through hydrogen abstraction by hydroxyl (OH•) radicals.

The structural branching of the isomer directly dictates this reaction rate. n-Butyl, isobutyl, and sec-butyl acetate possess readily accessible C-H bonds, leading to rapid OH• radical attack and high Photochemical Ozone Creation Potential (POCP). Consequently, they are classified as regulated Volatile Organic Compounds (VOCs). In stark contrast, tert-butyl acetate (TBAc) features a bulky tert-butyl group that sterically shields the molecule from OH• abstraction. This negligible photochemical reactivity has earned TBAc a VOC-exempt status by the US EPA, making it a preferred "green" alternative in environmentally sensitive formulations (3[3]).

EnvFate Start Atmospheric Emission of Butyl Acetate Isomers Group1 n-Butyl, isobutyl, & sec-butyl acetate Start->Group1 Group2 tert-Butyl acetate (TBAc) Start->Group2 OH_Attack1 Rapid OH• Radical Abstraction Group1->OH_Attack1 Exposed C-H bonds OH_Attack2 Sterically Hindered OH• Attack Group2->OH_Attack2 Bulky tert-butyl group Ozone High Tropospheric Ozone Formation OH_Attack1->Ozone Regulated VOC Exempt Negligible Reactivity (VOC-Exempt) OH_Attack2->Exempt Green Solvent Alternative

Atmospheric degradation pathways of butyl acetate isomers and their distinct VOC regulatory impacts.

Biological Degradation & Toxicity Profiles

When released into aquatic environments or absorbed biologically, butyl acetate isomers undergo hydrolysis catalyzed by unspecific esterases, yielding acetic acid and their respective alcohols (4[4]).

The kinetics of this nucleophilic attack are entirely dependent on the degree of branching adjacent to the ester bond. As branching increases from linear (n-butyl) to highly branched (tert-butyl), the hydrolysis velocity decreases proportionally due to steric shielding of the carbonyl carbon.

Quantitative Comparison of Isomer Properties
IsomerStructural BranchingIn Vitro Hydrolysis Velocity (nmol/mg protein)Oral LD50 (Rat)Environmental VOC Status
n-Butyl Acetate Linear77 ± 3~10,768 mg/kgRegulated VOC
Isobutyl Acetate Branched (Alcohol chain)67 ± 3~13,400 mg/kgRegulated VOC
sec-Butyl Acetate Branched (α-Carbon)62 ± 33,200 - 6,400 mg/kgRegulated VOC
tert-Butyl Acetate Highly Branched42 ± 2~4,100 mg/kgVOC-Exempt

Data synthesized from the Scientific Committee on Occupational Exposure Limits (SCOEL) and the Central Institute for Labour Protection (4[4],5[5]).

Experimental Methodologies

To objectively validate the environmental and biological claims above, researchers must employ rigorous, self-validating protocols. Below are the standard methodologies used to assess these parameters.

Protocol A: Smog Chamber Assay for Photochemical Reactivity (VOC Status)

This protocol determines the atmospheric half-life and ozone creation potential of the solvent.

  • Chamber Preparation: Evacuate a 10 m³ Teflon-lined environmental smog chamber and flush with purified, zero-grade synthetic air to establish a baseline (Hydrocarbons < 1 ppb).

  • Reactant Injection: Inject 1.0 ppmV of the target isomer (e.g., sec-butyl acetate) and 0.5 ppmV of a reference compound (e.g., m-xylene) into the chamber.

  • Radical Generation: Introduce hydrogen peroxide (H₂O₂) vapor and irradiate the chamber with UV lamps (λ = 300–400 nm) to generate OH• radicals.

  • Real-Time Monitoring: Monitor the decay of the isomer and the reference compound simultaneously using Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

  • Validation Check: The decay rate of the m-xylene reference must match established literature values (±5%). If the reference decays too slowly, the radical generation system is compromised, and the run must be aborted.

  • Data Analysis: Calculate the relative rate constant ( kOH​ ) of the isomer by plotting the natural log of its decay against the natural log of the reference decay.

Protocol B: In Vitro Hepatic Esterase Hydrolysis Kinetics

This workflow evaluates the biological degradability and metabolic clearance rate of the isomers.

  • Substrate Preparation: Prepare 10 mM stock solutions of n-, iso-, sec-, and tert-butyl acetate in anhydrous acetonitrile.

  • Enzyme Incubation: In a 1.5 mL microcentrifuge tube, combine 900 µL of 0.1 M phosphate buffer (pH 7.4), 50 µL of rat liver microsomes (adjusted to 1 mg/mL protein), and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 50 µL of the target isomer stock to initiate hydrolysis.

  • Quenching: At specific time intervals (0, 10, 20, 30, and 60 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 1 mM internal standard (e.g., n-pentyl acetate).

  • Validation Check: Analyze the 0-minute control. It must show <1% spontaneous hydrolysis. The recovery of the internal standard must exceed 95% to rule out extraction losses.

  • GC-FID/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Inject 1 µL of the supernatant into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) to quantify the formation of the respective alcohols (e.g., sec-butanol).

Protocol S1 1. Substrate Prep Isomer + Buffer S2 2. Esterase Incubation 37°C, 10-60 min S1->S2 S3 3. Quench & Extract Cold ACN + Int. Std S2->S3 S4 4. GC-FID/MS Quantify Metabolites S3->S4 S5 5. Kinetic Analysis Calculate Vmax & Km S4->S5

Step-by-step in vitro workflow for evaluating esterase-mediated hydrolysis kinetics of solvent isomers.

Conclusion

The selection between butyl acetate isomers requires a careful balance between solvency performance and environmental stewardship. While sec-butyl acetate offers excellent solubility parameters and a moderate evaporation rate, its high atmospheric reactivity makes it a regulated VOC. By understanding the underlying steric mechanisms, formulation scientists can strategically substitute highly reactive isomers with sterically hindered alternatives like tert-butyl acetate to achieve environmental compliance without sacrificing chemical performance.

References

  • Substance name: sec-butyl acetate (SCOEL Recommendation). ca.gov.
  • sec-Butyl acetate. wikipedia.org.
  • Tert-Butyl Acetate Applications. yufenggp.com.
  • Butyl Acetate. encyclopedia.com.
  • Number 4 (86) 2015 (Occupational Exposure Limits). ciop.pl.

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Safety & Regulatory Compliance

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